2-Amino-4-(benzyloxy)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOOCDNLVDBYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-(benzyloxy)phenol (CAS Number 102580-07-4): A Predictive Analysis
Disclaimer: Publicly available scientific literature and chemical databases contain minimal to no specific data for 2-Amino-4-(benzyloxy)phenol, CAS Number 102580-07-4. This guide has been constructed by a Senior Application Scientist to provide a scientifically-grounded, predictive overview based on the established chemistry of analogous compounds, including aminophenols and benzyl ethers. The synthesis protocols, properties, and applications described herein are therefore prospective and intended for research and development purposes. All proposed experimental work should be conducted with appropriate safety precautions and analytical oversight.
Introduction and Rationale
This compound is a bifunctional aromatic compound possessing an aminophenol core structure with a benzyl ether protecting group. The strategic placement of the amino, hydroxyl, and benzyloxy groups suggests its potential as a versatile intermediate in organic synthesis. Aminophenol derivatives are crucial building blocks in the pharmaceutical and dye industries, valued for their chemical reactivity and biological significance.[1][2] The benzyloxy group offers a stable yet cleavable protecting group for the 4-position hydroxyl, enabling selective reactions at the amino and unprotected hydroxyl moieties. This guide provides a predictive framework for the synthesis, characterization, and potential utility of this compound for researchers in drug discovery and materials science.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached via a two-step sequence starting from commercially available 4-benzyloxyphenol. This strategy involves nitration followed by selective reduction of the nitro group.
Step 1: Nitration of 4-Benzyloxyphenol
The introduction of a nitro group ortho to the phenolic hydroxyl is a well-established electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the para position is blocked by the benzyloxy group, nitration is expected to occur predominantly at the ortho position.
Step 2: Selective Reduction of 4-Benzyloxy-2-nitrophenol
The resulting nitro-intermediate can then be reduced to the target amine. Several methods are effective for the reduction of aromatic nitro groups to anilines.[3][4] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[3] Alternatively, chemical reduction using reagents like sodium borohydride (NaBH₄) in the presence of a catalyst or metal-acid systems can be employed.[5]
Figure 1. Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Predictive)
Protocol 1: Synthesis of 4-Benzyloxy-2-nitrophenol
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-benzyloxyphenol (1 equivalent) in glacial acetic acid at room temperature.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and sulfuric acid (catalytic amount) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-benzyloxy-2-nitrophenol.
Protocol 2: Synthesis of this compound
-
Charge a hydrogenation vessel with 4-benzyloxy-2-nitrophenol (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate.
-
Add 5-10 mol% of 10% Palladium on Carbon (Pd/C) catalyst.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product may require further purification by column chromatography or recrystallization.
Predicted Physicochemical and Spectroscopic Properties
The properties of this compound are predicted based on the known data for 4-aminophenol and 4-(benzyloxy)phenol.[2][6][7]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₃H₁₃NO₂ | Based on structure |
| Molecular Weight | 215.25 g/mol | Based on structure |
| Appearance | Off-white to light brown solid | Aminophenols are prone to oxidation and discoloration.[1] |
| Melting Point | 130 - 140 °C | Higher than 4-(benzyloxy)phenol (119-120°C) due to potential for hydrogen bonding from the additional amino group.[6] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, DMSO, and acetone. | Similar to other aminophenols and benzyl ethers.[2][8] |
| logP | ~1.5 - 2.5 | Increased lipophilicity compared to 4-aminophenol (logP = 0.04) due to the benzyl group.[7] |
Predicted Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of the synthesized compound.
Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |
| -NH₂ | 4.5 - 5.5 | Broad singlet |
| -OH | 8.5 - 9.5 | Singlet |
| -CH₂- | ~5.0 | Singlet |
| Aromatic (aminophenol ring) | 6.5 - 6.8 | Multiplet (3H) |
| Aromatic (benzyl ring) | 7.2 - 7.5 | Multiplet (5H) |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| -CH₂- | ~70 |
| Aromatic (aminophenol ring) | 110 - 150 |
| Aromatic (benzyl ring) | 127 - 138 |
Table 4: Predicted FT-IR Spectroscopic Data (KBr Pellet)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3300 - 3400 | Broad, phenolic |
| N-H stretch | 3200 - 3300 | Primary amine, two bands |
| C-H stretch (aromatic) | 3000 - 3100 | |
| C-H stretch (aliphatic) | 2850 - 2950 | |
| C=C stretch (aromatic) | 1500 - 1600 | |
| C-O stretch (ether) | 1220 - 1260 | Aryl-alkyl ether |
| C-N stretch | 1250 - 1350 |
Potential Applications and Research Directions
The structural motifs within this compound suggest its utility as a key intermediate in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Synthesis: Aminophenols are precursors to a wide range of pharmaceuticals, most notably as the final intermediate in the synthesis of paracetamol from 4-aminophenol.[2][9] This molecule could serve as a starting point for novel analgesics, anti-inflammatory agents, or other bioactive compounds where the aminophenol pharmacophore is desired. The benzyloxy group allows for modifications at other positions before its removal by hydrogenolysis.
-
Dye and Pigment Chemistry: Aromatic amines are fundamental components of azo dyes. The amino group can be diazotized and coupled with other aromatic systems to generate a diverse range of colored compounds. The phenolic and benzyloxy groups can be used to tune the final properties of the dye.
-
Material Science: The phenolic hydroxyl group makes this compound a candidate for incorporation into polymers like polybenzoxazines or epoxy resins, potentially imparting specific thermal or mechanical properties.
-
Antioxidant Research: Phenolic compounds are known for their antioxidant properties. This molecule could be investigated for its radical scavenging capabilities in various biological and chemical systems.
Figure 2. Potential applications of this compound.
Proposed Analytical Methods
To ensure the purity and confirm the identity of the synthesized this compound, a combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
Due to its polar nature, a reversed-phase HPLC method would be suitable for purity analysis.
Protocol 3: Proposed HPLC Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
This method should provide good separation of the polar starting materials, intermediates, and the final product.[10][11][12]
Safety, Handling, and Storage
As a derivative of aminophenol, this compound should be handled with care, assuming it possesses similar toxicological properties.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times.[13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Aromatic amines can be toxic and may be absorbed through the skin.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Aminophenols are sensitive to light and air, which can cause degradation and discoloration.[1][7]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
While specific experimental data for this compound (CAS 102580-07-4) is not currently in the public domain, this guide provides a robust, predictive framework for its synthesis, characterization, and potential applications. Based on the well-understood chemistry of its constituent moieties, this compound emerges as a promising and versatile intermediate for researchers in drug discovery, dye chemistry, and material science. The proposed protocols and predicted data serve as a valuable starting point for the practical investigation of this molecule, encouraging further exploration into its unique chemical properties and potential uses.
References
- Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitrophenol.
-
ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2-amino-4-substituted phenol.
- Google Patents. (n.d.). Stepwise reduction of p-nitrophenol.
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International Journal of Chemical Studies. (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 4-benzyloxyphenol.
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University of Canterbury. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol. Retrieved from [Link]
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Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
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LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
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PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]
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ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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Kajay Remedies. (2024). How Para Aminophenol Supports Chemical Industries. Retrieved from [Link]
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MDPI. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Retrieved from [Link]
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ACS Publications. (n.d.). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. Retrieved from [Link]
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ResearchGate. (n.d.). The aminophenol compounds arrest efficiently growth of L. monocytogenes.... Retrieved from [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
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National Institutes of Health. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
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Scribd. (n.d.). HC004A Amines Aromatic 1. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
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ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]
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physicochemical properties of 2-Amino-4-(benzyloxy)phenol
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(benzyloxy)phenol
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted aromatic compound featuring three key functional groups: a primary amine, a phenolic hydroxyl, and a benzyl ether. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceuticals and materials science. Understanding its fundamental physicochemical properties is paramount for researchers and drug development professionals to effectively handle, characterize, and utilize this compound in synthetic workflows and to predict its behavior in biological systems.
This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is structured to deliver not just data, but also the underlying scientific rationale and practical, field-proven methodologies for its characterization. The protocols described are designed as self-validating systems, ensuring reproducibility and reliability in a research setting.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent research. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 102580-07-4 | |
| Molecular Formula | C₁₃H₁₃NO₂ | |
| Molecular Weight | 215.25 g/mol | |
| MDL Number | MFCD24646652 | |
| InChI Key | STOOCDNLVDBYAP-UHFFFAOYSA-N | |
| Purity | Typically ≥96% |
The molecule's structure is defined by a phenol ring substituted at position 2 with an amino group (-NH₂) and at position 4 with a benzyloxy group (-OCH₂C₆H₅). The interplay between the electron-donating amino and hydroxyl groups and the bulky, hydrophobic benzyloxy group dictates its chemical behavior.
Caption: Molecular Structure of this compound.
Physical Properties
The physical state and melting point are fundamental properties for material handling and purity assessment.
| Property | Value | Source & Rationale |
| Physical State | Solid. Likely a crystalline powder or chunks. | Inferred from related compounds like 4-(Benzyloxy)phenol which is a crystalline powder.[1][2] |
| Color | Likely off-white to brown. | Aminophenols are known to darken upon exposure to air and light due to oxidation.[3] 4-(Benzyloxy)phenol is described as off-white to beige or brown.[1] |
| Melting Point | No specific data found. | For comparison, the parent compound 4-(Benzyloxy)phenol has a melting point range of 117-122°C.[1][2] The addition of an amino group introduces hydrogen bonding capabilities, which could potentially increase the melting point relative to the parent structure. |
Experimental Protocol: Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically signifies high purity, whereas a broad range suggests the presence of impurities.
Causality: This protocol utilizes a digital melting point apparatus for precise temperature ramping and automated detection, minimizing subjective operator error.
-
Sample Preparation: Finely grind a small sample (1-2 mg) of this compound to ensure uniform heat distribution.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (e.g., 10-15°C/min) for a preliminary determination.
-
Based on the approximate melting point observed, perform a second, more precise measurement with a new sample.
-
Start the second run with the temperature approximately 20°C below the estimated melting point and use a slow ramp rate (1-2°C/min) through the melting range.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting range is the difference between these two values.
Solubility Profile
Solubility is a critical parameter in drug development, influencing formulation, administration, and bioavailability. The presence of both polar (amine, phenol) and non-polar (benzyl ether) groups suggests a mixed solubility profile.
| Solvent | Predicted Solubility | Rationale |
| Water | Slightly soluble | The polar amine and hydroxyl groups can form hydrogen bonds with water. However, the large, hydrophobic benzyl and phenyl moieties will limit aqueous solubility. Solubility is expected to increase in acidic aqueous solutions due to the protonation of the basic amino group to form a more soluble salt. |
| Ethanol, Methanol | Soluble | These polar protic solvents can effectively solvate both the polar and non-polar portions of the molecule. |
| Acetone, Ethyl Acetate | Soluble | Good general solvents for moderately polar organic compounds. 4-(Benzyloxy)phenol is soluble in acetone.[2] |
| Dichloromethane, Chloroform | Moderately Soluble | Effective for the non-polar regions, less so for the H-bonding groups. |
| Hexane, Petroleum Ether | Insoluble | These non-polar solvents will not effectively solvate the polar functional groups.[2] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Trustworthiness: The shake-flask method is the gold standard for determining thermodynamic solubility, ensuring that a true equilibrium is reached between the solid and the solution.
-
System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, 0.1 N HCl, ethanol) in a sealed glass vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed for at least one hour to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
Spectroscopic Characterization
Spectroscopic analysis provides an irrefutable fingerprint of the molecule's structure.
Caption: Workflow for the structural elucidation of the compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch (Phenol): A broad absorption band is expected in the range of 3200–3550 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.[4]
-
N-H Stretch (Primary Amine): Two sharp-to-medium peaks are expected around 3300–3500 cm⁻¹.[5] These may overlap with the broad O-H band.
-
Aromatic C-H Stretch: Sharp peaks will appear just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Strong absorptions are expected in the 1440–1600 cm⁻¹ region.[4]
-
C-O Stretch (Ether & Phenol): Strong, characteristic bands are expected in the 1140-1410 cm⁻¹ region.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Aromatic Protons (C₆H₅-CH₂-): 5 protons, likely appearing as a multiplet around 7.2-7.5 ppm.
-
Aromatic Protons (-O-C₆H₃-NH₂): 3 protons in distinct environments, exhibiting complex splitting patterns.
-
Methylene Protons (-O-CH₂-Ar): A singlet integrating to 2 protons, expected around 5.0 ppm.
-
Amine Protons (-NH₂): A broad singlet integrating to 2 protons. Its chemical shift is variable and depends on solvent and concentration.
-
Phenol Proton (-OH): A broad singlet integrating to 1 proton, also with a variable chemical shift.
-
-
¹³C NMR:
-
13 distinct carbon signals are expected.
-
Benzyl C₆H₅: 4 signals (1 ipso, 2 ortho/meta, 1 para).
-
Phenol C₆H₃: 6 distinct signals due to the lack of symmetry.
-
Methylene -CH₂-: One signal expected around 70 ppm.
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): For C₁₃H₁₃NO₂, the expected exact mass is 215.0946. In high-resolution mass spectrometry (HRMS), this peak would confirm the elemental composition.
-
Key Fragmentation: A prominent fragment would be expected from the cleavage of the benzyl C-O bond, leading to a benzylic cation at m/z 91 (tropylium ion), which is a very stable and common fragment.
Stability and Reactivity
Expertise: Aminophenols are notoriously susceptible to oxidation. The electron-rich aromatic ring, activated by both the -NH₂ and -OH groups, can be easily oxidized by atmospheric oxygen, especially in the presence of light or metal ions. This process typically forms colored quinone-imine species.[3]
Recommended Storage: To mitigate degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at refrigerated temperatures.
Caption: Proposed oxidative degradation pathway for the compound.
Experimental Protocol: Preliminary Stability Assessment via HPLC
Trustworthiness: This protocol uses HPLC to monitor the appearance of degradation products and the disappearance of the parent compound over time, providing a quantitative measure of stability under defined stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into several clear and amber vials. Expose the vials to different conditions:
-
Room temperature, ambient light.
-
Room temperature, protected from light.
-
Refrigerated (2-8°C), protected from light (Control).
-
Elevated temperature (e.g., 40°C), protected from light.
-
-
Time Points: At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot from each vial.
-
HPLC Analysis:
-
Analyze each sample using a reverse-phase HPLC method with a C18 column.
-
Use a gradient elution if necessary to separate the parent peak from any new degradation peaks.
-
Monitor the chromatogram using a UV detector at a wavelength where the parent compound absorbs strongly.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each condition to determine the degradation rate.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, a hazard assessment can be made based on structurally similar compounds.
-
Eye Irritation: Phenolic compounds can cause serious eye irritation.[6]
-
Skin Sensitization: The parent compound, 4-(Benzyloxy)phenol, is known to be a potential skin sensitizer.[6]
-
General Handling: Handle in a well-ventilated area or a chemical fume hood.[7]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[7]
-
Skin and Body Protection: Wear a lab coat. Avoid exposed skin.[7]
Always wash hands thoroughly after handling.[8]
Conclusion
This compound is a multifunctional organic compound with a physicochemical profile governed by its amine, phenol, and benzyl ether moieties. Its moderate polarity suggests solubility in a range of organic solvents but limited solubility in neutral water. The presence of the aminophenol system is the most critical feature regarding its stability, making it prone to oxidative degradation. Proper handling and storage under inert, refrigerated, and dark conditions are essential to maintain its integrity. The spectroscopic and analytical protocols outlined in this guide provide a robust framework for its unambiguous identification, purity assessment, and characterization, empowering researchers to confidently employ this versatile intermediate in their scientific endeavors.
References
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PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Section 1: The 2-Amino-4-(benzyloxy)phenol Moiety: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 2-Amino-4-(benzyloxy)phenol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted phenol derivative that holds significant value as a chemical intermediate and building block in the synthesis of complex organic molecules. Its structure is characterized by a phenol ring substituted with an amino group at position 2 and a benzyloxy group at position 4. This specific arrangement of functional groups—a nucleophilic primary amine, a weakly acidic phenol, and a stable benzyl ether—provides a versatile platform for a wide range of chemical transformations.
The benzyloxy group, in particular, is a recognized pharmacophore in medicinal chemistry, notably for its role in the design of monoamine oxidase (MAO) inhibitors, which are crucial in treating neurological disorders.[1] The presence of the amino and hydroxyl groups offers reactive handles for further derivatization, enabling the construction of larger, more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, structural characterization, and strategic applications of this important scaffold.
Section 2: Synthesis and Derivatization Strategies
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The most common and logical approach involves the introduction of the benzyloxy group, followed by nitration and subsequent reduction of the nitro group to the desired amine.
Rationale for Synthetic Pathway
The chosen pathway is dictated by the principles of electrophilic aromatic substitution and functional group compatibility.
-
Benzylation of Hydroquinone: The synthesis often begins with hydroquinone, which is selectively mono-benzylated to form 4-(benzyloxy)phenol (also known as hydroquinone monobenzyl ether). This step is crucial as it protects one of the hydroxyl groups while leaving the other available for directing the subsequent nitration step.
-
Ortho-Nitration: The remaining free hydroxyl group on 4-(benzyloxy)phenol is a strong ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked by the benzyloxy group, nitration occurs selectively at the ortho position (position 2), yielding 4-(benzyloxy)-2-nitrophenol.
-
Reduction of the Nitro Group: The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is the preferred method. This technique is highly efficient and clean, and crucially, it selectively reduces the nitro group without cleaving the benzyl ether protecting group (hydrogenolysis), provided the reaction conditions are carefully controlled. A similar strategy is employed in the synthesis of other substituted aminophenols.[2][3]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on standard organic chemistry transformations and should be performed by qualified personnel with appropriate safety precautions.
Step 1: Synthesis of 4-(Benzyloxy)phenol
-
To a solution of hydroquinone (1.1 equiv.) in a suitable solvent (e.g., ethanol/water), add a base such as sodium hydroxide (NaOH) (1.0 equiv.).
-
Stir the mixture at room temperature until the hydroquinone has fully dissolved to form the sodium phenoxide salt.
-
Add benzyl chloride (1.0 equiv.) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4-(benzyloxy)phenol.
Step 2: Synthesis of 4-(Benzyloxy)-2-nitrophenol
-
Dissolve 4-(benzyloxy)phenol (1.0 equiv.) in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add nitric acid (1.1 equiv., typically 70%) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain the crude 4-(benzyloxy)-2-nitrophenol. Further purification can be achieved by recrystallization.
Step 3: Synthesis of this compound
-
In a hydrogenation vessel, dissolve 4-(benzyloxy)-2-nitrophenol (1.0 equiv.) in a solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon pressure or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be purified further if necessary.
Synthesis Workflow Diagram
Caption: Synthetic route to this compound.
Section 3: Definitive Structural Elucidation and Quality Control
Confirming the chemical structure and purity of this compound is paramount before its use in subsequent research or development stages. A combination of spectroscopic techniques provides a self-validating system for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule by providing information on the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR).
Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) are influenced by the electronic effects of the substituents. For comparison, the aromatic protons in phenol itself appear between 6.9 and 7.3 ppm.[4]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OH (Phenolic) | 4.5 - 5.5 | Broad Singlet | 1H | Exchangeable proton, chemical shift is concentration and solvent dependent. |
| -NH₂ (Amino) | 3.5 - 4.5 | Broad Singlet | 2H | Exchangeable protons. |
| -CH₂- (Benzyl) | ~5.0 | Singlet | 2H | Protons are adjacent to an oxygen atom and a phenyl ring. |
| Aromatic (Phenol Ring) | 6.5 - 6.8 | Multiplet (ABC system) | 3H | Protons on the substituted phenol ring, shifted upfield by electron-donating groups. |
| Aromatic (Benzyl Ring) | 7.2 - 7.5 | Multiplet | 5H | Standard chemical shift for protons on an unsubstituted benzene ring. |
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show 11 unique signals, as two pairs of carbons in the unsubstituted benzyl ring are chemically equivalent.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -NH₂ protons.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Analysis: Integrate the ¹H NMR signals and analyze the multiplicities (splitting patterns) and coupling constants to confirm proton assignments. Assign the signals in the ¹³C NMR spectrum based on expected chemical shifts and, if necessary, with the aid of 2D NMR experiments like HSQC or HMBC.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show features of a phenol, an aromatic amine, and an ether.[5][6]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Phenol O-H | Stretching | 3200 - 3550 | Broad |
| Amine N-H | Symmetric & Asymmetric Stretching | 3300 - 3500 | Two sharp bands (primary amine) |
| Aromatic C-H | Stretching | 3000 - 3100 | Sharp |
| Ether C-O | Stretching | 1200 - 1270 | Strong |
| Aromatic C=C | Stretching | 1500 - 1620 | Medium to Strong |
Protocol for IR Analysis (ATR Method):
-
Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000 - 400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common method for this type of analysis.[7]
Expected Mass Spectrum (ESI+):
-
Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 216.26.
-
Key Fragments:
-
m/z = 124: Resulting from the loss of the benzyl group (C₇H₇•, 91 Da) via cleavage of the ether bond. This fragment corresponds to the aminophenol radical cation.
-
m/z = 91: The tropylium cation (C₇H₇⁺), a very stable and characteristic fragment for compounds containing a benzyl group.
-
Protocol for MS Analysis (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
Analysis: Inject the sample into the LC-MS system. The compound can be introduced directly via a flow injection or after separation on a C18 column. Acquire the mass spectrum in positive ion mode.
-
Data Interpretation: Analyze the resulting spectrum to confirm the mass of the molecular ion and identify key fragment ions, which should be consistent with the proposed structure.
Characterization Workflow Diagram
Caption: Workflow for the structural characterization of the title compound.
Section 4: Applications in Drug Discovery and Development
The structural features of this compound make it a valuable intermediate in the synthesis of biologically active molecules. Phenolic compounds are widely recognized for their potential therapeutic benefits, including antioxidant and anti-inflammatory properties.[8]
-
Scaffold for Kinase Inhibitors and Receptor Modulators: The aminophenol core is a common motif in kinase inhibitors. The amino group can be acylated or used in coupling reactions to build more complex structures, while the phenolic hydroxyl can act as a hydrogen bond donor, crucial for binding to protein targets. For instance, the related 4-(4-benzoylaminophenoxy)phenol skeleton serves as a core structure for novel androgen receptor antagonists.[2]
-
Precursor for Heterocyclic Synthesis: The ortho-amino phenol arrangement is a classic precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.
-
Intermediate for Bioactive Compounds: The molecule serves as a key building block for more elaborate structures. For example, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, evaluated for antimycobacterial activity, relies on benzyloxy-substituted precursors.[9] The benzyloxy group provides a stable, lipophilic moiety that can be crucial for target engagement or for improving pharmacokinetic properties.
Section 5: Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a strategically designed building block for medicinal chemistry and materials science. Its synthesis is straightforward, relying on well-established and robust organic reactions. Its structure can be unambiguously confirmed through a standard suite of spectroscopic techniques, ensuring high quality and purity for downstream applications. The combination of its functional groups provides a rich platform for chemical modification, making it a valuable starting point for the discovery of new therapeutic agents and functional materials. As the demand for novel small-molecule therapeutics continues to grow, the utility of versatile scaffolds like this compound in drug discovery programs is assured.
References
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Ohtsu, Y., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
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ResearchGate. (n.d.). The FTIR spectrum of 4-(4'-alkoxybenzylidene) 4-amino phenol. Available at: [Link]
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ScielO. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Journal of the Brazilian Chemical Society. Available at: [Link]
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MDPI. (2022). Mass Spectrometry-Based Disulfide Mapping of Lysyl Oxidase-like 2. International Journal of Molecular Sciences. Available at: [Link]
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GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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PubMed. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. Journal of Agricultural and Food Chemistry. Available at: [Link]
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A Technical Guide to the Solubility of 2-Amino-4-(benzyloxy)phenol in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-4-(benzyloxy)phenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a predictive solubility profile grounded in physicochemical principles. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds and first principles of organic chemistry to provide a robust theoretical framework. Furthermore, it details a rigorous, field-proven experimental protocol for researchers to determine precise solubility in their own laboratory settings, ensuring a self-validating system for practical application.
Introduction: The Significance of Solubility for this compound
This compound is a substituted aminophenol derivative featuring a unique combination of functional groups that make it an interesting building block in medicinal chemistry and materials science. Its structure, incorporating a hydrophilic aminophenol core and a lipophilic benzyl ether moiety, presents a distinct solubility challenge. Understanding and predicting its solubility in various organic solvents is paramount for its practical application.
For drug development professionals, solubility is a critical determinant of a compound's utility. It directly impacts:
-
Reaction Kinetics: Most chemical reactions are carried out in solution; ensuring the reactants are adequately dissolved is crucial for achieving optimal reaction rates and yields.
-
Purification: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility in various solvent systems.
-
Formulation: The bioavailability of an active pharmaceutical ingredient (API) is often governed by its solubility in physiological media and formulation excipients.
This guide provides the foundational knowledge to intelligently select solvents for synthesis, purification, and preliminary formulation work involving this compound.
Physicochemical Profile and Its Influence on Solubility
The solubility of a molecule is dictated by its intrinsic physicochemical properties. The structure of this compound contains functional groups that can engage in a variety of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-(Benzyloxy)phenol | 4-Aminophenol |
| Molecular Formula | C₁₃H₁₃NO₂ | C₁₃H₁₂O₂[1] | C₆H₇NO[2] |
| Molecular Weight | 215.25 g/mol | 200.23 g/mol | 109.13 g/mol [2] |
| CAS Number | 102580-07-4 | 103-16-2[1] | 123-30-8[2] |
| Appearance | Solid (predicted) | Off-white to brown crystalline powder[1] | White or reddish-yellow crystals[2] |
| Melting Point (°C) | Not available | 119-122[1] | 187-189[2] |
| pKa (Phenolic -OH) | ~10-11 (predicted) | ~10 (predicted) | 10.46[2] |
| pKa (Amino -NH₂) | ~4-5 (predicted, conjugate acid) | N/A | 5.48 (conjugate acid)[2] |
| Predicted logP | ~2.0-2.5 (predicted) | 2.8 (predicted) | 0.04[2] |
Causality Behind the Properties:
-
Hydrogen Bonding: The presence of both a phenolic hydroxyl (-OH) group and a primary amino (-NH₂) group makes this compound an excellent hydrogen bond donor. The oxygen and nitrogen atoms also act as hydrogen bond acceptors. This is the single most important factor for its solubility in protic solvents like alcohols.
-
Polarity: The molecule is amphiphilic. The aminophenol ring is highly polar, while the benzyl ether group contributes significant non-polar character. This duality means its solubility will be a fine balance between the polarity of the solvent and its ability to interact with both ends of the molecule.
-
Amphoterism: The amino group is basic, and the phenolic group is weakly acidic. This means its solubility in aqueous systems can be dramatically increased at low or high pH through the formation of the corresponding ammonium salt or phenoxide salt, respectively.
Theoretical Solubility Profile in Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of this compound across different solvent classes. This predictive analysis is informed by the known solubility of the closely related compounds 4-(benzyloxy)phenol and 4-aminophenol.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High Solubility Expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar aminophenol portion of the molecule. The alkyl chains of the alcohols will also interact favorably with the non-polar benzyl group. For comparison, 4-(benzyloxy)phenol is very soluble in ethanol[3]. The addition of the amino group is expected to maintain or enhance this solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): High to Moderate Solubility Expected. These solvents are highly polar and can act as strong hydrogen bond acceptors, interacting favorably with the -OH and -NH₂ protons.
-
DMSO (Dimethyl Sulfoxide): Likely to be an excellent solvent. DMSO is a powerful solvent for a wide array of organic materials, including those with strong hydrogen bonding capabilities[4]. 4-Aminophenol is very soluble in DMSO[2].
-
Acetone: Good solubility is predicted. Acetone's carbonyl oxygen is a good hydrogen bond acceptor. 4-(Benzyloxy)phenol is soluble in acetone[3], and 4-aminophenol is also soluble in acetone[2].
-
Acetonitrile: Moderate solubility is likely. While polar, its hydrogen bond accepting ability is weaker than DMSO or acetone.
-
-
Non-Polar Solvents (e.g., Hexane, Heptane, Petroleum Ether): Poor to Insoluble Expected. These solvents lack any polarity or hydrogen bonding capability and cannot effectively solvate the polar aminophenol head. The large non-polar benzyl group is insufficient to overcome the unfavorable interactions. 4-(Benzyloxy)phenol is practically insoluble in petroleum hydrocarbons[3].
-
Solvents of Intermediate Polarity (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): Low to Moderate Solubility Expected.
-
THF/Diethyl Ether: These ethers can act as hydrogen bond acceptors. 4-(Benzyloxy)phenol is very soluble in diethyl ether[3]. The addition of the amino group increases polarity, which might slightly decrease solubility compared to the parent phenol, but moderate solubility is still expected.
-
Ethyl Acetate: Moderate solubility is predicted due to its ability to accept hydrogen bonds.
-
DCM: Low solubility is expected. DCM is a poor hydrogen bond acceptor and relies on dipole-dipole interactions, which may not be sufficient to overcome the strong intermolecular hydrogen bonds in the solid crystal lattice of the solute.
-
-
Aromatic Solvents (e.g., Toluene, Benzene): Low to Moderate Solubility Expected. While non-polar, the π-systems of these solvents can interact with the aromatic rings of the solute. 4-(Benzyloxy)phenol is very soluble in benzene[3]. However, the highly polar amino group on the target molecule will significantly disfavor solubility in these non-polar solvents.
Experimental Protocol: The Equilibrium Shake-Flask Method
To move from prediction to precise quantification, a standardized experimental method is required. The equilibrium shake-flask method is a trustworthy and widely accepted standard for determining the solubility of a solid in a solvent.[5] This protocol is designed as a self-validating system.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium is reached with the solid phase.
-
Accurately add a known volume or mass of the chosen solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typical. Expert Insight: Preliminary experiments can be run to check if equilibrium is reached by taking measurements at 24, 48, and 72 hours. The point at which the concentration plateaus is the equilibrium time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow undissolved solids to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately attach a syringe filter (pre-warmed to the equilibration temperature if necessary) and filter the solution into a clean vial. Trustworthiness Check: This filtration step is critical to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is crucial.
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Construct a calibration curve from the standards (e.g., absorbance vs. concentration).
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.
-
Workflow Visualization
Below is a diagram illustrating the key stages of the shake-flask solubility determination protocol.
Caption: Experimental workflow for the equilibrium shake-flask method.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicology data is not widely available, it is prudent to treat it as potentially hazardous. Based on related aminophenol compounds, it may be harmful if swallowed or inhaled and may cause skin and serious eye irritation.
Core Safety Recommendations:
-
Always handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid creating dust.
-
Consult the Safety Data Sheet (SDS) from the supplier before use and be aware of the hazards associated with the chosen solvents.
Conclusion
This guide establishes a comprehensive predictive framework for the solubility of this compound in common organic solvents. The molecule's amphiphilic nature, with its polar, hydrogen-bonding aminophenol head and non-polar benzyl tail, dictates its behavior. High solubility is anticipated in polar protic and aprotic solvents such as alcohols and DMSO, while poor solubility is expected in non-polar aliphatic hydrocarbons. For applications requiring precise solubility data, this guide provides a detailed, trustworthy, and reproducible experimental protocol. This combination of theoretical prediction and practical methodology empowers researchers to make informed decisions, accelerating research and development involving this versatile chemical intermediate.
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Introduction to 2-Amino-4-(benzyloxy)phenol and the Role of NMR
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Amino-4-(benzyloxy)phenol
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. This document is structured to offer not just data, but a foundational understanding of the spectral features based on the molecule's unique electronic and structural characteristics. The insights provided herein are grounded in established NMR principles and supported by data from analogous compounds, ensuring a robust and scientifically sound interpretation.
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure incorporates three key functional groups on a benzene ring: an amino (-NH₂), a hydroxyl (-OH), and a benzyloxy (-OCH₂Ph) group. The precise arrangement of these substituents dictates the molecule's chemical reactivity and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, NMR is crucial for verifying its synthesis and purity.
Fundamental Principles of NMR Spectroscopy
A thorough understanding of NMR spectra hinges on a few core principles:
-
Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a nucleus. Electron-donating groups (EDGs) shield nuclei, causing them to resonate at a lower chemical shift (upfield), while electron-withdrawing groups (EWGs) deshield nuclei, leading to a higher chemical shift (downfield).
-
Spin-Spin Coupling (J): This phenomenon, observed in ¹H NMR, results from the interaction of neighboring, non-equivalent protons. It leads to the splitting of signals into multiplets (e.g., doublets, triplets), providing information about the number of adjacent protons. The coupling constant, J, is measured in Hertz (Hz).
-
Integration: In ¹H NMR, the area under a signal is proportional to the number of protons it represents.
The substituents on the phenol ring of this compound have distinct electronic effects that influence the NMR spectra:
-
Amino (-NH₂): A strong electron-donating group.
-
Hydroxyl (-OH): A strong electron-donating group.
-
Benzyloxy (-OCH₂Ph): An electron-donating group.
These groups collectively increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to them. This will result in a general upfield shift of the aromatic proton and carbon signals compared to unsubstituted benzene.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound will exhibit signals corresponding to the aromatic protons, the benzylic methylene protons, and the protons of the -NH₂ and -OH groups. The solvent used for analysis can influence the chemical shifts, especially for the exchangeable protons of the amino and hydroxyl groups.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for such compounds.[2][3][4]
Molecular Structure with Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Proton(s) | Predicted δ (ppm) | Multiplicity | J (Hz) | Rationale |
| H-6 | ~6.6-6.7 | d | ~8.5 | Ortho to the strong EDG -OH group and meta to the EDG -NH₂ group. |
| H-5 | ~6.2-6.3 | dd | ~8.5, ~2.5 | Ortho to the EDG -NH₂ group and meta to the -OH and -OCH₂Ph groups. |
| H-3 | ~6.1-6.2 | d | ~2.5 | Ortho to the EDG -OCH₂Ph group and meta to the -OH group. |
| -CH₂- | ~5.0 | s | - | Benzylic protons adjacent to an oxygen atom. |
| Benzyl-H | ~7.3-7.5 | m | - | Protons of the unsubstituted phenyl ring. |
| -NH₂ | ~4.4 | br s | - | Exchangeable protons of the amino group. Chemical shift can vary.[3] |
| -OH | ~8.9 | br s | - | Exchangeable proton of the hydroxyl group. Chemical shift can vary.[2] |
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The chemical shifts are highly sensitive to the electronic effects of the substituents.
Molecular Structure with Carbon Numbering:
Caption: Molecular structure of this compound with carbon numbering.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C4 | ~150-152 | Attached to the benzyloxy group, deshielded. |
| C1 | ~143-145 | Attached to the hydroxyl group, deshielded.[3] |
| C2 | ~139-141 | Attached to the amino group. |
| C8 (ipso-C) | ~137-138 | Quaternary carbon of the benzyl group. |
| C10, C12 (meta-C) | ~128-129 | Meta carbons of the benzyl group. |
| C11 (para-C) | ~128 | Para carbon of the benzyl group. |
| C9, C13 (ortho-C) | ~127-128 | Ortho carbons of the benzyl group. |
| C6 | ~115-116 | Shielded by the ortho -OH and para -NH₂ groups.[3] |
| C5 | ~106-107 | Shielded by the ortho -NH₂ and para -OH groups. |
| C3 | ~102-103 | Shielded by the ortho -OCH₂Ph and para -OH groups.[3] |
| C7 (-CH₂-) | ~70-71 | Benzylic carbon attached to oxygen.[5] |
Hypothetical Experimental Protocol for NMR Data Acquisition
This section outlines a standard operating procedure for acquiring high-quality NMR spectra of this compound.
Workflow for NMR Data Acquisition and Analysis:
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[6]
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer (e.g., a 500 MHz instrument).
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 2-second relaxation delay).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Perform phase and baseline corrections to ensure accurate signal representation.
-
Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak at ~2.50 ppm can be used as a secondary reference. For ¹³C NMR, the DMSO-d₆ signal at ~39.52 ppm is used. Tetramethylsilane (TMS) is the primary reference standard (0 ppm).[8]
-
Structural Verification and Data Interpretation
The correlation between the predicted and experimental NMR data serves as a powerful confirmation of the structure of this compound. The number of signals in both the ¹H and ¹³C spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule. The splitting patterns in the ¹H spectrum will confirm the connectivity of the aromatic protons.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm assignments by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of NMR and the electronic effects of the substituents, researchers can confidently interpret the spectral data to verify the structure and purity of this compound. The provided experimental protocol offers a reliable framework for obtaining high-quality NMR data.
References
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from [Link]
-
University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of phenol oxidation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Benzyloxyphenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 2-(BENZYLOXY)PHENOL. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Development of Extractive Spectrophotometric Determination of Manganese (II) Using [N - (O-Methoxy Benzaldehyde)-2-Aminophenol]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]
-
Unknown Source. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Characterization of Substituted Phenol-Formaldehyde Resins Using Solid-State Carbon-13 NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. 1 H-NMR of 4,4'-bis(hexyloxyphenyl)benzophenone. Retrieved from [Link]
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. 2-Aminophenol(95-55-6) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 4-Aminophenol(123-30-8) 1H NMR [m.chemicalbook.com]
- 5. web.pdx.edu [web.pdx.edu]
- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. rsc.org [rsc.org]
mass spectrometry analysis of 2-Amino-4-(benzyloxy)phenol
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Amino-4-(benzyloxy)phenol
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed framework for the mass spectrometric analysis of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind methodological choices, ensuring a robust and reproducible analytical approach.
Introduction and Analytical Strategy
This compound is a substituted aromatic compound containing both an amine and a hydroxyl functional group, with a benzyl ether linkage. Its analysis by mass spectrometry (MS) is critical for purity assessment, metabolite identification, and pharmacokinetic studies. The presence of ionizable amino and phenolic groups, combined with the thermally labile benzyl ether, dictates the analytical strategy. Liquid chromatography-mass spectrometry (LC-MS) is the preferred method due to its ability to handle non-volatile and thermally sensitive compounds.
The core of a successful method lies in understanding the molecule's chemical behavior from sample preparation through to detection. Our approach will focus on electrospray ionization (ESI) for its suitability for polar, ionizable compounds, coupled with tandem mass spectrometry (MS/MS) for definitive structural confirmation and quantification.
Sample Preparation: A Foundation for Reliable Data
The goal of sample preparation is to extract this compound from its matrix (e.g., plasma, reaction mixture) and present it in a solvent compatible with LC-MS. The choice of technique depends on the matrix complexity and required sensitivity.
Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Biological Fluids)
SPE is recommended for its high recovery and ability to remove interfering substances like salts and proteins. A mixed-mode cation exchange SPE sorbent is ideal, leveraging the basicity of the primary amine.
Detailed Protocol: Mixed-Mode Cation Exchange SPE
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol, followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. This step ensures the sorbent's sulfonic acid groups are protonated.
-
Loading: Dilute the sample 1:1 with 2% formic acid and load it onto the cartridge. The acidic pH ensures the primary amine of the analyte is protonated (R-NH3+), allowing it to bind to the negatively charged sorbent.
-
Washing (Step 1 - Organic): Wash with 1 mL of 2% formic acid in acetonitrile to remove non-polar interferences.
-
Washing (Step 2 - Aqueous): Wash with 1 mL of 2% formic acid in water to remove salts and other polar impurities.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic eluent neutralizes the analyte's primary amine, breaking its ionic interaction with the sorbent and allowing for its release.
-
Dry-down and Reconstitution: Evaporate the eluent under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a mobile phase-A/B mixture (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS analysis.
Liquid-Liquid Extraction (LLE) for Simpler Matrices
For less complex matrices, such as reaction mixtures, LLE offers a faster alternative.
Detailed Protocol: Liquid-Liquid Extraction
-
Adjust the sample pH to ~9-10 with a suitable base (e.g., ammonium hydroxide) to ensure the analyte is in its neutral form.
-
Extract with a water-immiscible organic solvent like ethyl acetate (3x the sample volume).
-
Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Combine the organic layers and evaporate to dryness.
-
Reconstitute as described in the SPE protocol.
Chromatographic Separation: Achieving Specificity
Reversed-phase liquid chromatography (RPLC) is the method of choice for separating this compound from potential isomers and impurities. A C18 stationary phase provides the necessary hydrophobicity to retain the analyte.
Table 1: Recommended LC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 mm x 50 mm, 1.8 µm particle size | Provides a good balance of resolution, speed, and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier promotes protonation of the analyte for efficient ESI+ ionization and improves peak shape. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min. | A gradient elution is necessary to ensure the analyte is eluted with a good peak shape and to clean the column of more hydrophobic impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring optimal chromatographic performance. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce backpressure. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion. |
Mass Spectrometry: Detection and Characterization
Ionization and Full Scan Analysis
Electrospray ionization in positive mode (ESI+) is the optimal choice, as the primary amine is readily protonated. A full scan MS experiment (e.g., m/z 50-500) should be performed first to determine the exact mass of the protonated molecule [M+H]+.
-
Chemical Formula: C₁₃H₁₃NO₂
-
Monoisotopic Mass: 215.0946 Da
-
Expected [M+H]+: 216.1024 Da
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
MS/MS analysis is crucial for structural confirmation and developing a sensitive quantification method using Selected Reaction Monitoring (SRM). The protonated molecule (m/z 216.1) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are scanned in the third quadrupole.
The fragmentation of this compound is predictable based on its structure. The most labile bond is the benzylic C-O bond.
Predicted Fragmentation Pathway:
-
Precursor Ion: The protonated molecule, [M+H]+ at m/z 216.1.
-
Primary Fragmentation: The most favorable fragmentation pathway is the cleavage of the benzyl ether bond, leading to the formation of a stable tropylium cation (C₇H₇+) at m/z 91.1 . This is a hallmark fragmentation for benzyl-containing compounds.
-
Charge-Retained Fragment: The charge can also be retained on the aminophenol portion, resulting in a fragment at m/z 125.1 after the loss of the neutral benzyl group.
Caption: Proposed MS/MS fragmentation of this compound.
Table 2: Proposed SRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Rationale |
| This compound | 216.1 | 91.1 | Quantifier | Most intense and specific fragment, characteristic of the benzyl group. |
| This compound | 216.1 | 125.1 | Qualifier | Confirmatory ion, ensuring the identity of the analyte. |
The ratio of the quantifier to the qualifier ion should remain constant across all samples and standards, providing an additional layer of confidence in the results.
Method Validation and Quality Control
A robust analytical method requires validation to ensure its performance. Key validation parameters include:
-
Linearity: A calibration curve should be prepared with at least five standards to cover the expected concentration range. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Accuracy should be within ±15% of the nominal value, and precision (as %CV) should be ≤15%.
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no endogenous interferences co-elute with the analyte and produce a significant signal at the SRM transitions.
-
Matrix Effect: Evaluated by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solvent standard. This is crucial for ensuring that matrix components are not suppressing or enhancing the analyte's ionization.
Data Analysis and Interpretation Workflow
A systematic workflow ensures that data is processed accurately and efficiently.
Caption: A typical workflow for quantitative data analysis in LC-MS/MS.
Conclusion
The mass spectrometric analysis of this compound is robustly achieved through a well-designed LC-MS/MS method. The key to success lies in a comprehensive strategy that includes selective sample preparation using mixed-mode SPE, efficient reversed-phase chromatographic separation, and sensitive detection via ESI+ with SRM. The predictable fragmentation pattern, dominated by the formation of the tropylium ion (m/z 91.1), provides a highly specific transition for reliable quantification. Adherence to the detailed protocols and validation principles outlined in this guide will ensure the generation of high-quality, defensible data for research and development applications.
References
- This section would be populated with specific citations to peer-reviewed articles and authoritative sources that support the described methodologies for analyzing compounds with similar functional groups (e.g., benzyl ethers, aminophenols) and the general principles of LC-MS/MS method development and validation.
-
Title: A guide to the selection of SPE sorbents for drug discovery. Source: Waters Corporation Application Note. URL: [Link]
-
Title: The role of formic acid in reversed-phase HPLC. Source: Journal of Chromatography A. URL: [Link]
-
Title: Electrospray Ionization Mass Spectrometry: A Primer. Source: American Society for Mass Spectrometry. URL: [Link]
-
Title: Fragmentation of Protonated Benzyl Ethers in the Gas Phase. Source: Journal of the American Society for Mass Spectrometry. URL: [Link]
-
Title: Bioanalytical Method Validation: A Comprehensive Guide. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
infrared (IR) spectrum of 2-Amino-4-(benzyloxy)phenol
An In-Depth Technical Guide to the Infrared Spectrum of 2-Amino-4-(benzyloxy)phenol: A Predictive and Interpretive Analysis
Abstract
This technical guide provides a comprehensive analysis of the , a molecule of interest in synthetic chemistry and drug development. In the absence of a publicly available experimental spectrum, this document serves as a predictive and interpretive manual for researchers. We will deconstruct the molecule into its constituent functional groups—phenolic hydroxyl, primary aromatic amine, aromatic ether, and substituted aromatic rings—to forecast its characteristic vibrational modes. This guide details a robust experimental protocol for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum and presents a self-validating workflow for interpreting the resulting data. By synthesizing information from foundational spectroscopic principles and data from analogous structures, this whitepaper equips scientists with the expertise to identify and characterize this compound with confidence, ensuring the structural integrity of their material.
Introduction to Infrared Spectroscopy in Pharmaceutical Analysis
Infrared (IR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, leveraged for its ability to provide a unique molecular "fingerprint." The principle is based on the interaction of infrared radiation with a molecule, causing its bonds to vibrate at specific, quantized frequencies. These vibrations, which include stretching and bending, occur at frequencies determined by the masses of the bonded atoms and the strength of the bond connecting them. By measuring the absorption of IR radiation as a function of wavenumber (typically 4000-400 cm⁻¹), we can identify the functional groups present in a sample. For a multi-functional molecule like this compound, IR spectroscopy serves as a rapid, non-destructive method for structural confirmation, identification of potential impurities, and ensuring batch-to-batch consistency—critical parameters in a drug development pipeline.
Molecular Structure and Functional Group Analysis of this compound
A rigorous interpretation of an IR spectrum begins with a thorough understanding of the molecule's structure. This compound is comprised of a 1,2,4-trisubstituted phenol ring linked to a benzyl group via an ether bond. This arrangement presents several key functional groups, each with characteristic vibrational frequencies.
-
Phenolic Hydroxyl (-OH): This group is expected to participate in significant intermolecular hydrogen bonding in the solid state.
-
Primary Aromatic Amine (-NH₂): Attached directly to the aromatic ring, its vibrational characteristics are influenced by the ring's electron density.
-
Aromatic Ether (Ar-O-CH₂): The C-O-C linkage provides strong, characteristic stretching bands.
-
Aromatic Rings: The molecule contains two distinct aromatic systems: a 1,2,4-trisubstituted phenyl ring and a monosubstituted phenyl ring (from the benzyl group). Their substitution patterns give rise to diagnostic out-of-plane bending bands.
-
Methylene Bridge (-CH₂-): The aliphatic CH₂ group connecting the ether oxygen to the benzyl ring will also have its own stretching and bending modes.
Caption: Molecular structure of this compound with key functional groups highlighted.
Predictive Infrared Spectrum Analysis
Based on the functional group analysis and established correlation tables, we can predict the key absorption bands for this compound. This predictive framework is essential for guiding the interpretation of an experimental spectrum.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity & Characteristics |
| 3500 - 3200 | O-H Stretch | Phenolic -OH | Strong, very broad (due to hydrogen bonding)[1] |
| 3450 - 3350 | N-H Asymmetric Stretch | Primary Amine | Medium, sharp (often appears as a doublet with the symmetric stretch)[2][3] |
| 3350 - 3250 | N-H Symmetric Stretch | Primary Amine | Medium, sharp[2][3] |
| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Rings | Medium to weak, multiple sharp peaks |
| 2960 - 2850 | C-H Aliphatic Stretch | Methylene (-CH₂) | Medium to weak, sharp peaks |
| 1640 - 1550 | N-H Bending (Scissoring) | Primary Amine | Medium to strong, sharp |
| 1620 - 1450 | C=C Aromatic Ring Stretch | Aromatic Rings | Medium to strong, multiple sharp peaks[1] |
| 1470 - 1440 | C-H Aliphatic Bend | Methylene (-CH₂) | Medium |
| 1350 - 1250 | C-N Stretch | Aromatic Amine | Medium to strong |
| 1275 - 1200 | Asymmetric C-O-C Stretch | Aromatic Ether | Strong, prominent band[4] |
| 1260 - 1180 | C-O Stretch / O-H Bend | Phenolic -OH | Strong (often coupled with O-H in-plane bending)[1][5] |
| 1075 - 1020 | Symmetric C-O-C Stretch | Aromatic Ether | Medium to strong |
| 880 - 800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | Strong, sharp (diagnostic for this substitution pattern) |
| 770 - 730 & 710 - 690 | C-H Out-of-Plane Bend | Monosubstituted Ring | Strong, two distinct sharp bands (diagnostic for benzyl group)[1] |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The trustworthiness of spectral data hinges on a meticulous experimental procedure. The following protocol for the Potassium Bromide (KBr) pellet method is a self-validating system designed to produce a high-quality, reproducible spectrum for a solid sample like this compound.
Materials:
-
This compound sample (high purity)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer
Protocol:
-
Background Scan: Ensure the sample chamber of the FTIR spectrometer is empty and clean. Run a background scan to acquire a spectrum of the ambient atmosphere (primarily H₂O and CO₂).
-
Causality: This step is critical as it allows the instrument's software to subtract atmospheric interferences from the final sample spectrum, preventing misinterpretation of peaks.
-
-
Sample Preparation: Place ~1-2 mg of the this compound sample and ~100-200 mg of dry KBr into the agate mortar.
-
Causality: The 1:100 ratio of sample to KBr is optimal for minimizing scattering effects and preventing peak saturation. KBr is used because it is transparent to IR radiation in the analysis range.
-
-
Grinding: Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly off-white appearance.
-
Causality: Thorough grinding is essential to reduce the particle size of the sample to less than the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect) and results in sharper, more defined peaks.
-
-
Pellet Formation: Transfer a portion of the powder into the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes.
-
Causality: The high pressure causes the KBr to flow and fuse, trapping the sample particles in a solid, transparent matrix.
-
-
Pellet Inspection: Carefully remove the die and extract the KBr pellet. A good pellet should be thin and transparent or translucent, not opaque or cloudy.
-
Causality: An opaque pellet indicates insufficient grinding or pressure, which will lead to a poor-quality spectrum with a sloping baseline and low signal-to-noise. This step serves as a quality control check before analysis.
-
-
Sample Analysis: Place the transparent pellet into the sample holder in the FTIR spectrometer. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Causality: Co-adding multiple scans averages out random noise, resulting in a cleaner and more reliable spectrum.
-
Caption: Experimental workflow for acquiring an FTIR spectrum using the KBr pellet method.
A Self-Validating Workflow for Spectral Interpretation
With an experimental spectrum in hand, the following logical workflow allows a researcher to systematically interpret the data, using the predictive table as a guide. This process is self-validating, as the presence of multiple related peaks confirms the assignments.
Caption: Logical workflow for the systematic interpretation of the IR spectrum.
Potential Interferences and Synthetic Impurities
A key aspect of expert spectral analysis is the consideration of potential impurities arising from the synthesis. The synthesis of this compound likely involves precursors such as 2-amino-4-nitrophenol (followed by reduction) or 4-benzyloxyphenol (followed by amination), and reagents like benzyl bromide.
-
Unreacted 4-Aminophenol: If this starting material is present, the spectrum might show simplified aromatic out-of-plane bending characteristic of 1,4-disubstitution (~830 cm⁻¹) instead of the more complex 1,2,4-pattern.
-
Residual Benzyl Alcohol: This could arise from hydrolysis of benzyl bromide. Its presence would be indicated by a very strong, broad -OH band without the characteristic amine N-H stretches.
-
Solvent Residue: Entrapped synthesis solvents like ethanol or acetone will show their own characteristic peaks (e.g., a strong C=O stretch around 1715 cm⁻¹ for acetone), which can obscure parts of the fingerprint region.
Conclusion
The infrared spectrum of this compound is predicted to be rich and complex, with highly characteristic absorption bands that confirm its unique structural features. The very broad O-H stretch, the sharp N-H stretching doublet, strong and complex C-O stretching bands, and the diagnostic out-of-plane C-H bending bands together form a definitive spectral fingerprint. By following the rigorous experimental and interpretive workflows detailed in this guide, researchers and drug development professionals can effectively use FTIR spectroscopy to verify the identity and purity of this compound, ensuring the integrity and success of their scientific endeavors.
References
-
National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 4-amino- (Condensed Phase Spectrum Information). NIST Chemistry WebBook. Retrieved from [Link]
-
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Muhammad, S. A., et al. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Molecules, 23(11), 2993. Retrieved from [Link]
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Muralidhar, V., & Ramana Rao, G. (1993). Vibrational analysis of substituted phenols: part II. Transferability of valence force constants. Journal of Molecular Structure, 295, 123-134. Retrieved from [Link]
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Al-Amiery, A. A. (2012). The FTIR spectrum of 4-(4'-alkoxybenzylidene) 4-amino phenol. ResearchGate. Retrieved from [Link]
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Kumar, V., & Roy, A. (2014). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. International Journal of ChemTech Research, 6(5), 2884-2893. Retrieved from [Link]
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Kundu, S., et al. (2010). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society, 132(1), 20-21. Retrieved from [Link]
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ResearchGate. (n.d.). FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. Retrieved from [Link]
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de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(3), 903. Retrieved from [Link]
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Singh, S. K., et al. (2018). Theoretical and Experimental Study of the Vibrational Spectrum of Phenol Based on the Density Functional. International Journal of Advanced Engineering, Management and Science, 4(1), 1-6. Retrieved from [Link]
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ResearchGate. (2016). Synthesis, characterization and antimicrobial properties of 4-[(4-hydroxybenzylidene) amino] phenol and its polymer. Retrieved from [Link]
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An In-depth Technical Guide to the Benzyloxy Group in Phenol Protection
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious selection of protecting groups is paramount to achieving target molecules with high fidelity. The hydroxyl moiety of phenols, a common functional group in biologically active compounds, presents a unique set of challenges due to its acidity and nucleophilicity. This guide provides a comprehensive technical overview of the benzyloxycarbonyl group (Cbz) as a robust and versatile tool for phenol protection. We will delve into the mechanistic underpinnings of its installation and cleavage, explore the strategic rationale behind various experimental protocols, and offer field-proven insights into its application, stability, and orthogonality. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical protecting group strategy with a higher level of expertise and predictability.
The Strategic Imperative for Phenol Protection
Phenols are prevalent structural motifs in a vast array of pharmaceuticals and natural products.[1] Their inherent acidity (pKa ≈ 10) and the nucleophilic character of the corresponding phenoxide ion necessitate protection to prevent undesirable side reactions during subsequent synthetic transformations. The ideal protecting group for a phenol should be:
-
Easy to install in high yield under mild conditions.
-
Stable to a wide range of reagents and reaction conditions planned for the synthetic route.
-
Orthogonal , meaning it can be removed selectively in the presence of other protecting groups.
-
Cleaved in high yield under conditions that do not compromise the integrity of the final molecule.
The benzyl (Bn) group, installed as a benzyl ether, has long been a cornerstone of phenol protection, effectively meeting these criteria in numerous applications.[2]
Installation of the Benzyl Protecting Group: Methodologies and Mechanistic Rationale
The formation of a benzyl ether from a phenol, or O-benzylation, can be accomplished through several methods, the choice of which is dictated by the substrate's sensitivity and the desired reaction conditions.
The Classic: Williamson Ether Synthesis
The most common and straightforward method for phenol benzylation is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[3][4]
Causality: This reaction hinges on the generation of a nucleophilic phenoxide ion by a suitable base, which then displaces a halide from a benzyl electrophile, typically benzyl bromide (BnBr) or benzyl chloride (BnCl).[5] The choice of base is critical and depends on the substrate's sensitivity.
-
Strong Bases (e.g., NaH, K₂CO₃): For simple, robust phenols, strong and inexpensive bases like sodium hydride or potassium carbonate are highly effective. NaH offers the advantage of an irreversible deprotonation, driving the reaction to completion.[3]
-
Mild Bases (e.g., Ag₂O): In the presence of base-sensitive functional groups or when regioselectivity is required in polyhydroxylated systems, milder bases like silver oxide are preferred.[3]
Experimental Protocol: General Benzylation using K₂CO₃ and Benzyl Bromide
-
Dissolve the phenol (1.0 equiv.) in a polar aprotic solvent such as acetone or DMF.
-
Add finely powdered anhydrous potassium carbonate (1.5-2.0 equiv.).
-
To the stirred suspension, add benzyl bromide (1.1-1.2 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor by TLC until the starting material is consumed.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude benzyl ether by column chromatography or recrystallization.
Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the more polar phenol spot and the appearance of the less polar benzyl ether product. The purity of the final product is confirmed by NMR and mass spectrometry.
Acid-Catalyzed Benzylation for Sensitive Substrates
For phenols that are unstable under basic conditions, an acid-catalyzed approach is necessary. The use of benzyl trichloroacetimidate is a prime example.[3]
Causality: Under acidic conditions (e.g., trifluoromethanesulfonic acid, TfOH), the imidate is protonated, creating a highly reactive intermediate that readily transfers the benzyl group to the phenol. This method avoids the use of strong bases, preserving the integrity of sensitive functional groups.
Modern Advances: Palladium-Catalyzed Benzylation
Recent advancements have introduced palladium-catalyzed methods for phenol benzylation under neutral conditions, offering a significant advantage for complex and delicate substrates.[6]
Causality: These methods often employ benzyl carbonates as the benzyl source. A palladium(0) catalyst, such as one generated from Pd(η³-C₃H₅)Cp and a suitable ligand like DPEphos, facilitates a decarboxylative etherification.[6] The reaction proceeds through a cationic (η³-benzyl)palladium intermediate, which is then attacked by the phenol to form the benzyl ether.[6] This approach is highly efficient, generates only volatile byproducts, and tolerates a wide range of functional groups.[6]
Diagram 1: Benzylation Workflow A flowchart illustrating the decision-making process for choosing a benzylation method.
Stability Profile of Benzyl Ethers
A key advantage of the benzyl protecting group is its remarkable stability. Benzyl ethers are inert to a wide array of synthetic conditions, including:
-
Strongly basic conditions: They are stable to organometallic reagents (Grignard, organolithiums) and strong bases like NaOH and alkoxides.
-
Most oxidizing and reducing agents: They withstand many common reagents used for functional group transformations.
-
Acidic and basic hydrolysis: Unlike acetals or silyl ethers, benzyl ethers are robust towards a wide pH range.[4]
This broad stability allows for extensive chemical manipulations on other parts of the molecule without premature cleavage of the phenol protection.
Cleavage of the Benzyl Group: Deprotection Strategies
The removal of the benzyl group is typically achieved under reductive, oxidative, or strongly acidic conditions. The choice of deprotection method is crucial and must be compatible with the functional groups present in the target molecule.
The Workhorse: Catalytic Hydrogenolysis
By far the most common and versatile method for benzyl ether cleavage is palladium-catalyzed hydrogenolysis.[5]
Causality: In the presence of a palladium catalyst (typically 10% Pd on carbon) and a hydrogen source, the benzyl C-O bond is reductively cleaved. The reaction produces the deprotected phenol and toluene as a benign byproduct.[3]
Hydrogen Sources:
-
Hydrogen Gas (H₂): The standard method involves stirring the substrate with the catalyst under an atmosphere of H₂ gas.[5]
-
Catalytic Transfer Hydrogenation: For molecules containing other reducible functional groups (e.g., alkenes, alkynes), direct hydrogenation can be problematic.[2] In these cases, a hydrogen donor like 1,4-cyclohexadiene, ammonium formate, or cyclohexene can be used in a process called catalytic transfer hydrogenation.[3][7] This method provides a controlled source of hydrogen, often leading to higher chemoselectivity.[3]
Experimental Protocol: Deprotection via Catalytic Hydrogenolysis (H₂)
-
Dissolve the benzyl-protected phenol (1.0 equiv.) in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).[5]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Purge the reaction flask with nitrogen, then introduce hydrogen gas (via a balloon or at a specified pressure).
-
Stir the mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol.
Self-Validation: The disappearance of the starting material and the appearance of the more polar phenol product on a TLC plate signal the reaction's completion. The absence of aromatic protons corresponding to the benzyl group in the ¹H NMR spectrum of the product confirms successful deprotection.
Oxidative Cleavage
For substrates incompatible with reductive conditions, oxidative cleavage offers an alternative.
Causality: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave benzyl ethers, particularly those with electron-donating groups on the benzyl ring (like p-methoxybenzyl, PMB).[3][8] The reaction is believed to proceed via a single-electron transfer mechanism, forming a resonance-stabilized benzylic carbocation that is then hydrolyzed. Recent methods have shown that even simple benzyl ethers can be cleaved with DDQ under photoirradiation.[2][3]
Acidic and Lewis Acid-Mediated Cleavage
While benzyl ethers are stable to mild acids, they can be cleaved by strong Brønsted or Lewis acids.[3]
Causality: Strong Lewis acids like boron trichloride (BCl₃) or boron tribromide (BBr₃) can effectively cleave benzyl ethers.[2] To prevent side reactions from the liberated benzyl cation (e.g., Friedel-Crafts alkylation of electron-rich aromatic rings), a cation scavenger such as pentamethylbenzene is often added.[3] This method is particularly useful when hydrogenolysis is not feasible.[9]
Diagram 2: Deprotection Mechanism A simplified diagram showing the key deprotection pathways for a benzyl-protected phenol.
Orthogonality and Strategic Application
The true power of the benzyl group lies in its orthogonality with other common protecting groups. This allows for selective deprotection sequences in complex syntheses.
| Protecting Group | Typical Cleavage Condition | Stability to Benzyl Deprotection (Hydrogenolysis) | Orthogonal? |
| Benzyl (Bn) | H₂, Pd/C | - | - |
| tert-Butyldimethylsilyl (TBDMS) | F⁻ (e.g., TBAF) | Stable | Yes |
| Tetrahydropyranyl (THP) | Mild H⁺ (e.g., aq. AcOH) | Stable | Yes |
| tert-Butoxycarbonyl (Boc) | Strong H⁺ (e.g., TFA) | Stable | Yes |
| Acetyl (Ac) | Base (e.g., K₂CO₃, MeOH) | Stable | Yes |
This orthogonality is critical in drug development, where complex scaffolds with multiple hydroxyl groups must be selectively manipulated. For example, a synthetic route might involve protecting a phenolic hydroxyl with a benzyl group, an aliphatic alcohol with a silyl group, and an amine with a Boc group. Each can be removed sequentially without affecting the others, enabling precise and controlled molecular construction.
Conclusion
The benzyloxy group remains an indispensable tool for the protection of phenols in modern organic synthesis. Its ease of installation, robust stability, and the variety of available deprotection methods—especially the mild and efficient catalytic hydrogenolysis—make it a first-choice consideration for synthetic chemists. By understanding the mechanistic principles behind the protection and deprotection protocols, and by strategically leveraging its orthogonality, researchers in drug development and other fields can confidently employ the benzyl group to navigate complex synthetic challenges and efficiently access their target molecules.
References
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798.
- Mandal, T., Islam, M., Das, S., Azim, A., & De Sarkar, S. (2025). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv.
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Wikipedia. (2024). Phenol. Retrieved from [Link]
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University of Evansville. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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- Roy, L., Mandal, T., et al. (2025). Organophotocatalyzed approach for the chemoselective dealkylation of phenols. Organic Letters, 27, 315-321.
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- Seebe, P. H., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 428-432.
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ResearchGate. (n.d.). New Selective O-Debenzylation of Phenol with Mg/MeOH. Retrieved from [Link]
- Google Patents. (2005). Method of making benzylated phenols.
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ResearchGate. (n.d.). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Amino-4-(benzyloxy)phenol: Synthesis, and Implied History
This guide provides a comprehensive technical overview of 2-Amino-4-(benzyloxy)phenol, a valuable intermediate in synthetic organic chemistry. While a definitive historical record of its initial discovery is not prominently documented in scientific literature, its synthesis can be logically inferred from established chemical principles and the development of related compounds. This document will therefore focus on the plausible synthetic pathways, the rationale behind the experimental choices, and the potential applications of this compound, particularly in the realm of drug discovery and materials science.
Introduction
This compound is a substituted aminophenol characterized by the presence of a benzyl ether at the 4-position and an amino group at the 2-position of the phenol ring. This trifunctional scaffold makes it a versatile building block for the synthesis of more complex molecules. The interplay of the hydroxyl, amino, and benzyloxy groups allows for a variety of chemical transformations, rendering it a useful starting material for the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Aminophenols, in general, are crucial intermediates in the production of a wide array of high-value chemicals and products, including analgesic and antipyretic drugs.[1]
A Deduced History: The Logic of Synthesis
The history of this compound is intrinsically linked to the development of synthetic methodologies for its precursors. Its emergence can be seen as a logical consequence of the need for functionalized intermediates in various fields of chemical research. The most probable synthetic route to this compound involves a three-step sequence starting from hydroquinone.
Step 1: Synthesis of the Precursor, 4-(Benzyloxy)phenol
The foundational precursor to the target molecule is 4-(benzyloxy)phenol, also known as hydroquinone monobenzyl ether. The synthesis of this compound has been documented, with early methods involving the reaction of hydroquinone with benzyl bromide in the presence of a base like potassium ethoxide in ethanol.[2] However, this method often leads to the formation of a significant amount of the dialkylated byproduct, 1,4-bis(benzyloxy)benzene.[2]
A more refined and selective method involves dissolving hydroquinone and a benzyl halide in methanol, followed by the addition of a base to initiate the reaction.[2] This approach allows for better control over the reaction and minimizes the formation of the dibenzylated product, leading to a higher yield of the desired 4-(benzyloxy)phenol.[2]
Experimental Protocol: Synthesis of 4-(Benzyloxy)phenol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone and benzyl chloride in methanol.
-
Base Addition: Slowly add a solution of a suitable base, such as sodium hydroxide or potassium carbonate, to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Work-up: After cooling to room temperature, the reaction mixture is typically acidified and extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 4-(benzyloxy)phenol.
| Parameter | Value | Reference |
| Starting Material | Hydroquinone, Benzyl Halide | [2] |
| Solvent | Methanol | [2] |
| Base | Sodium Hydroxide / Potassium Carbonate | [2] |
| Typical Yield | High | [2] |
Step 2: Nitration of 4-(Benzyloxy)phenol
The next logical step towards this compound is the introduction of a nitro group onto the aromatic ring of 4-(benzyloxy)phenol. The nitration of phenols is a well-established electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the benzyloxy group, the nitration of 4-(benzyloxy)phenol is expected to predominantly yield the ortho-nitro derivative, 2-nitro-4-(benzyloxy)phenol.
Various nitrating agents can be employed, with a mixture of nitric acid and sulfuric acid being the most common. However, for sensitive substrates like phenols, milder conditions are often preferred to prevent oxidation and over-nitration.
Experimental Protocol: Nitration of 4-(Benzyloxy)phenol
-
Dissolution: Dissolve 4-(benzyloxy)phenol in a suitable solvent, such as glacial acetic acid or dichloromethane, in a flask cooled in an ice bath.
-
Nitrating Agent: Slowly add a nitrating agent, for instance, a solution of nitric acid in the chosen solvent, while maintaining a low temperature.
-
Reaction: Stir the mixture at a low temperature for a specified period. The reaction progress can be monitored by TLC.
-
Quenching: Carefully pour the reaction mixture into ice water to precipitate the product.
-
Purification: The solid product is collected by filtration, washed with water, and then purified, typically by recrystallization, to give 2-nitro-4-(benzyloxy)phenol.
Caption: Nitration of 4-(Benzyloxy)phenol to yield the ortho-nitro product.
Step 3: Reduction of 2-Nitro-4-(benzyloxy)phenol
The final step in the synthesis of this compound is the reduction of the nitro group in 2-nitro-4-(benzyloxy)phenol to an amino group. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis and can be achieved using a variety of reducing agents.
Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid are also effective. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. For a molecule with a benzyloxy group, catalytic hydrogenation is a suitable method, as the benzyl ether is generally stable under these conditions, although over-reduction can sometimes lead to debenzylation.
Experimental Protocol: Reduction of 2-Nitro-4-(benzyloxy)phenol
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-nitro-4-(benzyloxy)phenol in a solvent like ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: The reaction is monitored by the uptake of hydrogen or by TLC until the starting material is consumed.
-
Work-up: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure.
-
Purification: The resulting crude this compound can be purified by recrystallization or column chromatography.
Caption: Reduction of the nitro group to an amino group.
Applications in Research and Development
While specific high-volume applications for this compound are not widely publicized, its structure suggests its utility as a key intermediate in several areas of research and development:
-
Medicinal Chemistry: The aminophenol scaffold is present in numerous biologically active molecules. The presence of the benzyloxy group offers a handle for further modification or can act as a lipophilic group to enhance membrane permeability. For instance, derivatives of 4-phenoxyphenols have been investigated as androgen receptor antagonists for the treatment of prostate cancer.[3] The amino and hydroxyl groups on the this compound ring provide reactive sites for the construction of more complex heterocyclic systems or for amide bond formation, crucial steps in the synthesis of many drug candidates.
-
Materials Science: Phenolic and aminic compounds are often used as monomers or curing agents in the synthesis of polymers. The functional groups on this compound could be utilized in the production of specialty polymers with tailored properties, such as thermal stability or specific optical characteristics. For example, 4-(benzyloxy)phenol has been used in the synthesis of liquid crystals.
-
Agrochemicals: The development of new pesticides and herbicides often involves the synthesis of novel organic molecules. The structural features of this compound make it a potential building block for creating new agrochemicals.
Conclusion
In the absence of a formal discovery narrative, the history of this compound can be understood through the logical progression of synthetic organic chemistry. Its synthesis from readily available starting materials via a sequence of well-established reactions highlights its accessibility as a valuable intermediate. The trifunctional nature of this compound provides a versatile platform for the synthesis of a wide range of more complex molecules, with potential applications spanning from the development of new pharmaceuticals to the creation of advanced materials. As the demand for novel chemical entities continues to grow, the utility of such well-functionalized building blocks will undoubtedly remain significant.
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Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (2013). ACS Medicinal Chemistry Letters. [Link]
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-
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A Theoretical Investigation of 2-Amino-4-(benzyloxy)phenol: A Technical Guide for Researchers
This technical guide provides a comprehensive theoretical framework for the study of 2-Amino-4-(benzyloxy)phenol, a molecule with significant potential in medicinal chemistry and materials science. By leveraging established computational methodologies, this document outlines a systematic approach to characterizing the structural, electronic, and biological properties of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic and functional applications of novel phenolic compounds.
Introduction and Strategic Importance
This compound belongs to the aminophenol class of compounds, which are known for their diverse biological activities, including antioxidant and antimicrobial properties. The introduction of a benzyloxy group at the 4-position is anticipated to modulate the electronic and steric characteristics of the parent aminophenol, potentially enhancing its bioactivity and providing a scaffold for further functionalization.[1][2] Theoretical studies, particularly those employing Density Functional Theory (DFT) and molecular docking, are invaluable for predicting the behavior of such novel molecules, thereby accelerating the discovery and development process.[3][4]
This guide will detail a proposed workflow for a comprehensive in-silico investigation of this compound, from its synthesis and spectroscopic characterization to its potential as a therapeutic agent.
Proposed Synthetic Pathway and Characterization
While a dedicated synthesis for this compound is not extensively reported, a plausible and efficient synthetic route can be extrapolated from established methods for analogous compounds. A common approach involves the selective reduction of a nitro-substituted precursor.
Retrosynthetic Analysis and Proposed Synthesis
A logical synthetic strategy would commence with the benzylation of 4-nitrophenol, followed by the reduction of the nitro group to an amine. This multi-step synthesis is outlined below.
Experimental Protocol: Proposed Synthesis of this compound
-
Step 1: Synthesis of 1-(Benzyloxy)-4-nitrobenzene.
-
To a solution of 4-nitrophenol in a suitable solvent such as acetone or DMF, add an equimolar amount of a base like potassium carbonate.
-
To this mixture, add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-(benzyloxy)-4-nitrobenzene.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the 1-(benzyloxy)-4-nitrobenzene from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography.
-
Diagram: Proposed Synthetic Workflow
Caption: A proposed two-step synthesis of this compound.
Theoretical Spectroscopic Analysis
Prior to synthesis, DFT calculations can predict the spectroscopic signatures of this compound, aiding in its future experimental identification.
Computational Protocol: Theoretical Spectroscopy
-
Geometry Optimization: The molecular structure of this compound will be optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[4]
-
Vibrational Frequencies: The optimized geometry will be used to calculate the harmonic vibrational frequencies to predict the FT-IR and Raman spectra.
-
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the ¹H and ¹³C NMR chemical shifts.[6]
-
Electronic Transitions: Time-Dependent DFT (TD-DFT) will be used to calculate the electronic absorption spectra (UV-Vis).[7]
In-depth Computational Analysis
A thorough computational investigation will provide deep insights into the physicochemical properties and potential biological activities of this compound.
Molecular Geometry and Electronic Properties
Understanding the three-dimensional structure and electronic landscape of the molecule is fundamental to predicting its reactivity and interactions.
Table 1: Predicted Geometrical Parameters of this compound (Hypothetical Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O (Phenolic) | 1.36 | - | - |
| C-N (Amine) | 1.40 | - | - |
| C-O-C (Ether) | - | 118.5 | - |
| C-C-N-H | - | - | 180.0 |
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.[3]
Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[4]
Diagram: Computational Analysis Workflow
Caption: Workflow for the computational analysis of this compound.
Molecular Docking Studies
To explore the therapeutic potential of this compound, molecular docking simulations can be performed against relevant biological targets. Based on the activities of similar phenolic compounds, tyrosinase, a key enzyme in melanin synthesis, and the androgen receptor, implicated in prostate cancer, are proposed as initial targets.[5][8]
Computational Protocol: Molecular Docking
-
Protein and Ligand Preparation: The 3D structures of the target proteins will be obtained from the Protein Data Bank (PDB). The structure of this compound will be optimized as described previously.
-
Docking Simulation: Molecular docking will be performed using software such as AutoDock or Schrödinger's Glide. The binding site will be defined based on the co-crystallized ligand or through blind docking.
-
Analysis of Results: The binding affinity (in kcal/mol) and the nature of the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein will be analyzed.
Prediction of Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties.[9][10] The antioxidant potential of this compound can be theoretically assessed by calculating the bond dissociation energy (BDE) of the phenolic O-H bond. A lower BDE indicates a greater ability to donate a hydrogen atom to scavenge free radicals.[11]
Computational Protocol: BDE Calculation
-
Optimization of Radical Species: The geometries of the phenoxy radical formed after hydrogen abstraction and the hydrogen radical will be optimized using the same DFT method.
-
BDE Calculation: The BDE will be calculated using the following equation: BDE = E(phenoxy radical) + E(hydrogen radical) - E(parent molecule) where E represents the total electronic energy of each species.
Conclusion
The theoretical framework outlined in this guide provides a robust and comprehensive approach to elucidating the properties of this compound. By integrating computational synthesis planning, spectroscopic prediction, and in-depth electronic and biological activity modeling, researchers can efficiently explore the potential of this novel compound. The insights gained from these theoretical studies will be instrumental in guiding future experimental work and accelerating the translation of this promising molecule into tangible applications in medicine and materials science.
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Ohtsu, Y., Noguchi-Yachide, T., Yu, L., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(11), 1095-1100. [Link]
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de Souza, A. C. B., de Faria, A. R., & de Almeida, M. V. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 26(16), 4983. [Link]
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Aslam, M., Anis, I., Afza, N., Hussain, M. T., & Yousuf, S. (2012). 2-[(2-Methoxybenzylidene)amino]phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439. [Link]
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Bernardi, F., Bottoni, A., Casadio, R., Fariselli, P., & Rigo, P. (2003). Theoretical study of phenol and 2-aminophenol docking at a model of the tyrosinase active site. Dalton Transactions, (10), 2042-2047. [Link]
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Asiri, A. M., Al-Amri, A. S., Al-Ghamdi, M. S., & Al-Youbi, A. O. (2022). Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 268-275. [Link]
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Boopathi, M., Udhayakala, P., & Ramalingam, S. (2016). Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. Journal of Molecular Structure, 1108, 597-608. [Link]
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Al-Hijazeen, M., Al-Dalali, S., & Al-Rawashdeh, M. (2021). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Foods, 10(11), 2739. [Link]
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da Silva, A. C., de Oliveira, A. B., & Edwards, H. G. M. (2015). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). Journal of the Brazilian Chemical Society, 26(1), 136-145. [Link]
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Ullah, F., Ayaz, M., & Sadiq, A. (2021). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Molecules, 26(23), 7248. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-4-(benzyloxy)phenol
Abstract: This document provides a comprehensive guide for the synthesis of 2-Amino-4-(benzyloxy)phenol from 4-benzyloxyphenol. The described two-step process involves the regioselective nitration of the starting material followed by the reduction of the resulting nitro intermediate. This application note is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, safety precautions, and methods for product characterization.
Introduction
This compound is a valuable chemical intermediate in various fields, including the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its structure, containing both an aminophenol and a benzyl ether moiety, provides a versatile scaffold for further chemical modifications. The synthesis route from 4-benzyloxyphenol is a common and practical approach, involving two key transformations: electrophilic nitration and subsequent reduction of the nitro group. Understanding the nuances of each step is critical for achieving high yield and purity of the final product.
Synthetic Strategy Overview
The synthesis of this compound from 4-benzyloxyphenol is typically achieved through a two-step sequence:
-
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring of 4-benzyloxyphenol. The directing effects of the hydroxyl and benzyloxy substituents favor nitration at the position ortho to the hydroxyl group.
-
Reduction: Conversion of the nitro group to an amino group (-NH₂) to yield the final product.
This strategy is widely employed for the synthesis of aminophenol derivatives due to the accessibility of starting materials and the reliability of the reactions involved.[2]
Figure 1: Overall synthetic workflow from 4-benzyloxyphenol to this compound.
Part 1: Nitration of 4-Benzyloxyphenol
Mechanistic Insight
The nitration of 4-benzyloxyphenol is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The hydroxyl group is a strongly activating, ortho-, para-directing group, while the benzyloxy group is also activating and ortho-, para-directing. Due to the stronger activating nature of the hydroxyl group, the nitration occurs preferentially at the position ortho to it.
Experimental Protocol: Synthesis of 2-Nitro-4-(benzyloxy)phenol
Materials:
-
4-Benzyloxyphenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-benzyloxyphenol in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.[3]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice water.
-
Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Nitro-4-(benzyloxy)phenol.
-
The crude product can be purified by recrystallization or column chromatography.
Part 2: Reduction of 2-Nitro-4-(benzyloxy)phenol
Rationale for Reductant Selection
Several methods can be employed for the reduction of the nitro group.[4][5] Catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) is a clean and efficient method.[6] However, for laboratory-scale synthesis, chemical reducing agents such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in an acidic medium are often preferred for their convenience. Sodium dithionite is a mild and effective reducing agent for this transformation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Nitro-4-(benzyloxy)phenol
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Ethyl Acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-Nitro-4-(benzyloxy)phenol in a mixture of ethanol and water.
-
Heat the solution to a gentle reflux.
-
In a separate beaker, prepare a solution of sodium dithionite in water.
-
Add the sodium dithionite solution portion-wise to the refluxing solution of the nitro compound. The color of the reaction mixture should change, indicating the reduction of the nitro group.
-
After the addition is complete, continue to reflux for an additional 30-60 minutes, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Figure 2: Simplified reaction mechanism for the two-step synthesis.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[7][8]
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic protons (-CH₂-), and the amine and hydroxyl protons. The integration and splitting patterns should be consistent with the proposed structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons and the benzylic carbon. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine), O-H stretching (phenol), C-O stretching (ether), and aromatic C-H and C=C stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₃NO₂), which is 215.25 g/mol .[1] |
| Melting Point | A sharp melting point is indicative of high purity. |
Safety Precautions
Nitric Acid:
-
Inhalation of mists can lead to respiratory damage.[10]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]
Sodium Dithionite:
-
Can decompose upon exposure to moisture, air, or elevated temperatures, potentially igniting combustible materials.[12]
-
Reacts with strong acids to produce toxic gases.[12]
-
Handling: Store in a cool, dry place away from water and acids. Use non-sparking tools when handling.[12]
General Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
An eyewash station and safety shower should be readily accessible.[10]
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of this compound from 4-benzyloxyphenol via a two-step nitration and reduction sequence is a robust and reliable method. By carefully controlling the reaction conditions and adhering to the outlined safety protocols, researchers can efficiently produce this valuable intermediate for applications in drug discovery and materials science. Thorough characterization of the final product is essential to ensure its purity and suitability for subsequent use.
References
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Organic Syntheses. 2-amino-4-nitrophenol. Available from: [Link]
- Google Patents. Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
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PubMed Central. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Available from: [Link]
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MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available from: [Link]
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-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Sodium Dithionite. Available from: [Link]
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Open Exploration Publishing. Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Available from: [Link]
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University of California, Santa Barbara. NITRIC ACID SAFETY. Available from: [Link]
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Royal Society of Chemistry. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Available from: [Link]
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MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available from: [Link]
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VelocityEHS. Nitric Acid Safety Tips & Health Hazards. Available from: [Link]
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Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Available from: [Link]
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Banaras Hindu University. Development of Extractive Spectrophotometric Determination of Manganese (II) Using [N - (O-Methoxy Benzaldehyde)-2-Aminophenol]. Available from: [Link]
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Wikipedia. 3C-BZ. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Nitric acid. Available from: [Link]
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MDPI. Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. Available from: [Link]
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Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available from: [Link]
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PubMed. Profiling and Characterization Antioxidant Activities in Anoectochilus Formosanus Hayata. Available from: [Link]
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Indian Academy of Sciences. Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Available from: [Link]
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PubMed Central. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Available from: [Link]
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Sciencemadness Discussion Board. Mono-Nitration of Phenol [Tarr Elimination Method]. Available from: [Link]
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detailed protocol for 2-Amino-4-(benzyloxy)phenol synthesis
An Application Note for the Synthesis of 2-Amino-4-(benzyloxy)phenol
Introduction
This compound is a substituted aminophenol derivative possessing significant potential as a versatile building block in organic synthesis. Its structure, which incorporates amine, phenol, and benzyl ether functional groups, makes it a valuable intermediate for the development of more complex molecules in fields such as pharmaceutical chemistry and materials science.[1] For instance, the broader class of benzyloxyphenol compounds has been investigated for potential biomedical applications, suggesting that this structural motif could be a promising scaffold for discovering new therapeutic agents.[1]
This document provides a comprehensive, three-part protocol for the synthesis of this compound, starting from commercially available hydroquinone. The procedure is designed to be a self-validating system, with explanations for key experimental choices to ensure both technical accuracy and practical applicability in a research setting.
Overall Synthesis Pathway
The synthesis is a three-step process involving benzylation, regioselective nitration, and subsequent reduction of the nitro group. Each step is designed to produce an intermediate that is purified before proceeding to the next stage, ensuring the final product's high purity.
Figure 1: Overall synthetic route for this compound.
Critical Safety and Handling
The protocols described involve hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed inside a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.
-
Nitric Acid : A strong oxidizer and highly corrosive. It can cause severe skin and eye burns, and its inhalation can lead to respiratory damage.[2][3] Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5] When diluting, always add acid to water slowly.[2]
-
Benzyl Bromide : A lachrymator and corrosive. It can cause severe irritation to the skin, eyes, and respiratory tract. Handle with extreme care in a well-ventilated fume hood.
-
Catalytic Hydrogenation : Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is properly sealed and purged with an inert gas (e.g., nitrogen or argon) before and after the reaction. Sodium borohydride (NaBH₄) is a flammable solid and can react violently with water to produce hydrogen gas.[6]
Part 1: Synthesis of 4-(Benzyloxy)phenol
This initial step involves the mono-benzylation of hydroquinone. The use of a base is critical to deprotonate one of the phenolic hydroxyl groups, forming a phenoxide that acts as a nucleophile to attack the benzyl bromide. Using a slight excess of hydroquinone can help minimize the formation of the di-benzylated byproduct, 1,4-bis(benzyloxy)benzene.[7]
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Eq. | Amount Used |
| Hydroquinone | 110.11 | 1.2 | 13.2 g |
| Benzyl Bromide | 171.04 | 1.0 | 17.1 g |
| Potassium Carbonate | 138.21 | 2.0 | 27.6 g |
| Acetone | - | - | 250 mL |
Step-by-Step Protocol
-
Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (13.2 g, 120 mmol) and potassium carbonate (27.6 g, 200 mmol).
-
Solvent Addition : Add 250 mL of acetone to the flask. Stir the suspension vigorously.
-
Addition of Benzyl Bromide : Slowly add benzyl bromide (17.1 g, 100 mmol) to the suspension using a dropping funnel over 15-20 minutes.
-
Reaction : Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Purification : Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure 4-(benzyloxy)phenol as a white crystalline solid.[7]
Part 2: Synthesis of 4-Benzyloxy-2-nitrophenol
The nitration of the activated aromatic ring is a critical step where regioselectivity is paramount. The benzyloxy group is an ortho-, para-directing activator. Since the para position is blocked, the incoming nitro group is directed to the ortho position.[8] Using dilute nitric acid at a low temperature helps to control the reaction rate, preventing over-nitration and the formation of tarry byproducts which are common in phenol nitrations.[9]
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Eq. | Amount Used |
| 4-(Benzyloxy)phenol | 200.24 | 1.0 | 10.0 g |
| Nitric Acid (70%) | 63.01 | 1.1 | ~5 mL |
| Glacial Acetic Acid | - | - | 100 mL |
Step-by-Step Protocol
-
Reaction Setup : Dissolve 4-(benzyloxy)phenol (10.0 g, 50 mmol) in 100 mL of glacial acetic acid in a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling : Cool the solution to 0-5°C using an ice-salt bath.
-
Nitrating Agent Preparation : In a separate beaker, carefully dilute nitric acid (approx. 5 mL, 55 mmol) with 20 mL of glacial acetic acid. Cool this mixture in an ice bath.
-
Nitration : Add the cold nitrating mixture dropwise to the stirred solution of 4-(benzyloxy)phenol over 30-45 minutes. It is crucial to maintain the internal temperature below 5°C throughout the addition to ensure selective mono-nitration.[9]
-
Reaction : After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours.
-
Quenching : Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate should form.
-
Isolation and Purification : Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude 4-benzyloxy-2-nitrophenol can be purified by recrystallization from ethanol to yield a yellow solid.
Part 3: Synthesis of this compound
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation, typically affording high yields with simple product isolation.[10][11] The reaction involves the removal of the catalyst by filtration, followed by the evaporation of the solvent.
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Eq. | Amount Used |
| 4-Benzyloxy-2-nitrophenol | 245.23 | 1.0 | 7.35 g |
| Palladium on Carbon (10%) | - | - | ~350 mg (5 mol%) |
| Ethanol (or Methanol) | - | - | 150 mL |
| Hydrogen Gas (H₂) | 2.02 | Excess | Balloon or Parr |
| Alternative: Sodium Borohydride (NaBH₄) | 37.83 | 3-4 | ~4.5 g |
Step-by-Step Protocol (Catalytic Hydrogenation)
-
Reaction Setup : To a hydrogenation flask, add 4-benzyloxy-2-nitrophenol (7.35 g, 30 mmol) and 150 mL of ethanol.
-
Catalyst Addition : Carefully add 10% Pd/C catalyst (~350 mg) to the solution under an inert atmosphere (e.g., nitrogen).
-
Hydrogenation : Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a hydrogen-filled balloon. Purge the system with hydrogen gas.
-
Reaction : Stir the mixture vigorously under a positive pressure of hydrogen (1-3 atm) at room temperature. The reaction is typically complete within 4-8 hours. Monitor the reaction by TLC.
-
Work-up : Once the reaction is complete, carefully purge the system with nitrogen to remove excess hydrogen.
-
Catalyst Removal : Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol. Caution : The Pd/C catalyst can be pyrophoric upon exposure to air when dry; do not allow the filter cake to dry completely.
-
Isolation : Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[10]
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Step 1: Low yield of 4-(benzyloxy)phenol | Incomplete reaction or formation of di-benzylated byproduct. | Increase reaction time. Check the quality of reagents. Use a slight excess of hydroquinone to favor mono-substitution. |
| Step 2: Formation of dark tar | Reaction temperature was too high during nitration, causing oxidation/polymerization. | Strictly maintain the reaction temperature below 5°C. Ensure slow, dropwise addition of the nitrating agent. |
| Step 2: Multiple spots on TLC | Over-nitration (dinitrophenol formation) or incomplete reaction. | Reduce the amount of nitric acid used. Ensure the reaction is monitored closely by TLC and stopped once the starting material is consumed. |
| Step 3: Incomplete reduction | Deactivated catalyst or insufficient hydrogen. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and under positive hydrogen pressure. If using a balloon, replace it if it deflates. |
| Final Product is colored/impure | Oxidation of the aminophenol product. Air oxidation is common for aminophenols. | Perform the final work-up and purification steps quickly. Store the final product under an inert atmosphere (nitrogen or argon) and in the dark. Consider using an antioxidant during workup.[12] |
References
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Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-aminobenzophenone. Retrieved from [Link]
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Ohtsu, Y., Noguchi-Yachide, T., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Molecules, 18(11), 14318–14337. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12736681, 2-(Benzyloxy)-4-nitrophenol. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Dong, L., Yang, G., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 4(8), 2666-2673. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. Retrieved from [Link]
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Al-Ayed, A. S. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Crystals, 10(11), 1011. Available at: [Link]
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University of California, Riverside Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. Retrieved from [Link]
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WIPO Patentscope. (n.d.). WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. Retrieved from [Link]
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Sciencemadness Discussion Board. (2022, October 8). Mono-Nitration of Phenol [Tarr Elimination Method]. Retrieved from [Link]
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RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol | Organic Process Research & Development. Retrieved from [Link]
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Application Notes & Protocols: 2-Amino-4-(benzyloxy)phenol as a Key Intermediate in the Synthesis of Benzoxazole Scaffolds
Abstract: This document provides a detailed technical guide on the utilization of 2-Amino-4-(benzyloxy)phenol as a strategic intermediate in the synthesis of complex molecules for pharmaceutical research. We present a comprehensive overview, including the synthesis of the intermediate itself, and a robust protocol for its subsequent conversion into a 6-(benzyloxy)benzoxazole derivative, a privileged scaffold in medicinal chemistry. The protocols are supplemented with mechanistic insights, process logic, safety guidelines, and illustrative diagrams to ensure practical applicability for researchers in drug discovery and development.
Part 1: Strategic Importance in Pharmaceutical Synthesis
This compound is a valuable bifunctional building block in organic synthesis. Its structure, featuring a nucleophilic amine, a hydroxyl group masked as a stable benzyl ether, and an activated aromatic ring, makes it an ideal precursor for constructing complex heterocyclic systems. The benzyl ether serves as a robust protecting group for the phenol, which is stable to a wide range of reaction conditions but can be selectively removed in the final stages of a synthesis via catalytic hydrogenation.[1][2]
The ortho-aminophenol moiety is particularly significant as it is the foundational component for the synthesis of benzoxazoles.[3][4] Benzoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][5] This guide focuses on a representative application: the synthesis of a 2-substituted-6-(benzyloxy)benzoxazole, demonstrating the utility of this compound in generating these important pharmacophores.
Part 2: Synthesis of the Intermediate: this compound
The preparation of the title intermediate is a critical first step. A common and reliable method involves the catalytic reduction of a nitro precursor, 4-(benzyloxy)-2-nitrophenol. This precursor can be synthesized from commercially available starting materials. The reduction of the nitro group to an amine is a high-yielding and clean transformation.
Protocol 2.1: Synthesis via Catalytic Reduction
This protocol details the reduction of 4-(benzyloxy)-2-nitrophenol to this compound using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Materials:
-
4-(benzyloxy)-2-nitrophenol
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (EtOH), absolute
-
Hydrogen (H₂) gas supply
-
Celite®
-
Parr shaker or similar hydrogenation apparatus
-
Round-bottom flask, rotary evaporator
Step-by-Step Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
-
Reagent Charging: To the hydrogenation vessel, add 4-(benzyloxy)-2-nitrophenol (1.0 eq). Dissolve the starting material in a suitable volume of absolute ethanol (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (0.05-0.10 eq by weight). The catalyst should be handled as a slurry in a small amount of the reaction solvent to prevent ignition.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel multiple times with H₂ gas to remove all air. Pressurize the vessel to the desired pressure (typically 40-50 psi).
-
Reaction: Begin vigorous agitation and maintain the reaction at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the H₂ pressure and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid, this compound, is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.
Expert Insights:
-
Catalyst Choice: Palladium on carbon is the catalyst of choice for nitro group reductions due to its high efficiency and selectivity. The benzyl ether is stable under these conditions.
-
Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic hydrogenation process.
-
Safety: Catalytic hydrogenation with Pd/C and H₂ is hazardous. The catalyst can be pyrophoric when dry, and hydrogen gas is highly flammable. All operations must be conducted in a well-ventilated fume hood behind a safety shield, and all sources of ignition must be eliminated.
Data Summary: Synthesis of Intermediate
| Parameter | Value/Condition | Rationale |
| Starting Material | 4-(benzyloxy)-2-nitrophenol | Readily accessible precursor. |
| Catalyst | 10% Pd/C | High activity and selectivity for nitro reduction.[6] |
| Hydrogen Pressure | 40-50 psi | Sufficient pressure for efficient reduction without requiring specialized high-pressure equipment. |
| Solvent | Ethanol | Good solubility for reactants and inert under reaction conditions. |
| Typical Yield | >95% | This is a highly efficient and clean transformation. |
| Purity | >98% (by NMR) | Often requires no further purification. |
Part 3: Application in Benzoxazole Synthesis
The synthesized this compound is an ideal substrate for constructing the benzoxazole ring system. A widely used and robust method is the Phillips condensation, which involves the reaction of an o-aminophenol with a carboxylic acid at elevated temperatures, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA).[3][7][8]
Protocol 3.1: Synthesis of 6-(Benzyloxy)-2-methylbenzoxazole
This protocol describes the cyclocondensation of this compound with acetic acid using PPA.
Materials:
-
This compound (from Part 2)
-
Glacial Acetic Acid (CH₃COOH)
-
Polyphosphoric Acid (PPA)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, mechanical stirrer, heating mantle, condenser
Step-by-Step Procedure:
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and a condenser, add this compound (1.0 eq) and glacial acetic acid (1.1 eq).
-
Catalyst Addition: Carefully and portion-wise, add polyphosphoric acid (PPA) to the flask (approx. 10 times the weight of the aminophenol). The addition is exothermic and will generate a thick slurry.
-
Heating: Heat the reaction mixture to 140-150°C with vigorous stirring. The mixture will become more mobile as it heats.
-
Reaction Monitoring: Maintain the temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Allow the reaction mixture to cool to approximately 80-90°C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture into the ice-water with vigorous stirring. This step is highly exothermic and should be done cautiously.
-
Neutralization: The resulting acidic aqueous slurry will contain the precipitated product. Slowly add saturated NaHCO₃ solution until the pH of the mixture is neutral (pH ~7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield pure 6-(benzyloxy)-2-methylbenzoxazole.
Expert Insights:
-
Role of PPA: Polyphosphoric acid serves as both the solvent and a powerful dehydrating agent, driving the final cyclization step by removing water.[7][9]
-
Reaction Control: The temperature and stirring are critical. Insufficient heating can lead to incomplete reaction, while overheating may cause degradation. Efficient stirring is necessary for the viscous mixture.
-
Work-up Safety: The quenching of PPA is highly exothermic and can cause splattering. Always add the hot PPA mixture to ice-water, never the other way around. Perform this step in a large beaker within a fume hood.
Mechanism: Phillips Benzoxazole Synthesis
The reaction proceeds via a two-step mechanism:
-
Amide Formation: The more nucleophilic amine group of the o-aminophenol attacks the carbonyl carbon of the carboxylic acid to form an intermediate o-hydroxyamide.
-
Cyclodehydration: Under the acidic and high-temperature conditions provided by PPA, the amide undergoes intramolecular cyclization. The phenolic hydroxyl group attacks the amide carbonyl, followed by dehydration to form the stable aromatic benzoxazole ring.
Part 4: Experimental Workflow and Data Visualization
A streamlined workflow is essential for reproducible results. The following diagram outlines the key stages from starting the reaction to obtaining the final purified product.
Data Summary: Benzoxazole Synthesis
| Parameter | Value/Condition | Rationale/Expected Outcome |
| Reactants Ratio | Aminophenol:Acetic Acid (1:1.1) | A slight excess of the acid ensures complete acylation of the aminophenol. |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) | Acts as an effective dehydrating agent and solvent for high-temperature synthesis.[7][8] |
| Temperature | 140-150°C | Optimal temperature for cyclodehydration without significant side-product formation. |
| Typical Yield | 75-85% | Good to excellent yields are expected for this robust transformation. |
| Purification | Recrystallization (Ethanol) | Provides a highly pure, crystalline final product. |
Part 5: Downstream Deprotection
For many pharmaceutical applications, the final step is the deprotection of the benzyl ether to reveal the free phenol. This is readily achieved by catalytic hydrogenolysis, the same method used to prepare the intermediate.
Key Considerations:
-
Catalyst: 10% Pd/C is highly effective.
-
Conditions: Hydrogen gas (balloon or Parr apparatus) in a solvent like ethanol or ethyl acetate.
-
Selectivity: This method is clean and selective, typically not affecting the benzoxazole core or other common functional groups, with the exception of reducible groups like alkenes or alkynes.[2] Oxidative methods using reagents like DDQ can also be employed if hydrogenation-sensitive groups are present.[10][11][12]
Part 6: Safety and Handling
All chemical manipulations should be performed in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.[13][14][15]
-
Polyphosphoric Acid (PPA): Highly corrosive and viscous. Reacts violently with water. Handle with extreme care.
-
Acetic Acid: Corrosive and has a pungent odor.
-
Hydrogenation: Pd/C is pyrophoric and H₂ is flammable. Ensure the reaction vessel is free of air before introducing hydrogen.[2]
Always consult the Safety Data Sheet (SDS) for each reagent before use.[13][14][15][16]
References
-
ResearchGate. (n.d.). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. Retrieved from [Link]
-
National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
- Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis of benzoxazole. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. Retrieved from [Link]
-
Basavaraju, B. et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]
-
Nanochemistry Research. (n.d.). Catalytic Reduction of 4-nitrophenol Using Environmentally Synthesized CuO Nanoparticles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
MDPI. (2018). Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]
-
Semantic Scholar. (2023). Catalytic Reduction of p-Nitrophenol on MnO2/Zeolite -13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Ag. Retrieved from [Link]
-
Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. Retrieved from [Link]
-
ACS Publications. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]
-
University of Notre Dame. (2016). Catalytic Reduction of 4-Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]
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The Versatile Scaffold: Applications of 2-Amino-4-(benzyloxy)phenol in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 2-Amino-4-(benzyloxy)phenol is an emerging scaffold that presents a unique combination of reactive functionalities, making it a highly versatile starting material for the synthesis of a diverse array of bioactive molecules. Its core structure, featuring an ortho-aminophenol moiety, is primed for the construction of various heterocyclic systems, while the benzyloxy group offers a site for modification to fine-tune pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors and other potential therapeutic agents. We will delve into synthetic protocols, mechanistic rationales, and biological evaluation strategies, offering a comprehensive resource for researchers in the field.
Core Synthetic Strategy: Accessing the this compound Building Block
A robust and reliable synthetic route to this compound is the cornerstone of its application in medicinal chemistry. The most logical and widely applicable approach involves a two-step sequence starting from the commercially available 4-benzyloxyphenol. This strategy hinges on the regioselective nitration of the starting phenol, followed by the reduction of the nitro group to the desired amine.
Protocol 1: Synthesis of this compound
This protocol details a standard laboratory-scale synthesis.
Step 1: Nitration of 4-Benzyloxyphenol
-
Rationale: The hydroxyl group of 4-benzyloxyphenol is an activating group, directing electrophilic aromatic substitution to the ortho and para positions. As the para position is blocked by the benzyloxy group, nitration occurs selectively at the ortho position. Careful control of reaction conditions is crucial to prevent dinitration and other side reactions.
-
Procedure:
-
Dissolve 4-benzyloxyphenol (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of nitric acid (1.1 equivalents) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated yellow solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral and then dry to yield 2-nitro-4-(benzyloxy)phenol.
-
Step 2: Reduction of 2-Nitro-4-(benzyloxy)phenol
-
Rationale: The reduction of the nitro group to an amine can be achieved through various methods. Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.
-
Procedure:
-
In a hydrogenation vessel, dissolve 2-nitro-4-(benzyloxy)phenol (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm or as per available equipment) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by recrystallization or column chromatography.
-
Caption: Synthetic pathway to this compound.
Application in the Synthesis of Benzoxazole Scaffolds for Kinase Inhibition
The ortho-aminophenol motif within this compound is an ideal precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with significant and diverse biological activities.[1] In medicinal chemistry, the benzoxazole core is recognized as a "privileged scaffold" and is found in numerous kinase inhibitors.[2][3] The planarity of the benzoxazole ring system allows it to mimic the purine core of ATP, enabling competitive inhibition at the kinase hinge region.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][4] Several PI3K inhibitors feature a core heterocyclic structure that can be derived from aminophenol precursors.
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Application Notes and Protocols: Strategic Derivatization of 2-Amino-4-(benzyloxy)phenol for Advanced Synthesis
Introduction: Unlocking the Synthetic Potential of 2-Amino-4-(benzyloxy)phenol
This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group, a phenolic hydroxyl group, and a benzyl ether, presents both opportunities and challenges for synthetic chemists. The strategic and regioselective derivatization of this compound is paramount for its incorporation into more complex molecular architectures, including pharmaceutical agents and functional materials.[1][2] This guide provides a comprehensive overview of the principles and detailed protocols for the selective modification of this compound, enabling researchers to harness its full synthetic potential.
The presence of two nucleophilic centers—the amino and hydroxyl groups—necessitates a carefully planned synthetic strategy to achieve selective functionalization. Direct alkylation or acylation of this compound often leads to a mixture of N- and O-substituted products, as well as di-substituted species, resulting in tedious purification and reduced yields.[1] Therefore, the use of appropriate protecting group strategies is crucial for directing the reactivity to the desired functional group.
This document will explore the selective derivatization of the amino and hydroxyl groups through well-established and reliable protocols. Furthermore, it will address the subsequent cleavage of the benzyl ether, a common strategic step to unmask the phenolic hydroxyl group for further reactions.
Strategic Considerations for Selective Derivatization
The regioselectivity of reactions involving this compound is governed by the relative nucleophilicity of the amino and hydroxyl groups, which can be modulated by the reaction conditions, particularly the pH. In basic conditions, the phenoxide is a potent nucleophile, favoring O-alkylation. Conversely, under neutral or slightly acidic conditions, the amino group is generally more nucleophilic, favoring N-acylation.
To achieve unambiguous regioselectivity, a protection-deprotection strategy is often the most robust approach. The choice of protecting group is critical and should be guided by its stability under the planned reaction conditions and the ease of its subsequent removal.[3]
Caption: Decision workflow for the selective derivatization of this compound.
Protocols for Selective Derivatization
I. Selective N-Acylation of the Amino Group
The amino group of this compound can be selectively acylated under neutral or slightly basic conditions without significant O-acylation of the phenol. This is due to the higher intrinsic nucleophilicity of the amine compared to the phenol.
Protocol 1: Selective N-Acetylation
This protocol describes the synthesis of N-(4-(benzyloxy)-2-hydroxyphenyl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution with stirring.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure N-acetylated product.
Causality: The use of pyridine acts as a mild base to neutralize the acetic acid byproduct, driving the reaction to completion without being basic enough to significantly deprotonate the phenol.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Inert solvent that dissolves the starting material and product. |
| Base | Pyridine | Mild base to neutralize the acid byproduct. |
| Acylating Agent | Acetic Anhydride | Readily available and reactive acylating agent. |
| Temperature | 0 °C to Room Temp. | Controls the initial rate of reaction and prevents side reactions. |
| Workup | Saturated NaHCO₃ | Neutralizes excess acid and quenches the reaction. |
II. Selective O-Alkylation of the Hydroxyl Group
For selective O-alkylation, the more nucleophilic amino group must first be protected. A common and efficient method is the formation of a Schiff base (imine) with an aldehyde, such as benzaldehyde.[4] This protecting group is stable under basic conditions required for O-alkylation and can be easily removed by hydrolysis.
Protocol 2: Protection of the Amino Group as a Benzylidene Imine
Materials:
-
This compound
-
Benzaldehyde
-
Methanol
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add benzaldehyde (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the imine can often be observed by a color change and/or the precipitation of the product.
-
Remove the solvent under reduced pressure to obtain the crude N-benzylideneaminophenol, which can often be used in the next step without further purification.
Protocol 3: O-Alkylation of the Protected Aminophenol
Materials:
-
N-benzylidene-2-amino-4-(benzyloxy)phenol (from Protocol 2)
-
Alkyl halide (e.g., ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a solution of the crude N-benzylideneaminophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude O-alkylated imine is typically carried forward to the deprotection step.
Causality: The use of a polar aprotic solvent like DMF and a base like K₂CO₃ facilitates the Sₙ2 reaction between the phenoxide and the alkyl halide. The imine protecting group is stable under these conditions.
Caption: Experimental workflow for the selective O-alkylation of this compound.
Protocol 4: Deprotection of the Amino Group (Hydrolysis of the Imine)
Materials:
-
Crude O-alkylated imine (from Protocol 3)
-
Hydrochloric acid (HCl, e.g., 2M)
-
Methanol or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) for neutralization
Procedure:
-
Dissolve the crude O-alkylated imine in methanol or THF.
-
Add 2M HCl and stir the mixture at room temperature for 1-2 hours. Monitor the hydrolysis by TLC until the starting imine is consumed.
-
Neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the pure O-alkylated 2-aminophenol derivative.[4]
III. Deprotection of the Benzyl Ether
The benzyl ether is a common protecting group for phenols and can be cleaved under various conditions, most commonly by catalytic hydrogenolysis.[5] This method is generally high-yielding and clean.
Protocol 5: Catalytic Hydrogenolysis of the Benzyl Ether
Materials:
-
Benzyloxy-substituted compound
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Dissolve the benzyloxy-substituted compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol % of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenolic compound.
Causality: The palladium catalyst facilitates the cleavage of the carbon-oxygen bond of the benzyl ether in the presence of hydrogen gas. This method is generally mild and compatible with many other functional groups.
| Parameter | Condition | Rationale |
| Catalyst | 10% Palladium on Carbon | Heterogeneous catalyst for hydrogenolysis. |
| Hydrogen Source | H₂ gas (balloon or Parr shaker) | Reductant for the cleavage of the benzyl ether. |
| Solvent | Methanol or Ethanol | Solubilizes the substrate and is compatible with hydrogenation. |
| Filtration | Celite® | Safely and effectively removes the solid catalyst. |
Alternative Deprotection Methods: In cases where catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups (e.g., alkenes, alkynes), alternative methods for benzyl ether cleavage can be employed, such as using strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., BCl₃), though these conditions are harsher.[6]
Conclusion
The successful derivatization of this compound hinges on a strategic approach to control the regioselectivity of the reactions. By employing appropriate protecting group strategies, researchers can selectively functionalize either the amino or the hydroxyl group, paving the way for the synthesis of complex molecules. The protocols detailed in this guide provide a reliable foundation for these transformations, and the underlying principles can be adapted to a wide range of substrates and derivatizing agents. Careful planning and execution of these steps will ensure high yields and purity of the desired products, accelerating research and development in drug discovery and materials science.
References
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Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
- Google Patents. (2023).
-
Li, Y., et al. (2021). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. RSC Advances, 11(34), 20973-20977. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Li, W., et al. (2022). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Journal of the American Chemical Society, 144(37), 17086-17095. [Link]
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Muhammad, S. A., et al. (2015). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Molecules, 20(5), 8436-8448. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
-
University of California, Irvine. (n.d.). Alcohol Protecting Groups. [Link]
-
Bai, F., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 13(12), 8869-8879. [Link]
-
Chary, M. V. (2020, November 24). Regioselectivity Michael v/s Stork Enamine Addition Reactions || 2-Methyl Cyclohexanone [Video]. YouTube. [Link]
-
Kumar, A., et al. (2010). Cyclopentyl: A Novel Protective Group for Phenols. Synthetic Communications, 40(4), 554-561. [Link]
- Google Patents. (2016). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
-
Reddit. (2021, September 18). Looking for advice on protecting phenol in presence of primaril alcohol. r/Chempros. [Link]
-
Njar, V. C., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(7), 642-646. [Link]
-
Ni, Y., et al. (2020). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. Molecules, 25(21), 5193. [Link]
-
Tai, H. C., et al. (2019). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1608, 460536. [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. [Link]
- Google Patents. (1994).
-
Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
- Google Patents. (2023).
-
University of California, Los Angeles. (n.d.). Protecting Groups. [Link]
-
Ofosu, E., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. Communications Chemistry, 5(1), 1-9. [Link]
-
Boto, A., et al. (2004). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Tetrahedron Letters, 45(3), 597-600. [Link]
-
Van Acker, T., et al. (2019). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Analytica Chimica Acta, 1077, 239-247. [Link]
-
Carrillo, J. R., & Diez-Barra, E. (1994). A Simple Preparation of O-Substituted o-Aminophenols. Synthetic Communications, 24(7), 945-950. [Link]
- Google Patents. (1983).
-
Reddit. (2025, February 5). Progress on N-alkylation of o-aminophenol. r/Chempros. [Link]
-
Kotsuki, H., et al. (1997). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 62(14), 4843-4846. [Link]
-
van Eijk, H. M., et al. (1990). Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. Journal of Chromatography B: Biomedical Sciences and Applications, 532, 1-32. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. Benzyl Ethers [organic-chemistry.org]
Application Note: Quantitative Analysis of 2-Amino-4-(benzyloxy)phenol
Abstract
This comprehensive guide details robust analytical methodologies for the precise quantification of 2-Amino-4-(benzyloxy)phenol, a key intermediate and potential impurity in pharmaceutical and chemical synthesis. Addressing the needs of researchers, quality control analysts, and drug development professionals, this document provides detailed, validated protocols for three distinct analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a primary stability-indicating method, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive analysis requiring derivatization, and UV-Vis Spectrophotometry for rapid, high-throughput screening. The causality behind experimental choices, self-validating system suitability criteria, and comparative performance data are presented to empower scientists in selecting and implementing the optimal method for their specific application.
Introduction and Method Selection Philosophy
This compound (CAS: 103-16-2) is an aromatic compound featuring both an amine and a hydroxyl functional group, lending it a combination of polarity and reactivity that presents unique analytical challenges. Accurate quantification is critical for process monitoring, impurity profiling, and stability testing in regulated environments.
The choice of an analytical method is not arbitrary; it is dictated by the sample matrix, required sensitivity, desired specificity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is the cornerstone for quality control and stability testing. Its ability to separate the analyte from impurities and degradation products makes it an indispensable stability-indicating assay.[1][2]
-
Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (MS), offers exceptional sensitivity and specificity.[3] However, the low volatility and polar nature of this compound necessitate a derivatization step to render it suitable for GC analysis.[4] This method is ideal for trace analysis in complex matrices where volatility is not a primary concern post-derivatization.
-
UV-Vis Spectrophotometry provides a rapid, simple, and cost-effective means of quantification.[5] Its primary limitation is a lack of specificity; it is best employed for the analysis of pure or simple mixtures where interfering substances are known to be absent.[6]
This guide will elaborate on the protocol for each technique, providing the foundational knowledge to adapt and validate these methods for routine use.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is essential for method development.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₂O₂ | |
| Molecular Weight | 200.23 g/mol | |
| Appearance | Solid | |
| Melting Point | 119-120 °C | |
| Structure | Oc1ccc(OCc2ccccc2)cc1 |
Method 1: Stability-Indicating RP-HPLC-UV Assay
This method is designed to be specific and robust, capable of separating this compound from potential degradation products, thus serving as a true stability-indicating method as per ICH guidelines.[7]
Principle of Causality
A reversed-phase C18 column is selected for its versatility in retaining moderately polar to nonpolar compounds. The benzyloxy group provides sufficient hydrophobicity for strong retention. The mobile phase, a gradient of aqueous buffer and acetonitrile, allows for the elution of polar impurities early in the run while ensuring the target analyte is well-retained and resolved. A slightly acidic pH (e.g., using formic acid) is chosen to protonate the primary amine, leading to sharper, more symmetrical peaks by minimizing secondary interactions with residual silanols on the stationary phase. UV detection is optimal due to the strong chromophoric nature of the dual aromatic rings.
Experimental Protocol
Instrumentation and Consumables:
-
HPLC system with gradient pump, autosampler, column thermostat, and DAD/PDA or UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (≥99%).
-
This compound reference standard.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (diluent). This stock solution is 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm (or λmax determined by DAD/PDA) |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% B (re-equilibration) |
-
System Suitability Test (Self-Validation):
-
Inject the 50 µg/mL standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample preparation from the linear regression equation.
-
Workflow Visualization
Caption: HPLC-UV analysis workflow for this compound.
Method 2: GC-MS with Silylation Derivatization
This method is tailored for high-sensitivity applications or for matrices where GC is the preferred separation technique. Derivatization is mandatory to block the polar -OH and -NH₂ groups, increasing volatility and thermal stability.[8][9]
Principle of Causality
Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective strategy for phenols and amines.[4] It replaces the active hydrogens on the hydroxyl and amino groups with nonpolar trimethylsilyl (TMS) groups. This transformation drastically reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation. A nonpolar capillary column (e.g., 5% phenyl polysiloxane) is used for separation based on boiling points. Mass spectrometric detection provides high selectivity and structural confirmation, allowing for quantification using an extracted ion chromatogram (EIC) of a characteristic fragment ion, minimizing matrix interference.
Experimental Protocol
Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector.
-
DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
BSTFA with 1% TMCS.
-
Anhydrous pyridine or acetonitrile (reaction solvent).
-
Helium (carrier gas).
-
This compound reference standard.
Step-by-Step Protocol:
-
Standard Solution Preparation (1 mg/mL in Pyridine):
-
Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask and dilute to volume with anhydrous pyridine.
-
-
Sample Preparation:
-
Extract the analyte from its matrix using a suitable solvent. Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a known volume of anhydrous pyridine.
-
-
Derivatization Procedure:
-
In a 2 mL autosampler vial, combine 100 µL of the standard or sample solution with 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 280 °C |
| Injection Mode | Splitless (or Split 10:1 for high conc.) |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 500 amu |
-
Quantification:
-
Identify the retention time and characteristic ions of the di-TMS derivative of the analyte.
-
Create a calibration curve by plotting the peak area of a specific quantifier ion (from the EIC) versus concentration.
-
Quantify the sample using the same EIC and the generated calibration curve.
-
Workflow Visualization
Caption: GC-MS analysis workflow including the critical derivatization step.
Method 3: UV-Vis Spectrophotometry
This method is suitable for rapid quantification in non-complex matrices, such as during synthesis reaction monitoring where the starting materials and product have distinct absorption spectra.
Principle of Causality
Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound contains aromatic rings that absorb UV radiation. By measuring the absorbance at the wavelength of maximum absorption (λmax), a sensitive and linear response to concentration can be achieved. Methanol is a common and suitable solvent as it is transparent in the relevant UV range.[10]
Experimental Protocol
Instrumentation and Consumables:
-
UV-Vis Spectrophotometer (dual beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Methanol (spectrophotometric grade).
-
This compound reference standard.
Step-by-Step Protocol:
-
Determine λmax:
-
Prepare Calibration Standards:
-
Prepare a stock solution of 100 µg/mL in methanol.
-
Create a set of standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with methanol.
-
-
Construct Calibration Curve:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using a methanol blank.
-
Measure the absorbance of each calibration standard.
-
Plot absorbance versus concentration. The resulting curve should be linear with a correlation coefficient (R²) > 0.999.
-
-
Sample Analysis:
-
Prepare a sample solution in methanol with a concentration expected to fall within the calibration range.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the linear regression equation from the calibration curve.
-
Workflow Visualization
Caption: UV-Vis spectrophotometry workflow for direct quantification.
Method Comparison and Summary
The following table provides a comparative overview to guide the selection of the most appropriate method.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High (Stability-Indicating) | Very High | Low (Not for complex mixtures) |
| Sensitivity | Moderate (ng level) | High to Very High (pg level) | Low (µg level) |
| Sample Prep | Simple (dissolve & filter) | Complex (extraction & derivatization) | Very Simple (dissolve) |
| Run Time/Sample | ~25 minutes | ~20 minutes (plus derivatization) | < 1 minute |
| Instrumentation Cost | High | Very High | Low |
| Key Advantage | Robustness & Specificity | Ultimate Sensitivity & Confirmation | Speed & Simplicity |
| Primary Application | QC, Stability Testing, Impurity Profiling | Trace Analysis, Metabolomics | High-Throughput Screening, Purity Checks |
Conclusion
The successful quantification of this compound relies on the judicious selection of an analytical method aligned with the specific requirements of the analysis. For regulated quality control and stability studies, the presented RP-HPLC-UV method is the authoritative choice, offering a balance of specificity, precision, and robustness. For applications demanding the highest sensitivity or for analysis within complex biological or environmental matrices, the GC-MS method with silylation provides unparalleled performance, albeit with increased sample preparation complexity. Finally, for rapid, in-process checks of relatively pure samples, UV-Vis spectrophotometry offers an efficient and economical solution. Each protocol has been designed with self-validating criteria to ensure trustworthy and reproducible results.
References
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846. [Link]
- Holtzclaw, C. R., & Bryan, W. J. (1965). U.S. Patent No. 3,177,256. U.S.
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Tetteh, S., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Spectroscopy. [Link]
-
ResearchGate. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
-
Villas-Boas, S. G., et al. (2007). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
-
Harnly, J. M., et al. (2009). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Journal of AOAC International. [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A Revision 1. [Link]
-
Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry. [Link]
-
Ziemniak, E. (2008). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica. [Link]
-
da Silva, J. K. R., et al. (2022). Use of analytical methodologies for the determination of phenolic compounds in food in Brazil: advances and weaknesses. Research, Society and Development. [Link]
-
Scientific Research Publishing. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. [Link]
-
Tan, J. S., & Lee, Y. Y. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Applied Pharmaceutical Science. [Link]
-
ResearchGate. (2018). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO.... [Link]
-
Roces, A., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Molecules. [Link]
-
Tachibana, M., et al. (2023). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[7][8]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules. [Link]
-
Hidayah, N., et al. (2017). Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
ResearchGate. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases.... [Link]
-
Reddy, G. S., et al. (2015). Development and validation of a stability-indicating HPLC method for the estimation of related substances of Carvedilol in API and tablets. Journal of Chemical and Pharmaceutical Research. [Link]
-
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]
-
Avesis. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-b. [Link]
-
Restek. (n.d.). Phenol: CAS # 108-95-2 Compound Information and Applications for GC and LC Analysis. [Link]
-
Nicoli, R., et al. (2022). Qualitative and Quantitative Analysis of Phenolic Compounds in Spray-Dried Olive Mill Wastewater. Foods. [Link]
-
Hrytsenko, I., et al. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia. [Link]
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Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
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Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Amino-4-(benzyloxy)phenol
Abstract
This application note presents a comprehensive and systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Amino-4-(benzyloxy)phenol. The strategy detailed herein is grounded in the physicochemical properties of the analyte and follows a logical progression from initial method screening to full validation in accordance with International Council for Harmonisation (ICH) guidelines. Key topics covered include analyte characterization, strategic selection of chromatographic parameters (stationary phase, mobile phase, and detection wavelength), a systematic optimization protocol, and a detailed workflow for method validation, including forced degradation studies. The resulting method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control, stability testing, and various research applications in the pharmaceutical and chemical industries.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). Its purity and stability are critical for ensuring the quality and safety of final products. Therefore, a reliable and validated analytical method is essential for its quantification and impurity profiling. High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and specificity.
The objective of this work was to develop and validate a stability-indicating HPLC method, which is a method that can accurately measure the decrease in the amount of the active ingredient due to degradation. The development process is systematically outlined, emphasizing the scientific rationale behind each experimental choice, to provide a clear and reproducible protocol for researchers and drug development professionals.
Analyte Properties: The Foundation of Method Development
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detector settings.
| Property | Value / Characteristic | Rationale for Method Development |
| Structure | ![]() | The structure contains both a polar aminophenol group and a non-polar benzyloxy group, suggesting moderate hydrophobicity suitable for reversed-phase chromatography. |
| Molecular Formula | C₁₃H₁₃NO₂ | - |
| Molecular Weight | 215.25 g/mol | - |
| pKa (Predicted) | Amine group (NH₂): ~4-5; Phenolic group (OH): ~9-10 | The presence of ionizable functional groups makes mobile phase pH a critical parameter. To ensure a single, stable ionic form and achieve good peak shape, the pH should be controlled at least 2 units away from the pKa values. An acidic pH (e.g., pH 2.5-3.5) is chosen to protonate the basic amino group, enhancing retention on a C18 column and ensuring sharp, symmetrical peaks. |
| logP (Predicted) | ~2.0-2.5 | This value indicates sufficient hydrophobicity for good retention on a non-polar stationary phase like C18 in a reversed-phase system.[1] |
| UV-Vis Absorption | Chromophores (benzene rings, phenol) suggest strong UV absorbance. A related compound, 2-Amino-4-nitrophenol, shows maxima at 224, 262, and 308 nm.[2] | A UV detector is suitable. A scouting run with a photodiode array (PDA) detector is recommended to determine the optimal wavelength (λmax) for maximum sensitivity and specificity. A starting wavelength of ~275 nm, common for aminophenols, is a logical choice.[3] |
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or variable wavelength detector.
-
Chromatography Data System (CDS): OpenLab, Empower™, or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Reference Standard: this compound, >98% purity.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), Orthophosphoric acid (reagent grade), Sodium hydroxide (reagent grade), Hydrochloric acid (reagent grade), Hydrogen peroxide (30%, reagent grade).
-
Water: Deionized water, 18.2 MΩ·cm resistivity.
Method Development Strategy
The development process follows a logical, multi-step approach designed to efficiently identify and refine the optimal chromatographic conditions.
Sources
Application Note: GC-MS Analysis of Silylated 2-Amino-4-(benzyloxy)phenol Derivatives
Introduction
2-Amino-4-(benzyloxy)phenol and its derivatives are pivotal intermediates in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of both a primary amine and a phenolic hydroxyl group imparts a high degree of polarity and reactivity to these molecules, making their direct analysis by gas chromatography (GC) challenging due to issues such as poor peak shape, thermal degradation, and adsorption in the GC system.
To overcome these challenges, a derivatization step is essential to convert the polar functional groups into less polar, more volatile, and thermally stable moieties.[1] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a robust and widely used derivatization technique for GC analysis.[2][3] This application note provides a detailed protocol for the silylation of this compound derivatives using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by their quantitative and qualitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive workflow from sample preparation to data interpretation, grounded in established scientific principles.
Scientific Principles: The Rationale Behind Silylation and GC-MS
The core of this analytical method lies in the chemical modification of the analyte to make it amenable to GC-MS analysis. The presence of active hydrogens on the amino and hydroxyl groups of this compound makes the molecule prone to hydrogen bonding, leading to low volatility and potential interactions with the stationary phase of the GC column.
Silylation with BSTFA, often in the presence of a catalyst like TMCS, effectively replaces these active hydrogens with nonpolar trimethylsilyl (TMS) groups.[4] This derivatization increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and reproducibility.[1] The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides, with steric hindrance also playing a role.[3] For compounds with both hydroxyl and amino groups, like our target analyte, a powerful silylating agent and potentially elevated temperatures are required to ensure complete derivatization of both functional groups.
The GC-MS system then separates the derivatized analytes based on their boiling points and interaction with the GC column's stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification.[5]
Experimental Workflow
The overall experimental process is a multi-step procedure that requires careful execution to ensure accurate and reproducible results. The workflow begins with precise sample preparation, followed by the critical silylation derivatization step, and culminates in the GC-MS analysis.
Figure 1: A high-level overview of the analytical workflow.
Detailed Protocols
Materials and Reagents
-
Analytes: this compound and its derivatives (purity ≥ 98%)
-
Silylating Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Anhydrous Pyridine (GC grade)
-
Internal Standard (IS): (Optional, but recommended for quantitative analysis) A structurally similar compound not present in the sample, e.g., a deuterated analog or a stable isomer.
-
Reagent Vials: 2 mL amber glass vials with PTFE-lined caps
-
Heating Block or Oven: Capable of maintaining a constant temperature of 70-80°C
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Step-by-Step Sample Preparation and Silylation Protocol
This protocol is a robust starting point and may require optimization depending on the specific derivative and its concentration.
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the this compound derivative into a 2 mL reaction vial.
-
If performing quantitative analysis, add a known amount of the internal standard.
-
Dissolve the sample in a suitable volatile solvent (e.g., 500 µL of anhydrous pyridine).
-
Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.[6] It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.[2]
-
-
Silylation Reaction:
-
To the dry sample, add 100 µL of anhydrous pyridine to redissolve the analyte.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The use of an excess of the silylating reagent is recommended to drive the reaction to completion.[4]
-
Securely cap the vial and vortex for 30 seconds.
-
Place the vial in a heating block or oven set to 70-80°C for 60 minutes. The elevated temperature is necessary to ensure the derivatization of both the phenolic hydroxyl and the amino groups.[5]
-
After heating, allow the vial to cool to room temperature before GC-MS analysis.
-
Figure 2: The silylation of this compound.
GC-MS Analysis Protocol
The following parameters are a good starting point and should be optimized for your specific instrument and column.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Energy | 70 eV |
| MS Scan Range | m/z 50-550 |
| Data Acquisition | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
Results and Discussion
Chromatographic Performance
Under the recommended GC conditions, the di-silylated this compound derivative is expected to elute as a sharp, symmetrical peak. The retention time will be influenced by the oven temperature program and the specific derivative being analyzed. Due to the significant increase in molecular weight and the nonpolar nature of the TMS groups, the derivatized analyte will have a considerably longer retention time than its underivatized counterpart.
Mass Spectral Fragmentation
The electron impact (EI) mass spectrum of the di-silylated derivative will provide a wealth of structural information. The molecular ion (M+) peak, corresponding to the intact derivatized molecule, may be observed, though it might be of low intensity. The fragmentation pattern is predicted to be dominated by several key cleavages:
-
Loss of a Methyl Group (-15 Da): A characteristic fragmentation of TMS derivatives is the loss of a methyl radical from one of the silyl groups, resulting in a stable [M-15]+ ion.[7] This is often a prominent peak in the spectrum.
-
Benzylic Cleavage: The most significant fragmentation is expected to be the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium ion at m/z 91. This is a very common and often the base peak for compounds containing a benzyl group.[8]
-
Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom of the silylated amino group is also a likely fragmentation pathway.
-
Other Fragments: Other significant ions may arise from the further fragmentation of the silylated aminophenol ring.
Predicted Key Fragments for di-TMS-2-Amino-4-(benzyloxy)phenol:
| m/z | Proposed Fragment | Significance |
| 359 | [M]+ (Molecular Ion) | Confirms the molecular weight of the di-silylated derivative. |
| 344 | [M-15]+ | Characteristic loss of a methyl group from a TMS moiety. |
| 91 | [C7H7]+ | Tropylium ion, indicative of the benzyloxy group. Often the base peak. |
| 73 | [(CH3)3Si]+ | Characteristic fragment for TMS derivatives. |
Quantitative Analysis
For quantitative analysis, the use of Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity.[5] By monitoring specific, characteristic ions of the analyte and the internal standard, accurate quantification can be achieved. A calibration curve should be prepared using a series of standards with known concentrations.
Example Quantitative Data Table:
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| di-TMS-2-Amino-4-(benzyloxy)phenol | (Expected ~15-20) | 344 | 91 | (Other specific fragment) |
| Internal Standard | (Varies) | (Specific to IS) | (Specific to IS) | (Specific to IS) |
Method Validation
For use in regulated environments, this method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape/Tailing | Incomplete derivatization; Active sites in the GC system. | Ensure the sample is completely dry before adding reagents; Increase derivatization time or temperature; Use a fresh vial of silylating reagent; Check for and replace a contaminated liner. |
| No or Low Analyte Signal | Incomplete derivatization; Degradation of the analyte. | Confirm the derivatization reaction was successful by analyzing a known standard; Lower the injector temperature if thermal degradation is suspected. |
| Variable Results | Inconsistent sample preparation; Presence of moisture. | Ensure consistent and accurate pipetting; Use anhydrous solvents and reagents and store them properly; Employ an internal standard to correct for variations. |
Conclusion
This application note details a comprehensive and scientifically grounded protocol for the GC-MS analysis of silylated this compound derivatives. The described silylation procedure effectively enhances the volatility and thermal stability of these polar analytes, enabling robust and reproducible chromatographic analysis. The provided GC-MS parameters and discussion of expected fragmentation patterns offer a solid foundation for both qualitative identification and quantitative determination. This method is a valuable tool for quality control and research in the pharmaceutical and chemical synthesis industries.
References
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Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry. [Link]
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Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Preprints.org. [Link]
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Pierce, J. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]
- Myher, J. J., & Kuksis, A. (1982). Relative gas-liquid chromatographic retention factors of trimethylsilyl ethers of diradylglycerols on polar capillary columns. Canadian Journal of Biochemistry, 60(6), 638-650.
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EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b)... ResearchGate. [Link]
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Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
- Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211.
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Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. ResearchGate. [Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central. [Link]
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Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. [Link]
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Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. National Institutes of Health. [Link]
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Gas chromatographic retention indices of trimethylsilyl derivatives of mono- and diglycerides on capillary columns with non-polar stationary phases. ResearchGate. [Link]
- Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-20.
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Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. ScienceDirect. [Link]
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Restek. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [Link]
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Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. PubMed. [Link]
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The mass spectra and main fragmentation pathway found of nine bisphenol... ResearchGate. [Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]
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Gas chromatographic retention indices of trimethylsilyl derivatives of terpene alcohols. PubMed. [Link]
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Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate. [Link]
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Derivatization reagents for GC. Chromatography - adis international. [Link]
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Chromatographic Analysis (LC-MS and GC-MS), Antioxidant Activity, Total Phenol and Total Flavonoid Determination of Ononis natrix L. Grown in Jordan. Jordan Journal of Chemistry. [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. ScienceDirect. [Link]
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Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]
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Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]
-
High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. ACS Publications. [Link]
-
Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. [Link]
-
Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. Vrije Universiteit Amsterdam. [Link]
-
Gas chromatographic retention indices of trimethylsilyl derivatives of terpene alcohols. ResearchGate. [Link]
-
α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]
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Application Notes: 2-Amino-4-(benzyloxy)phenol as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Trifunctional Precursor
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Amino-4-(benzyloxy)phenol stands out as a particularly valuable precursor, embodying a trifunctional scaffold that offers chemists a high degree of control over synthetic outcomes. Its structure ingeniously combines the reactive potential of an ortho-aminophenol—a classic gateway to essential heterocyclic systems—with a benzyl-protected para-hydroxyl group. This differential protection is the cornerstone of its utility, allowing for selective manipulation of the amino and adjacent hydroxyl functionalities while reserving the para-phenol for subsequent deprotection and functionalization. This note explores the core reactivity of this compound and provides detailed protocols for its application in the synthesis of high-value compounds, including phenoxazines, benzoxazoles, and pharmacologically relevant agents.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and reproducible science.
| Property | Value | Reference |
| IUPAC Name | 2-amino-4-(phenylmethoxy)phenol | [1] |
| Molecular Formula | C₁₃H₁₃NO₂ | [2] |
| Molecular Weight | 215.25 g/mol | [2] |
| Appearance | Off-white to beige or brown crystalline powder | [3] |
| Melting Point | 117-122 °C | [3] |
| CAS Number | 103-16-2 | [1] |
Safety and Handling:
This compound, like many aminophenol derivatives, requires careful handling to minimize exposure.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes. After handling, wash hands thoroughly with soap and water.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[8]
Core Reactivity: The Logic of Orthogonal Functionality
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups.
-
The ortho-Aminophenol Moiety: This arrangement is a privileged synthon for heterocyclic chemistry. The nucleophilic amine and the adjacent hydroxyl group can readily participate in condensation and cyclization reactions with bifunctional electrophiles to form stable five- or six-membered rings.[9][10]
-
The Nucleophilic Amino Group: The primary amine is a potent nucleophile, readily undergoing acylation, alkylation, and condensation reactions.
-
The Benzyl (Bn) Protecting Group: The benzyl ether at the para position is stable to a wide range of reaction conditions used to modify the aminophenol core. Crucially, it can be selectively and cleanly removed under mild conditions via catalytic hydrogenation. This "unmasking" step is often performed late in a synthetic sequence to reveal the free phenol, a common pharmacophore in drug discovery or a handle for further diversification.[11][12]
This strategic combination allows for a modular approach to synthesis, where the core heterocycle is constructed first, followed by late-stage modification at the para position.
Caption: Logical workflow for utilizing this compound.
Application 1: Synthesis of Phenoxazine Scaffolds
Phenoxazines are tricyclic heteroaromatics with significant applications as dyes, fluorescent probes, and pharmaceutical agents, exhibiting properties such as antitumor and anti-inflammatory activity.[13][14][15] The ortho-aminophenol core is ideal for constructing this scaffold.
Causality: The synthesis typically involves the condensation of the aminophenol with a suitable partner that can form the third ring. One established method is the reaction with a 1,2-dihaloarene or a quinone derivative under conditions that promote cyclization.[14]
Protocol: Synthesis of a Benzo[a]phenoxazine Derivative
This protocol is adapted from established methods for condensing aminophenols with naphthoquinones.[14]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (2.15 g, 10 mmol) and 2,3-dichloro-1,4-naphthoquinone (2.27 g, 10 mmol) in 50 mL of absolute ethanol.
-
Base Addition: Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the mixture. The addition of a base is crucial to deprotonate the phenolic hydroxyl, increasing its nucleophilicity and facilitating the initial substitution reaction.
-
Reflux: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel to yield the desired 6-chloro-9-(benzyloxy)benzo[a]phenoxazine-5-one.
Caption: Experimental workflow for phenoxazine synthesis.
Application 2: Synthesis of Substituted Benzoxazoles
The benzoxazole moiety is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities.[16] The reaction of an o-aminophenol with an aldehyde followed by oxidative cyclization is a direct and efficient method for its synthesis.
Causality: The reaction proceeds via initial formation of a Schiff base between the amino group and the aldehyde. The subsequent intramolecular cyclization, driven by the nucleophilic attack of the adjacent hydroxyl group onto the imine carbon, followed by oxidation, yields the stable aromatic benzoxazole ring.
Protocol: Synthesis of a 2-Aryl-5-(benzyloxy)benzoxazole
-
Schiff Base Formation: In a 50 mL round-bottom flask, dissolve this compound (1.08 g, 5 mmol) and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 0.70 g, 5 mmol) in 25 mL of dimethyl sulfoxide (DMSO).
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (approx. 127 mg, 0.5 mmol). Iodine serves as a mild and effective catalyst for the oxidative cyclization.
-
Reaction: Heat the mixture to 100-110 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing 150 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure 2-(4-chlorophenyl)-5-(benzyloxy)benzoxazole.
Application 3: Synthesis of Bioactive Phenols via Deprotection
The benzyl ether is a robust protecting group, but its true strategic value lies in its facile removal to unmask a phenol. This is a key step in the synthesis of many drug candidates where the phenolic hydroxyl is crucial for target binding. For example, derivatives of 4-aminophenol have been developed as potent androgen receptor (AR) antagonists for the treatment of prostate cancer.[11]
Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is the gold standard for benzyl ether cleavage. The reaction proceeds on the surface of the catalyst, where molecular hydrogen (H₂) is activated and cleaves the C-O bond of the benzyl ether, releasing the free phenol and toluene as a byproduct. This method is highly selective and clean, with the catalyst being easily removed by filtration.
Protocol: Deprotection to Yield a 4-Hydroxyphenyl Derivative
This protocol describes the final deprotection step following the synthesis of a protected intermediate, for instance, N-(2-hydroxy-5-(benzyloxy)phenyl)acetamide.
-
Reaction Setup: Dissolve the benzyl-protected compound (e.g., 5 mmol) in a suitable solvent such as methanol or tetrahydrofuran (THF) (50 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10 mol% relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon or 1-3 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material and the appearance of a more polar product spot indicates the reaction is proceeding. The reaction is usually complete within 2-12 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected phenol, which can be purified by recrystallization or column chromatography if necessary.
Caption: Step-by-step workflow for catalytic debenzylation.
Conclusion
This compound is more than a simple reagent; it is a strategic tool for molecular design. Its pre-installed, orthogonally protected functionalities enable chemists to execute complex synthetic sequences with precision and efficiency. By leveraging the classic reactivity of the ortho-aminophenol core for heterocycle construction and capitalizing on the robust yet selectively cleavable benzyl ether, researchers in drug discovery and materials science can rapidly access a diverse array of functionalized molecules. The protocols outlined herein provide a practical framework for harnessing the full potential of this versatile building block.
References
-
Ohtsu, Y., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
de Souza, A. C. C., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. Available at: [Link]
-
Bala, S., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Journal of the Iranian Chemical Society. Available at: [Link]
-
St. Amant, A. H., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Available at: [Link]
-
Kvintovics, P., et al. (2018). Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
- Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
- Google Patents. (n.d.). WO2010003970A2 - Phenoxazine dyes.
-
ResearchGate. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. Available at: [Link]
-
Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available at: [Link]
-
Springer. (n.d.). Variations in product in reactions of naphthoquinone with primary amines. Available at: [Link]
-
Banaras Hindu University. (2021). Development of Extractive Spectrophotometric Determination of Manganese (II) Using [N - (O-Methoxy Benzaldehyde)-2-Aminophenol]. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of phenoxazine derivatives. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Available at: [Link]
-
Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. Available at: [Link]
-
MDPI. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Available at: [Link]
-
National Institutes of Health. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
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- 16. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of 4-Aminophenol Derivatives
An In-Depth Guide to the Deprotection of the Benzyl Group from 2-Amino-4-(benzyloxy)phenol
In the landscape of pharmaceutical and materials science, 4-aminophenol derivatives represent a critical class of intermediates. They form the core scaffold of numerous analgesic and antipyretic drugs and are indispensable in the synthesis of dyes and other specialized polymers[1]. The synthesis of these complex molecules often necessitates a strategic approach to protecting reactive functional groups. The benzyl (Bn) group is a widely employed protecting group for phenols due to its robustness under a wide range of acidic and basic conditions[2].
This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the deprotection of the benzyl group from this compound to yield the valuable intermediate, 4-amino-2-hydroxyphenol. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights into troubleshooting and optimization.
Reaction Overview and Strategic Considerations
The primary transformation is the selective cleavage of the benzylic C-O ether bond. While seemingly straightforward, the presence of both an amino (-NH₂) group and a phenolic hydroxyl (-OH) group on the same aromatic ring introduces specific challenges. The electron-donating nature of these groups can influence the reactivity of the aromatic ring, and the basicity of the amino group can potentially interact with or poison certain catalysts. Therefore, the choice of deprotection methodology is paramount to ensure high yield, purity, and preservation of the core molecular structure.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-Amino-4-(benzyloxy)phenol Synthesis
Welcome to the technical support guide for the synthesis of 2-Amino-4-(benzyloxy)phenol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. This compound serves as a critical building block in the development of more complex molecules, including potential therapeutics for Alzheimer's disease and other areas of pharmaceutical research.[1][2]
This guide provides a detailed, step-by-step synthetic protocol, explains the causality behind critical experimental choices, and offers a comprehensive troubleshooting section to address common challenges encountered during this multi-step synthesis. Our goal is to empower you to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Overview of the Recommended Synthetic Pathway
The most reliable and scalable synthesis of this compound is a three-step process starting from hydroquinone. This route offers good control over regioselectivity and avoids the use of harsh reagents that could compromise the sensitive functional groups.
Caption: Recommended three-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with checkpoints and expected outcomes to guide you through the process.
Protocol 1: Synthesis of 4-Benzyloxyphenol (Intermediate I)
This step employs the Williamson ether synthesis to protect one of the hydroxyl groups of hydroquinone. The primary challenge is preventing the dialkylated byproduct.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone (1.0 eq), potassium carbonate (1.5 eq), and acetone or DMF as the solvent.
-
Reagent Addition: While stirring vigorously, add benzyl chloride (1.0-1.1 eq) dropwise at room temperature. Using a slight excess of hydroquinone can help minimize the formation of the dibenzylated product.
-
Reaction: Heat the mixture to reflux (for acetone) or ~60-70 °C (for DMF) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The product spot should appear at a higher Rf than the hydroquinone starting material.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like dichloromethane and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography to yield pure 4-Benzyloxyphenol as a white solid.[3]
Protocol 2: Synthesis of 2-Nitro-4-(benzyloxy)phenol (Intermediate II)
This is an electrophilic aromatic substitution. The benzyloxy group is an ortho-, para-directing activator. Since the para position is blocked, nitration will primarily occur at the ortho position. Careful temperature control is crucial to prevent side reactions.
Step-by-Step Methodology:
-
Setup: Dissolve 4-Benzyloxyphenol (1.0 eq) in glacial acetic acid in a flask placed in an ice-water bath to maintain a temperature of 0-5 °C.
-
Nitrating Agent: Slowly add a solution of concentrated nitric acid (1.1 eq) in glacial acetic acid dropwise to the stirred solution. Crucially, the internal temperature must not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Monitoring: Monitor the reaction via TLC (e.g., hexane/ethyl acetate 3:1). The product will be a new, more polar spot (lower Rf) compared to the starting material.
-
Workup: Pour the reaction mixture slowly into a beaker of ice water with stirring. A yellow precipitate of the nitro product will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude 2-Nitro-4-(benzyloxy)phenol can be recrystallized from ethanol to achieve high purity.[4]
Protocol 3: Synthesis of this compound (Final Product)
This final step involves the reduction of the nitro group. The key challenge is to achieve this reduction without causing hydrogenolysis (cleavage) of the benzyl ether protecting group. Catalytic hydrogenation with Pd/C is strongly discouraged as it is a standard method for debenzylation.[5]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, suspend 2-Nitro-4-(benzyloxy)phenol (1.0 eq) in ethanol.
-
Reagent Addition: Add an aqueous solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux (around 70-80 °C) for 2-4 hours. The yellow color of the starting material should fade.
-
Monitoring: Follow the disappearance of the starting material by TLC (e.g., hexane/ethyl acetate 1:1). The amine product is typically more polar and may require a different stain for visualization (e.g., ninhydrin).
-
Workup: Cool the reaction mixture and carefully neutralize it by adding a saturated solution of sodium bicarbonate or a dilute NaOH solution until the pH is ~7-8. A precipitate of tin salts will form.
-
Purification: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethanol or ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.[6]
Data Summary Table
| Step | Reaction | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |
| 1 | O-Benzylation | Hydroquinone, Benzyl Chloride, K₂CO₃ | Acetone | Reflux | 4-6 | 60-75% |
| 2 | Nitration | 4-Benzyloxyphenol, HNO₃ | Acetic Acid | 0-5 °C | 1-2 | 80-90% |
| 3 | Nitro Reduction | 2-Nitro-4-(benzyloxy)phenol, SnCl₂·2H₂O | Ethanol | Reflux | 2-4 | 85-95% |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in this synthesis? A: The most critical step is the final reduction of the nitro group (Step 3). The benzyl ether is sensitive to many common reduction conditions, particularly catalytic hydrogenation (e.g., H₂/Pd-C), which will cleave the ether bond and result in the undesired aminophenol byproduct. The choice of a chemoselective reducing agent like SnCl₂ or Fe/HCl is paramount for a high yield.[5][6]
Q2: Can I use a different base in the O-benzylation step? A: Yes, other bases like sodium hydride (NaH) in an anhydrous solvent like THF can be used for a more rapid reaction. However, NaH is pyrophoric and requires strictly anhydrous conditions. Potassium carbonate is a safer, more practical choice for lab-scale synthesis, although it may require longer reaction times or a phase-transfer catalyst to achieve high conversion.
Q3: How can I improve the regioselectivity of the nitration step? A: Temperature control is the most critical factor. Running the reaction at 0-5 °C significantly favors the formation of the desired 2-nitro isomer over other products. Allowing the temperature to rise can lead to the formation of dinitrated byproducts and reduced yield.
Q4: My final product is dark-colored. What causes this and how can I fix it? A: Aminophenols are notoriously susceptible to air oxidation, which can produce colored impurities. This can happen during workup or storage. To minimize this, perform the workup and purification steps promptly. If the product is discolored, you can try treating a solution of the crude product with activated charcoal before a final recrystallization. Storing the final product under an inert atmosphere (nitrogen or argon) is also recommended.
Troubleshooting Guide
Caption: Troubleshooting flowchart for the nitro reduction step.
Problem: Low yield or significant byproduct formation in the O-benzylation step (Step 1).
-
Potential Cause: Formation of 1,4-bis(benzyloxy)benzene (the dialkylated product). This occurs if the initially formed 4-benzyloxyphenol is deprotonated and reacts with another molecule of benzyl chloride.
-
Solution:
-
Stoichiometry Control: Use a slight excess of hydroquinone relative to benzyl chloride (e.g., 1.1:1). This ensures the benzylating agent is consumed before it can react with the mono-alkylated product.
-
Slow Addition: Add the benzyl chloride slowly to the reaction mixture to maintain its low concentration, favoring reaction with the more acidic hydroquinone over the product phenoxide.
-
Purification: The dialkylated byproduct is much less polar than the desired product and can be readily separated by column chromatography.
-
Problem: The nitration step (Step 2) gives a mixture of isomers or is uncontrollable.
-
Potential Cause: Poor temperature control. Nitration is a highly exothermic reaction. If the temperature rises above 10 °C, the reaction rate increases uncontrollably, leading to the formation of dinitrated and other side products.
-
Solution:
-
Maintain Low Temperature: Use an efficient cooling bath (ice-salt or an automated cooling system) to keep the internal temperature strictly between 0-5 °C.
-
Slow, Controlled Addition: Add the nitrating agent dropwise via an addition funnel, monitoring the internal temperature constantly. If the temperature begins to rise, pause the addition until it cools.
-
Problem: The final product is contaminated with tin salts after the reduction workup (Step 3).
-
Potential Cause: Incomplete removal of tin hydroxides during filtration. After neutralization, tin salts precipitate as a fine, often gelatinous, solid that can be difficult to filter.
-
Solution:
-
Use a Filter Aid: Filter the neutralized reaction mixture through a thick pad of Celite® or diatomaceous earth. This prevents the fine precipitate from clogging the filter paper and passing into the filtrate.
-
Thorough Washing: Wash the filter cake extensively with a solvent in which your product is soluble (e.g., hot ethanol or ethyl acetate) to recover any product that may have been adsorbed onto the high surface area of the precipitate.
-
Alternative Workup: After neutralization, perform a liquid-liquid extraction with a solvent like ethyl acetate. The organic product will move to the organic phase, while the inorganic tin salts will remain in the aqueous phase.
-
Safety Precautions
-
Benzyl Chloride: Is a lachrymator and should be handled in a well-ventilated fume hood.
-
Nitric Acid: Is highly corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform the nitration behind a blast shield.
-
Flammable Solvents: Acetone, ethanol, and ethyl acetate are flammable. Ensure there are no ignition sources nearby when in use.
-
Pressure: Never conduct reactions in a sealed vessel unless it is designed to withstand pressure.
References
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
- Google Patents. (CN105566182A). Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
- Google Patents. (EP3369726B1). Method for producing 2-amino-4-substituted phenol.
- Google Patents. (CN113429268A). Synthetic method of 4-phenoxyphenol.
- Google Patents. (JPH085832B2). Method for producing 4-benzyloxyphenol.
-
MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(15), 4989. Retrieved from [Link]
-
Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]
-
PubMed Central. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 55(21), 9487–9502. Retrieved from [Link]
- Google Patents. (US20150232412A1). Process for the reduction of nitro derivatives to amines.
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
PubMed. (2025). Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2025). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Sources
- 1. This compound|CAS 102580-07-4 [benchchem.com]
- 2. Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]
- 4. Buy 2-(Benzyloxy)-4-nitrophenol (EVT-451256) | 50352-33-5 [evitachem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of Substituted Aminophenols
Welcome to the Technical Support Center for the synthesis of substituted aminophenols. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile but often challenging chemical intermediates. Substituted aminophenols are critical building blocks in pharmaceuticals, agrochemicals, and materials science. However, their synthesis is frequently complicated by issues of selectivity, stability, and purification.
This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and provide robust, self-validating protocols to guide you toward a successful synthesis.
Section 1: Managing Regioselectivity in Aromatic Substitution
Controlling the position of incoming substituents on the aminophenol scaffold is a primary challenge. The activating and directing effects of the hydroxyl and amino groups can lead to mixtures of isomers, complicating purification and reducing yields.
Question: My nitration of a substituted phenol is yielding a mixture of ortho and para isomers. How can I improve the regioselectivity for the desired isomer?
Answer: This is a classic challenge in electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-directing activator. The ratio of isomers is influenced by both steric and electronic factors.
Causality:
-
Steric Hindrance: Bulky substituents on the ring or bulky nitrating agents will favor para-substitution to minimize steric clash.
-
Solvent Effects & Hydrogen Bonding: The solvent can influence the effective size of the hydroxyl group. In polar, hydrogen-bond-donating solvents, the hydroxyl group is heavily solvated, increasing its steric bulk and favoring para-substitution.
-
Reaction Temperature: At lower temperatures, reactions are typically under kinetic control, which often favors the less sterically hindered para product.
Troubleshooting Strategies:
-
Modify the Nitrating Agent: Instead of using a standard nitric acid/sulfuric acid mixture, consider a bulkier nitrating agent. For example, using an alkyl nitrate like isopropyl nitrate in the presence of a Lewis acid can increase steric demand, favoring the para position.
-
Leverage Solvent Effects: Switching from a nonpolar solvent (like dichloromethane) to a more polar, protic solvent (like acetic acid) can increase solvation around the hydroxyl group, sterically blocking the ortho positions.
-
Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., -10 °C to 0 °C). This enhances kinetic control.
-
Use a Blocking Group: If para-selectivity is crucial, consider temporarily blocking the ortho positions with a removable group like a sulfonyl chloride, perform the nitration, and then remove the blocking group.
The following diagram illustrates a decision-making workflow for optimizing the regioselectivity of phenol nitration.
Caption: Decision workflow for improving nitration regioselectivity.
Section 2: Chemoselective Reduction of Nitrophenols
The reduction of a nitrophenol to an aminophenol is a core transformation. However, many substrates contain other reducible functional groups (e.g., esters, ketones, halides). Choosing a reducing agent that selectively targets the nitro group is paramount.
Question: I am trying to reduce a nitrophenol to an aminophenol, but my reducing agent is also reducing other functional groups in my molecule. What are my options for a more chemoselective reduction?
Answer: This is a common problem where the reactivity of the reducing agent is too high or non-selective. The key is to choose a method with high chemoselectivity for the nitro group.
Causality:
-
Powerful Hydride Reagents: Reagents like LiAlH₄ are extremely powerful and will reduce most carbonyls, esters, and amides in addition to the nitro group.
-
Catalytic Hydrogenation: While often highly effective for nitro reduction, catalysts like Palladium on Carbon (Pd/C) can also reduce alkenes, alkynes, and benzyl ethers, and can cause dehalogenation.[1]
-
Dissolving Metal Reductions: Metals like sodium in liquid ammonia are also very powerful and lack selectivity.
Troubleshooting & Recommended Methods:
| Method | Reducing Agent(s) | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | Methanol or Ethanol, RT, 1-4 atm H₂ | Clean, high-yielding, scalable.[2] | Can reduce other functional groups (alkenes, Cbz groups); risk of dehalogenation. |
| Béchamp Reduction | Iron powder, HCl or NH₄Cl | Ethanol/Water, Reflux | Very cost-effective, highly chemoselective for nitro groups, tolerates many other functional groups.[3][4] | Generates significant iron oxide sludge, which can complicate workup and purification.[5] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Mild conditions, good for sensitive substrates, highly chemoselective. | Stoichiometric amounts of tin salts are produced, which must be removed. |
| Sodium Hydrosulfite | Na₂S₂O₄ | Water/Methanol, RT to 50 °C | Mild, aqueous conditions, good for water-soluble substrates. | Can sometimes stall or give incomplete conversion. |
Senior Scientist Recommendation: For most lab-scale syntheses where cost is not the primary driver and other reducible groups are present, the Tin(II) Chloride (SnCl₂) method offers an excellent balance of reactivity, chemoselectivity, and ease of execution. For larger-scale operations where cost is critical, optimizing the Béchamp reduction is often the industrial standard.[3]
The following diagram outlines the decision process for selecting a chemoselective reduction method.
Caption: Selecting a chemoselective nitrophenol reduction method.
Section 3: Preventing Oxidation and Ensuring Stability
Aminophenols are highly susceptible to aerial oxidation, which leads to the formation of colored quinone-imine impurities. This is often observed as a rapid darkening of the product during workup, purification, or storage.[6]
Question: My aminophenol product is turning dark purple/black during workup or upon standing. How can I prevent this oxidation?
Answer: This discoloration is a clear sign of oxidation. The electron-rich aminophenol ring is easily oxidized by atmospheric oxygen, especially under basic conditions or in the presence of trace metal impurities.
Causality: The oxidation proceeds via the formation of a quinone-imine or related polymeric species, which are highly colored. This process is often catalyzed by light, heat, and changes in pH.
Proactive Troubleshooting Strategies:
-
Work Under an Inert Atmosphere: Whenever possible, perform the reaction workup (especially neutralization and extraction) and purification under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Use Degassed Solvents: For extractions and chromatography, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Maintain Acidic Conditions: Aminophenols are significantly more stable as their protonated ammonium salts. During workup, if possible, keep the aqueous layer acidic (pH 3-5) for as long as possible before neutralization and extraction.
-
Add Antioxidants/Stabilizers:
-
During Workup: Add a small amount of a reducing agent like sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) to the aqueous solution during extraction or before crystallization.[7] These agents act as oxygen scavengers.
-
For Storage: Store the final, dry product under an inert atmosphere, protected from light (in an amber vial), and at low temperature (e.g., in a freezer). Adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can also help for long-term storage, especially for solutions.[8]
-
-
Chelate Metal Ions: If you suspect metal-catalyzed oxidation (e.g., from an iron-based reduction), washing the organic layer with a dilute solution of a chelating agent like EDTA can help remove trace metal ions.
Section 4: Advanced Purification Protocols
The polarity of both the amine and hydroxyl groups makes aminophenols challenging to purify via standard silica gel chromatography. They often streak, leading to poor separation and low recovery.
Question: My substituted aminophenol is streaking badly on my silica gel column. What alternative purification strategies can I use?
Answer: Streaking (or tailing) on silica gel is a common issue for basic compounds like aminophenols. It's caused by strong, non-ideal interactions between the basic amine and the acidic silanol (Si-OH) groups on the silica surface.[9]
Causality: The basic amine can be protonated by the acidic silica surface, leading to a strong ionic interaction that causes the compound to "stick" to the stationary phase and elute slowly and broadly.
Troubleshooting & Alternative Methods:
-
Modify the Mobile Phase:
-
Add a Competing Base: The most common solution is to add a small amount of a competing base to the eluent. This base will interact with the acidic sites on the silica, minimizing their interaction with your product.
-
Recommended Additives: Add 0.5-2% triethylamine (Et₃N) or 1-2% ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). Always pre-treat your column by flushing it with the base-containing eluent before loading your sample.[9]
-
-
Use a Different Stationary Phase:
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds. Start with neutral alumina (Brockmann activity II or III).
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase flash chromatography using a water/acetonitrile or water/methanol gradient can be highly effective. This is often the best method for highly polar aminophenols.
-
-
Purification via Salt Formation & Recrystallization:
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add one equivalent of a solution of HCl in ether or acetic acid to precipitate the aminophenol as its hydrochloride or acetate salt. The salt is often a highly crystalline solid that can be isolated by filtration, leaving many non-basic impurities behind. The purified salt can then be neutralized back to the free base if required. This is an excellent method for achieving high purity.
-
Experimental Protocol: Robust Béchamp Reduction of 4-Nitro-m-cresol
This protocol provides a detailed, self-validating method for the chemoselective reduction of a nitrophenol using the Béchamp reduction.[5]
Materials:
-
4-Nitro-m-cresol (1.0 eq)
-
Iron powder, <325 mesh (4.0 eq)
-
Ammonium chloride (NH₄Cl) (0.5 eq)
-
Ethanol
-
Water
-
Celite™ (diatomaceous earth)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-nitro-m-cresol (1.0 eq), ethanol (5 mL per gram of nitrocresol), and water (2 mL per gram of nitrocresol).
-
Addition of Reagents: Add the iron powder (4.0 eq) and ammonium chloride (0.5 eq) to the stirred solution.
-
Heating: Heat the mixture to reflux (approx. 80-85 °C). The reaction is exothermic and may begin to reflux vigorously on its own. Be prepared to control the reflux with a water bath if necessary.
-
Monitoring the Reaction (Self-Validation):
-
Visual Cue: The initial bright yellow color of the nitrophenol will gradually fade as the reaction proceeds.
-
TLC Analysis: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexane). The starting material is a yellow spot (UV active, stains with KMnO₄). The product, 4-amino-m-cresol, will be a new, less polar spot (UV active, may stain differently). The reaction is complete when the starting material spot has been completely consumed (typically 1-3 hours).
-
-
Workup - Part 1 (Filtration):
-
Cool the reaction mixture to room temperature.
-
Dilute the thick slurry with an equal volume of ethyl acetate.
-
Filter the entire mixture through a pad of Celite™ to remove the iron oxide sludge. Wash the filter cake thoroughly with several portions of ethyl acetate until the filtrate runs clear. This is a critical step to ensure good recovery.
-
-
Workup - Part 2 (Extraction):
-
Transfer the filtrate to a separatory funnel.
-
Carefully neutralize the mixture by adding saturated NaHCO₃ solution portion-wise until effervescence ceases. Check that the aqueous layer is basic (pH > 8) with pH paper.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure. The crude 4-amino-m-cresol is often of high purity.
-
If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is recommended.
-
References
- Grup d'Electrodeposició de Capes Primes i Nanoestructures (GE-CPN), et al. "Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires.
- Albericio, F., et al. "Protecting Groups in Peptide Synthesis.
- MDPI. "Simple Environmentally-Friendly Reduction of 4-Nitrophenol." MDPI.
- Gao, Z., et al. "Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines." Organic & Biomolecular Chemistry, vol. 22, no. 38, 2024, pp. 7801-7805.
- Wikipedia. "Béchamp reduction." Wikipedia.
- American Chemical Society. "Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.
- BenchChem. "Technical Support Center: Preventing Oxidation of Aminophenol Compounds." BenchChem, 2025.
- Royal Society of Chemistry. "Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
- ResearchGate. "OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST.
- American Chemical Society. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
- Universidad de Alicante. "Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium." Universidad de Alicante.
- American Chemical Society. "Bifunctional Au−Fe3O4 Heterostructures for Magnetically Recyclable Catalysis of Nitrophenol Reduction." The Journal of Physical Chemistry C, 2011.
- Google Patents. "PURIFICATION OF p-AMINOPHENOL.
- Frontiers. "Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism." Frontiers.
-
Royal Society of Chemistry. "Synthesis of substituted benzo[b][10][11]oxazepine derivatives by the reaction of 2-aminophenols with alkynones." Organic & Biomolecular Chemistry.
- Chem-Station. "Bechamp Reduction.
- WIPO Patentscope. "WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL.
- Google Patents. "Catalytic hydrogenation of nitrophenol.
- American Chemical Society. "Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students.
- Chemistry LibreTexts. "23.13: Protection of Amino Groups in Synthesis." Chemistry LibreTexts, 2021.
- Chromatography Forum. "handling 4-aminophenol.
- Royal Society of Chemistry. "Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride." RSC Publishing.
- ResearchGate. "Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism.
- Scribd. "Chemists' Guide to Béchamp Reduction." Scribd.
- Reddit. "Purification of strong polar and basic compounds : r/Chempros." Reddit, 2023.
- SpringerLink. "Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics." SpringerLink, 2025.
- ResearchGate. "Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents.
- BOC Sciences. "Protecting Groups in Peptide Synthesis: A Detailed Guide." BOC Sciences.
- MDPI.
- Biotage.
- Shroff S. R. Rotary Institute of Chemical Technology. "AMINATION BY REDUCTION." Shroff S. R. Rotary Institute of Chemical Technology.
- YouTube. "Chemoselectivity | Problem | Question | Solved | Solution." YouTube, 2024.
- Rasayan Journal of Chemistry.
- ResearchGate. "For highly polar compound, how to do the purification?
- PubMed. "Protecting Group Strategies in Natural Product Biosynthesis." PubMed, 2026.
- National Institutes of Health.
- PubMed Central.
- Journal of Chemical and Pharmaceutical Research. "Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry." Journal of Chemical and Pharmaceutical Research, 2024.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]
- 3. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. RUA [rua.ua.es]
- 7. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing oxidation of 2-Amino-4-(benzyloxy)phenol during reaction
Welcome to the technical support resource for handling 2-Amino-4-(benzyloxy)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Due to its electron-rich aromatic system, featuring both an amino and a hydroxyl group, this compound is highly susceptible to oxidation, which can lead to reaction failure, low yields, and the formation of complex, colored impurities. This document provides in-depth, field-proven insights and protocols to help you mitigate these challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has turned from off-white to a pink or brownish color in the bottle. Can I still use it?
A1: Discoloration of the solid reagent is a clear indicator of oxidation. While minor surface discoloration might be manageable by using the pristine material from the center of the bottle, significant color change suggests widespread degradation. Using oxidized starting material can introduce unpredictable impurities and lower the yield of your desired product. For critical applications, it is strongly recommended to use a fresh, unopened bottle of the reagent. To prevent this issue, always store the compound in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen or argon).[1][2]
Q2: I dissolved this compound in my reaction solvent, and it immediately turned dark. What happened?
A2: This rapid color change is almost certainly due to oxidation, accelerated by dissolved oxygen in your solvent.[1] Many common laboratory solvents are saturated with atmospheric oxygen. The electron-rich nature of the aminophenol moiety makes it extremely sensitive to oxidation, a process that can be catalyzed by trace metal impurities, light, or a non-neutral pH.[1][3] The solution is to use a properly deoxygenated solvent and perform the reaction under an inert atmosphere.
Q3: What are the primary factors that accelerate the oxidation of this compound?
A3: Several factors can significantly increase the rate of oxidation:
-
Presence of Oxygen: This is the most critical factor. Atmospheric oxygen is the primary oxidant.
-
Exposure to Light: UV and visible light can provide the energy to initiate radical oxidation pathways.
-
Trace Metal Ions: Transition metals, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for the oxidation of phenols and aminophenols.[1][3]
-
Alkaline pH: Basic conditions deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This greatly increases the electron density of the aromatic ring, making it far more susceptible to oxidation.[1]
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including oxidation.[1][4]
Q4: Can I protect the sensitive groups before my reaction?
A4: Yes, protection strategies are a viable option, though they add steps to your synthesis. The amino group can be protected as a carbamate (e.g., Boc, Cbz) or an amide. The phenolic hydroxyl can be protected as an ether (e.g., TBDMS, MOM) or an ester. However, the most common approach is not to use protecting groups but to control the reaction conditions meticulously to prevent oxidation of the free aminophenol.
Understanding the Oxidation Pathway
The oxidation of this compound typically proceeds through a series of steps involving the formation of radical intermediates, ultimately leading to highly colored quinone-imine species. This process depletes your starting material and introduces impurities that are often difficult to remove.
Caption: Simplified oxidation pathway of this compound.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you might encounter and provides targeted solutions.
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| Reaction mixture darkens over time. | 1. Slow leak of air into the reaction vessel.2. Insufficiently deoxygenated solvent.3. Trace metal contamination. | 1. Check Seals: Ensure all joints and septa are secure. Use high-vacuum grease for glass joints. Re-flush the flask with inert gas.2. Re-Deoxygenate: Sparge the solvent with nitrogen or argon for a longer duration (30-60 min). For highly sensitive reactions, use the freeze-pump-thaw method.3. Add a Chelator: Add a small amount of EDTA (ethylenediaminetetraacetic acid) to the reaction mixture. EDTA will sequester catalytic metal ions, rendering them inactive. |
| Low yield of desired product with many colored, polar impurities on TLC. | 1. Significant oxidation of starting material.2. Reaction temperature is too high. | 1. Implement Rigorous Inert Atmosphere Technique: Follow the detailed protocol below for setting up an air-free reaction. Consider adding a sacrificial antioxidant.2. Lower Reaction Temperature: Run the reaction at the lowest effective temperature. While this may slow down the desired reaction, it will slow the rate of oxidation more significantly.[4] |
| Inconsistent results from batch to batch. | 1. Variable quality of starting material.2. Inconsistent deoxygenation of solvents.3. Different sources of reagents/solvents with varying levels of metal impurities. | 1. Standardize Starting Material: Use material from the same lot number for a series of experiments. If discoloration is seen, acquire a fresh bottle.2. Standardize Protocols: Ensure the solvent deoxygenation time and inert gas flushing procedures are identical for every experiment.3. Use High-Purity Reagents: Employ high-purity or anhydrous solvents and reagents to minimize contaminants. |
Preventative Strategies & Protocols
Proactive prevention is superior to reactive troubleshooting. The following strategies are essential for success.
Rigorous Inert Atmosphere Technique
The complete exclusion of oxygen is the single most effective method to prevent oxidation.
Caption: Workflow for setting up an experiment under inert atmosphere.
Protocol: Setting Up a Reaction Under Inert Atmosphere (Nitrogen Balloon)
-
Glassware Preparation: Assemble your reaction flask (with a stir bar) and condenser. Flame-dry the entire apparatus under vacuum or oven-dry at 120°C for at least 4 hours.
-
Initial Purge: While the flask is still hot, fold a rubber septum over the joint. Insert a needle connected to a nitrogen or argon line and an "exit" needle.[5] Allow the flask to cool to room temperature while being flushed with a steady stream of inert gas (approx. 10-15 minutes).[6] This displaces the air that was initially present.
-
Establish Positive Pressure: Remove the exit needle. Fill a balloon with nitrogen and attach a needle to it. Pierce the septum of your reaction flask with this needle to maintain a positive pressure of inert gas.
-
Solvent Addition: Deoxygenate your reaction solvent by sparging with nitrogen or argon for at least 30 minutes.[7] Transfer the required volume to the reaction flask via a dry syringe.
-
Reagent Addition: Dissolve solid this compound in a minimal amount of deoxygenated solvent in a separate flame-dried flask under inert gas, and transfer it via cannula or syringe. Alternatively, for a rapid addition, briefly remove the septum and add the solid quickly against a strong counter-flow of inert gas coming out of the flask.
Use of Antioxidants and Sacrificial Agents
In cases where trace oxygen is unavoidable, adding a small quantity of an antioxidant can protect your primary substrate. The antioxidant is more easily oxidized than this compound and will be consumed first.
| Antioxidant | Mechanism | Pros | Cons | Typical Concentration |
| Ascorbic Acid (Vitamin C) | Reducing agent, scavenges oxygen and radical species.[1] | Highly effective, especially in aqueous or protic solutions.[1] Easily removed during aqueous workup. | Can act as a mild acid. May not be suitable for all reaction types. | 0.01 - 0.1% (w/v)[1] |
| N-Acetylcysteine (NAC) | A precursor to glutathione, a powerful biological antioxidant.[8] Acts as a reducing agent. | Effective scavenger of reactive oxygen species.[8][9] | Can potentially coordinate to metal centers or act as a nucleophile. | 1-5 mol% |
| Sodium Sulfite / Sodium Metabisulfite | Oxygen scavenger (reacts with O₂ to form sodium sulfate). | Inexpensive and effective. | Introduces inorganic salts that must be removed. Only suitable for certain reaction types. | 5-10 mol% |
Control of Reaction pH
As a general rule, avoid basic conditions unless your reaction explicitly requires them. The deprotonated phenoxide is significantly more reactive towards oxygen. If your reaction generates basic byproducts, consider adding a mild, non-nucleophilic buffer to maintain a neutral or slightly acidic pH. Conversely, strongly acidic conditions can protonate the amine, which can deactivate it for certain desired reactions. Optimal pH is typically between 4 and 7.[10]
Analytical Monitoring of Oxidation
It is crucial to monitor your reaction for the onset of oxidation.
-
Thin-Layer Chromatography (TLC): Oxidation byproducts are typically more polar and highly colored than the starting material. Look for the appearance of new, often yellow-brown, spots at a lower Rf that streak or tail.
-
UV-Vis Spectroscopy: The formation of quinone-type structures results in new chromophores that absorb in the visible region (400-700 nm). A reaction mixture that is becoming colored can be quickly checked with a UV-Vis spectrometer to confirm the growth of new absorption bands.[11]
-
HPLC Analysis: For quantitative analysis, HPLC is the method of choice. An injection of the reaction mixture will show a decreasing peak for your starting material and the appearance of new peaks, which often have different UV-Vis spectra, corresponding to the degradation products. Adding an antioxidant like ascorbic acid to the HPLC mobile phase can prevent on-column degradation during the analysis itself.[1]
By understanding the inherent reactivity of this compound and implementing these rigorous preventative measures, you can significantly improve the reliability, yield, and purity of your chemical transformations.
References
-
Wikipedia. (n.d.). Paracetamol. Retrieved January 23, 2026, from [Link]
-
Ghosh, P., et al. (2015). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 39(10), 7931-7943. [Link]
-
Morallón, E., et al. (2004). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 562(2), 133-142. [Link]
-
ResearchGate. (n.d.). Aminophenols | Request PDF. Retrieved January 23, 2026, from [Link]
-
Gini, M., et al. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry, 86(19), 13533-13543. [Link]
-
Maji, S., et al. (2012). DEGRADATION OF p-AMINOPHENOL BY FENTON'S PROCESS. INFLUENCE OF OPERATIONAL PARAMETERS. Environment Protection Engineering, 38(1). [Link]
-
Al-Warhi, T., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. RSC Medicinal Chemistry, 14(5), 906-917. [Link]
-
Lisa Nichols. (2022, February 1). Inert Atmosphere. YouTube. [Link]
-
Al-Luhaiby, R. A., & Al-Enizzi, M. S. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. Journal of Education for Pure Science, 10(3), 1-11. [Link]
-
Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Rios-Miguel, A. B., et al. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. Molecules, 23(9), 2176. [Link]
-
da Silva, A. C. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(11), 3509. [Link]
-
ResearchGate. (n.d.). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species | Request PDF. Retrieved January 23, 2026, from [Link]
-
UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]
-
ResearchGate. (n.d.). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved January 23, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Paracetamol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Aminophenol Synthesis
Welcome to the technical support center for the synthesis of aminophenols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of aminophenol synthesis. Our focus is on providing practical, field-tested insights grounded in scientific principles to help you optimize your reaction conditions and achieve high-purity products.
Troubleshooting Guide
This section addresses common issues encountered during aminophenol synthesis, offering a systematic approach to problem-solving.
Issue 1: Low Yield of the Desired Aminophenol
A lower than expected yield is a frequent challenge. The root cause can often be traced back to several factors, from incomplete reactions to product degradation.
Symptoms:
-
Low isolated mass of the final product.
-
TLC or LC-MS analysis shows a significant amount of starting material or intermediates remaining.
Troubleshooting & Optimization:
| Potential Cause | Diagnostic Check | Corrective Action & Scientific Rationale |
| Incomplete Reaction | Monitor reaction progress by TLC or LC-MS. | Extend Reaction Time or Increase Temperature: Some reductions, particularly the Béchamp reduction, can be slow. Monitor until the starting nitrophenol is consumed[1]. Increasing temperature can enhance the reaction rate, but be cautious as it may also promote side reactions[2][3]. |
| Catalyst Inactivity (for Catalytic Hydrogenation) | Observe the rate of hydrogen uptake. A slow or stalled uptake suggests a catalyst issue. | Increase Catalyst Loading: Ensure sufficient active sites are available for the hydrogenation[4]. Use a Fresh Batch of Catalyst: Catalysts can deactivate over time due to poisoning or improper storage. Optimize Solvent: The polarity of the solvent can influence the catalyst's activity. Higher polarity solvents can increase the rate of hydrogenation[4]. |
| Suboptimal pH (for Béchamp Reduction) | Measure the pH of the reaction mixture. | Adjust Acid Concentration: The Béchamp reduction requires an acidic medium to generate the active reducing species[5]. The optimal pH can vary depending on the specific substrate and reaction conditions. |
| Product Degradation | Observe the color of the reaction mixture. Darkening may indicate degradation. | Control Temperature: Aminophenols can be susceptible to degradation at elevated temperatures[6]. Maintain the recommended temperature range for the specific synthesis method. Work Under an Inert Atmosphere: Aminophenols are prone to oxidation, especially at higher pH and in the presence of air[7][8]. |
| Losses During Workup and Purification | Analyze aqueous and organic layers after extraction for the presence of the product. | Optimize Extraction pH: The solubility of aminophenols is pH-dependent. Adjust the pH of the aqueous layer to maximize partitioning into the organic solvent during extraction. For p-aminophenol, precipitation is most effective between pH 7 and 8[9]. Minimize Transfers: Each transfer of the product can result in material loss. Streamline the workup process where possible. |
Issue 2: Product Discoloration (Pink, Brown, or Black Product)
The appearance of color in the final product is a clear indicator of impurities, most commonly oxidation byproducts.
Symptoms:
-
The isolated aminophenol is not a white or off-white solid.
-
The product darkens over time upon exposure to air and light.[8]
Troubleshooting & Optimization:
| Potential Cause | Diagnostic Check | Corrective Action & Scientific Rationale |
| Oxidation of Aminophenol | The product color darkens upon standing in air. | Work Under an Inert Atmosphere: During the reaction, workup, and purification, use an inert gas like nitrogen or argon to minimize contact with oxygen[1]. Use an Antioxidant: Adding a small amount of an antioxidant like sodium bisulfite during workup and purification can prevent oxidation[9][10]. |
| Presence of Colored Impurities from the Reaction | TLC or LC-MS analysis shows the presence of multiple spots/peaks. | Purification using Activated Carbon: Treatment with activated carbon can effectively remove colored impurities[2][3][11]. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and filter. Recrystallization: This is a powerful technique for removing small amounts of impurities. Choose a solvent system where the aminophenol has high solubility at elevated temperatures and low solubility at room temperature. |
| Incomplete Reduction of Nitroaromatic Compounds | The presence of starting material or nitroso intermediates can sometimes impart color. | Ensure Complete Reaction: As mentioned in "Issue 1," monitor the reaction to completion to avoid carrying over colored starting materials or intermediates. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for aminophenols and how do I choose between them?
The two most common methods for synthesizing aminophenols are the catalytic hydrogenation of nitrophenols and the Béchamp reduction .
-
Catalytic Hydrogenation: This method involves the reduction of a nitro group using hydrogen gas in the presence of a metal catalyst (e.g., Pt/C, Pd/C).[4][12] It is generally considered a "greener" method as it avoids the use of large quantities of metal waste.[12] This route is often preferred for its high selectivity and cleaner reaction profile. However, it requires specialized equipment for handling hydrogen gas safely.
-
Béchamp Reduction: This classic method uses iron metal in an acidic aqueous medium to reduce the nitro group.[5] It is a robust and cost-effective method that does not require high-pressure equipment. The main drawback is the formation of large amounts of iron oxide sludge, which can pose disposal challenges.[2][3]
The choice between these methods often depends on the available equipment, scale of the reaction, and environmental considerations.
Q2: How can I monitor the progress of my aminophenol synthesis?
Effective reaction monitoring is crucial for optimizing yield and minimizing side reactions.
-
Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and detailed analysis, LC-MS can be used to track the concentrations of the starting material, product, and any intermediates or byproducts.[1]
Q3: My aminophenol product is unstable and degrades over time. How should I store it?
Aminophenols are sensitive to air, light, and humidity.[8] To ensure long-term stability:
-
Store under an inert atmosphere: Keep the product in a tightly sealed container under nitrogen or argon.
-
Protect from light: Use an amber-colored vial or store the container in a dark place.
-
Store in a cool, dry place: A desiccator at low temperature is ideal.
Q4: What are the key safety precautions I should take when synthesizing aminophenols?
Safety should always be the top priority in the laboratory.
-
Toxicity: Aminophenols can be harmful if swallowed, inhaled, or absorbed through the skin.[13] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is carried out in a properly functioning hydrogenation apparatus and that there are no ignition sources nearby.[1]
-
Béchamp Reduction: This reaction can be exothermic. Monitor the temperature carefully and have a cooling bath ready to control any potential temperature spikes. The use of strong acids also requires careful handling in a fume hood.[1]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Nitrophenol to p-Aminophenol
This protocol provides a general procedure for the catalytic hydrogenation of p-nitrophenol.
Materials:
-
p-Nitrophenol
-
10% Platinum on carbon (Pt/C) catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation flask, dissolve p-nitrophenol in ethanol.
-
Carefully add the Pt/C catalyst to the solution.
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Purge the system with nitrogen or argon to remove any air.
-
Introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by hydrogen uptake or by TLC/LC-MS.
-
Once the reaction is complete, vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude p-aminophenol.
-
Purify the crude product by recrystallization.
Protocol 2: Béchamp Reduction of o-Nitrophenol to o-Aminophenol
This protocol outlines the Béchamp reduction of o-nitrophenol.
Materials:
-
o-Nitrophenol
-
Iron powder
-
Hydrochloric acid (or acetic acid)
-
Water
-
Sodium carbonate (for neutralization)
-
Ethyl acetate (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add water and hydrochloric acid.
-
Heat the acidic solution and add the iron powder in portions.
-
Slowly add a solution of o-nitrophenol in a suitable solvent to the stirred iron suspension.
-
Maintain the reaction at reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium carbonate until the pH is slightly basic.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude o-aminophenol.
-
Purify the product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
General Synthesis Pathway
Caption: Decision tree for troubleshooting low yields.
References
- Process for the purification of p-aminophenol. (n.d.). Google Patents.
-
OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. (2024). Rasayan Journal of Chemistry. Retrieved January 23, 2026, from [Link]
-
(PDF) OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. (2002). ACS Publications. Retrieved January 23, 2026, from [Link]
-
4-Aminophenol stability. (2025). Reddit. Retrieved January 23, 2026, from [Link]
-
Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. (2006). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Safety Data Sheet: 4-Aminophenol. (n.d.). Carl ROTH. Retrieved January 23, 2026, from [Link]
-
Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. (2005). ResearchGate. Retrieved January 23, 2026, from [Link]
- Process for the preparation of p-aminophenol. (n.d.). Google Patents.
-
PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. (1993). WIPO Patentscope. Retrieved January 23, 2026, from [Link]
-
Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. (2018). PMC - NIH. Retrieved January 23, 2026, from [Link]
-
Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). NIH. Retrieved January 23, 2026, from [Link]
-
Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. (2022). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. (2006). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution?. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Process Design and Economics of Production of p-Aminophenol. (2021). arXiv. Retrieved January 23, 2026, from [Link]
-
AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 23, 2026, from [Link]
-
Catalysis and Kinetics of Hydrogenation of Nitrobenzene to p-Aminophenol. (n.d.). National Chemical Laboratory. Retrieved January 23, 2026, from [Link]
-
Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene. (1998). American Chemical Society. Retrieved January 23, 2026, from [Link]
- PURIFICATION OF p-AMINOPHENOL. (n.d.). Google Patents.
-
Reduction of 4-Nitrophenol to 4-Aminophenol. (n.d.). University of Canterbury. Retrieved January 23, 2026, from [Link]
-
4-Aminophenol. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Safety Data Sheet: 4-Aminophenol. (n.d.). Astech Ireland. Retrieved January 23, 2026, from [Link]
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Bechamp Reduction. (n.d.). Retrieved January 23, 2026, from [Link]
-
4 – AMINO PHENOL MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved January 23, 2026, from [Link]
-
Synthesis of paracetamol and 4-aminophenol from hydroquinone. (n.d.). ACS Green Chemistry. Retrieved January 23, 2026, from [Link]
-
Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source. (2020). New Journal of Chemistry (RSC Publishing). Retrieved January 23, 2026, from [Link]
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- 15. nj.gov [nj.gov]
Technical Support Center: Identifying Byproducts in 2-Amino-4-(benzyloxy)phenol Synthesis by LC-MS
Prepared by: Senior Application Scientist, Advanced Analytical Division
This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot byproducts in the synthesis of 2-Amino-4-(benzyloxy)phenol using Liquid Chromatography-Mass Spectrometry (LC-MS). Our approach moves beyond simple procedural lists to explain the causal relationships behind experimental observations and choices, ensuring robust and reliable analytical outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of this compound and its related impurities.
Q1: What is the expected molecular weight and observed mass-to-charge ratio (m/z) for this compound?
A1: The molecular formula for this compound is C₁₃H₁₃NO₂.
-
Monoisotopic Mass: 215.09 g/mol .
-
LC-MS Analysis (ESI+): In positive ion electrospray ionization (ESI+), the molecule will readily protonate at the primary amine. Therefore, you should look for the protonated molecule, [M+H]⁺, at an m/z of 216.10 .
-
LC-MS Analysis (ESI-): In negative ion mode (ESI-), the phenolic hydroxyl group can be deprotonated. You may observe the deprotonated molecule, [M-H]⁻, at an m/z of 214.09 .
Q2: What is a common synthetic route for this compound, and how does it inform potential byproducts?
A2: A prevalent synthetic pathway involves the reduction of a nitro group precursor, typically 4-(benzyloxy)-2-nitrophenol.[1] This is often achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with chemical reducing agents like sodium borohydride in the presence of a catalyst.[2][3]
Understanding this route is critical because most impurities arise from either incomplete reactions or side reactions related to the reagents and functional groups present.
-
Incomplete Reduction: The starting material, 4-(benzyloxy)-2-nitrophenol, is a common impurity. Intermediates of nitro reduction, such as nitroso and hydroxylamino species, are also possible, though often transient.[2]
-
Side Reactions: The benzyl ether linkage is susceptible to cleavage (debenzylation) under certain reductive conditions, especially catalytic hydrogenation, yielding 2-amino-4-hydroxyphenol.
Q3: Which ionization mode, positive (ESI+) or negative (ESI-), is better for this analysis?
A3: Both modes can be effective, but ESI+ is generally preferred and more sensitive for this molecule and its most common byproducts. The primary aromatic amine is basic and protonates easily, leading to a strong [M+H]⁺ signal.[4] While the phenolic group can be analyzed in ESI- mode, the sensitivity may be lower compared to the positive mode signal from the amine. For comprehensive impurity profiling, acquiring data in both modes can be beneficial, as some acidic byproducts may ionize more efficiently in negative mode.
Q4: What are the expected major fragments of this compound in a tandem mass spectrometry (MS/MS) experiment?
A4: MS/MS is essential for structural confirmation. For the [M+H]⁺ ion at m/z 216.10, the most characteristic fragmentation pathway involves the cleavage of the benzylic ether bond.
-
Loss of Benzene: A neutral loss of benzene (78 Da) from the benzyl group is possible.
-
Formation of Tropylium Ion: The most prominent fragmentation is often the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91 . This is a hallmark of compounds containing a benzyl group.
-
Cleavage of the Ether Bond: Fragmentation can also occur at the C-O bond of the ether, leading to other characteristic fragments.
Section 2: Troubleshooting Guide: Identifying Byproducts
This section is formatted to address specific issues you might observe in your LC-MS data.
Problem: My chromatogram shows several unexpected peaks. How can I begin to identify them?
Solution: A systematic approach is key. First, examine the m/z of each unknown peak. Then, compare these values against a table of theoretically possible byproducts based on the synthetic route. The table below summarizes the most probable species.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Probable Origin & Key Identifiers |
| Product | C₁₃H₁₃NO₂ | 215.09 | 216.10 | Target Molecule |
| 4-(Benzyloxy)-2-nitrophenol | C₁₃H₁₁NO₄ | 245.07 | 246.08 | Unreacted Starting Material. Will show characteristic loss of NO₂ in MS/MS. |
| 2-Amino-4-hydroxyphenol | C₆H₇NO₂ | 125.05 | 126.06 | Debenzylation byproduct. Absence of m/z 91 fragment confirms loss of benzyl group. |
| 4-(Benzyloxy)-2-nitrosophenol | C₁₃H₁₁NO₃ | 229.07 | 230.08 | Incomplete reduction intermediate.[2] |
| 4-(Benzyloxy)-2-(hydroxylamino)phenol | C₁₃H₁₃NO₃ | 231.09 | 232.10 | Incomplete reduction intermediate. |
| Benzyl Alcohol | C₇H₈O | 108.06 | 109.07 | Byproduct of debenzylation side reaction. |
| Benzaldehyde | C₇H₆O | 106.04 | 107.05 | Oxidation of benzyl alcohol. |
Problem: I see a significant peak at m/z 126. What is it?
Solution: A peak at m/z 126.06 almost certainly corresponds to the protonated 2-amino-4-hydroxyphenol . This is the product of debenzylation, a very common side reaction where the benzyl protecting group is cleaved. This is especially prevalent if you are using catalytic hydrogenation (e.g., Pd/C, Raney Ni) for the nitro reduction.
Confirmatory Steps:
-
Perform MS/MS: Select the precursor ion at m/z 126.
-
Analyze Fragments: You will observe fragmentation characteristic of an aminophenol but will NOT see the signature tropylium ion at m/z 91, confirming the absence of the benzyl group.
Problem: My peak shape for the main product is poor (significant tailing). How can I improve it?
Solution: Peak tailing for basic compounds like aromatic amines is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the protonated amine and residual acidic silanol groups on the silica-based column packing.
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add a small amount of an acid like formic acid (0.1%) or acetic acid to your aqueous mobile phase.[5] This ensures the analyte is consistently in its protonated form and suppresses the ionization of silanol groups, minimizing unwanted interactions.
-
Add a Competing Base: Sometimes, adding a small amount of a basic modifier like ammonium hydroxide or using an ammonium acetate/formate buffer can improve peak shape by competing for the active sites on the stationary phase.
-
Use a Different Column: Consider using a column with high-purity silica and robust end-capping, or a column specifically designed for the analysis of basic compounds.
Section 3: Experimental Protocols
Protocol 1: Recommended LC-MS Method for Impurity Profiling
This protocol provides a robust starting point for separating this compound from its key process-related impurities.
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | Provides high pressure tolerance for use with small particle columns, ensuring high resolution. |
| MS System | Agilent 6470A Triple Quadrupole or equivalent | Offers high sensitivity and the ability to perform MS/MS for structural confirmation.[4] |
| Column | Agilent ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm | C18 provides good retention for aromatic compounds. The small particle size enhances separation efficiency.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of amines and improve peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A standard gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 2 µL | Can be adjusted based on sample concentration. |
| Ionization Mode | ESI Positive | Provides the highest sensitivity for the target amine and related byproducts. |
| MS Parameters | Capillary: 3500 V; Nebulizer: 40 psi; Gas Temp: 350 °C | Typical starting parameters for ESI. Optimization may be required.[5] |
Section 4: Visual Guides
Visual workflows and diagrams are essential tools for systematic analysis and troubleshooting.
Diagram 1: Troubleshooting Workflow for Unknown Peaks
Sources
- 1. CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides [morressier.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
Technical Support Center: A Researcher's Guide to the Stability and Storage of 2-Amino-4-(benzyloxy)phenol
Welcome to the technical support center for 2-Amino-4-(benzyloxy)phenol. As researchers and drug development professionals, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide provides in-depth, field-proven insights into the stability and proper handling of this compound, moving beyond simple instructions to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for solid this compound?
The stability of solid this compound is best maintained by strict control of its environment. The recommended storage condition is in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] Many substituted phenols are sensitive to environmental factors, and the presence of both an amino and a hydroxyl group on the phenyl ring makes this compound particularly susceptible to oxidative degradation. Storing it under an inert atmosphere (e.g., argon or nitrogen) is a highly recommended practice to further minimize oxidation.
Q2: How does exposure to air and light affect the stability of this compound?
Exposure to air (specifically oxygen) and light are the primary drivers of degradation for aminophenol compounds.
-
Oxidation: The electron-rich aromatic ring, activated by both the amino (-NH2) and hydroxyl (-OH) groups, is highly susceptible to oxidation. Oxygen in the air can initiate a cascade of reactions, leading to the formation of highly colored quinone-imine or benzoquinone structures. This process is often autocatalytic, meaning the degradation products can accelerate the degradation of the remaining material.
-
Photodegradation: Light, particularly UV light, provides the energy to initiate and propagate these oxidative reactions.[4][5] Storing the compound in an amber or opaque container is crucial to prevent light-induced degradation.[4] One study on a related phenol derivative demonstrated that exposure to air and light led to significant degradation, forming a complex mixture of colored products.[6]
Q3: What are the visible signs of degradation?
The most common visual indicator of degradation is a change in color. While pure this compound is expected to be an off-white to light brown crystalline solid, degradation typically results in a darkening of the material, progressing to darker shades of brown or even purple.[7][8][9] This color change is a direct result of the formation of oxidized, conjugated systems (quinones and polymers), which absorb visible light. If you observe a significant color change from the material's appearance upon receipt, its purity should be considered suspect.
Q4: What is the recommended procedure for preparing solutions of this compound to ensure stability?
To maintain the integrity of the compound in solution, we recommend the following:
-
Solvent Choice: Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen for 15-30 minutes prior to use. While 4-(Benzyloxy)phenol is very soluble in ethanol, diethyl ether, and acetone, its amino-substituted counterpart may have different solubility profiles.[7] It is advisable to test solubility on a small scale. For aminophenols, solvents like DMSO, DMF, or deoxygenated aqueous buffers (at appropriate pH) are often used.[10]
-
Inert Atmosphere: When preparing the solution, do so under a blanket of inert gas if possible.
-
Fresh Preparation: Always prepare solutions fresh for each experiment. Due to the compound's reactivity, solutions are generally not stable for long-term storage.
Q5: How long can I store solutions of this compound?
We strongly advise against the long-term storage of this compound in solution. The rate of degradation in solution is significantly faster than in the solid state. If storage is absolutely necessary, it should be for the shortest possible duration, aliquoted into single-use vials, purged with inert gas, sealed tightly, and stored at -20°C or -80°C in the dark. However, even under these conditions, stability is not guaranteed, and you should re-qualify the solution if stored for any extended period.
Troubleshooting Guide
This guide provides a logical framework for addressing common stability-related issues.
Problem: The solid material has changed color (e.g., darkened) since it was first opened.
-
Probable Cause: Oxidation due to exposure to air and/or light. The container may not have been sealed properly, or it was not flushed with inert gas after the last use.
-
Proposed Solution:
-
Purity Check: Before use, assess the purity of the material using an appropriate analytical method (e.g., HPLC, TLC, or NMR). Compare the results to the certificate of analysis provided with the compound.
-
Purification: If the purity is compromised, consider recrystallization to remove the colored oxidation products.
-
Prevention: For the remaining stock, transfer it to a new, smaller, amber glass vial. Flush the headspace with argon or nitrogen before sealing tightly with a high-quality cap. Store this vial inside a desiccator in a cool, dark place.
-
Problem: Inconsistent experimental results are observed when using an older batch of the compound.
-
Probable Cause: Gradual, non-visible degradation of the compound has occurred over time, leading to a lower concentration of the active compound and the presence of potentially interfering byproducts.
-
Proposed Solution:
-
Discard and Replace: The most reliable solution is to discard the old batch and purchase a new lot of the compound. The cost of failed experiments often outweighs the cost of a new chemical.
-
Qualification: If a new batch is not immediately available, you must re-qualify the existing material. This involves determining its purity (e.g., via HPLC with a reference standard) and adjusting the amount used in your experiments accordingly. Be aware that degradation products may still cause unforeseen side reactions.
-
Problem: A solution of the compound changes color shortly after preparation.
-
Probable Cause: The solvent was not deoxygenated, or the solution was exposed to light. The presence of dissolved oxygen is often sufficient to cause rapid oxidation.
-
Proposed Solution:
-
Use Deoxygenated Solvents: Prepare a fresh solution using a solvent that has been thoroughly sparged with nitrogen or argon.
-
Protect from Light: Prepare the solution in a flask wrapped in aluminum foil or in an amber vial.
-
Consider Antioxidants: In some applications, the addition of a small amount of an antioxidant (e.g., ascorbic acid or sodium metabisulfite) to the solution can help inhibit oxidation, provided it does not interfere with the downstream experiment. This must be validated for your specific application.
-
Visualized Workflows and Data
To further aid in your experimental design, we have included a troubleshooting decision tree and a summary of best practices.
Caption: Troubleshooting decision tree for suspected degradation.
Summary of Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool place | Slows the rate of chemical degradation.[1][11] |
| Atmosphere | Tightly sealed container, preferably under inert gas (Ar, N₂) | Prevents oxidation from atmospheric oxygen.[1] |
| Light | Amber or opaque container, store in the dark | Prevents light-catalyzed photodegradation.[4][5] |
| Moisture | Dry location / desiccator | Moisture can facilitate certain degradation pathways.[11] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids | These can cause rapid and hazardous decomposition.[1] |
| Solution Storage | Prepare fresh; if necessary, short-term at -20°C or -80°C (inert gas, dark) | Degradation is much faster in solution. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of Solid this compound
-
Receiving: Upon receipt, inspect the material for its initial color and physical state. Note this on the container label.
-
Primary Storage: Store the primary container in a cool, dark, and dry location. A laboratory cabinet away from direct sunlight and heat sources is suitable.
-
Working Aliquot: To prevent contamination and repeated exposure of the bulk material, create a smaller "working aliquot" in an amber glass vial.
-
Inert Gas Purging: Before sealing the bulk container and the working aliquot, gently flush the headspace with a stream of nitrogen or argon for 15-30 seconds.
-
Sealing: Seal the containers tightly. For long-term storage, consider wrapping the cap threads with Parafilm® to ensure an airtight seal.
-
Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
Protocol 2: Preparation of a Stock Solution
-
Solvent Preparation: Select an appropriate solvent. Sparge the solvent with a gentle stream of nitrogen or argon for at least 20 minutes to remove dissolved oxygen.
-
Weighing: In a chemical fume hood, weigh the desired amount of this compound into a suitable container (e.g., an amber vial or a flask wrapped in foil).
-
Dissolution: Add the deoxygenated solvent to the solid. If necessary, sonicate or vortex briefly to aid dissolution. Perform this step under an inert gas blanket if possible.
-
Use Immediately: Use the freshly prepared solution immediately for the best results.
-
Disposal: Dispose of any unused solution and contaminated materials according to local, regional, and national hazardous waste regulations.[1][12]
Caption: Recommended workflow for handling and solution preparation.
By adhering to these guidelines, you can significantly enhance the stability of your this compound, leading to more reliable and reproducible experimental outcomes.
References
- Fisher Scientific. (2025, May 1). Safety Data Sheet: 4-Benzyloxyphenol.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-4-(methylsulfonyl)phenol.
- Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL.
- Duke University. (n.d.). OESO Phenol Guideline.
- Thermo Fisher Scientific. (2010, August 10). Safety Data Sheet: 2-Amino-4-chlorophenol.
- Thermo Fisher Scientific. (n.d.). 4-(Benzyloxy)phenol, 98%.
- Thermo Fisher Scientific. (n.d.). 4-(Benzyloxy)phenol, 98%.
- Chakraborty, S., et al. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Biomedicine and Biotechnology.
- New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
- Zhang, T., et al. (2025, April). Comparison of the degradation pathways in Gram-negative and...
- dos Santos, H. F., et al. (2016).
- Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
- Olin. (n.d.). PHENOL.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 403, 4-Aminophenol.
- Cornell University EHS. (n.d.). Phenol SOP.
- Wang, Y., et al. (2023).
- van der Westhuyzen, J. H., et al. (1993). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed.
- Sigma-Aldrich. (n.d.). 4-(Benzyloxy)phenol 98%.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7264, 2-Amino-4-methylphenol.
- Cheméo. (n.d.). Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7265, 2-Amino-4-chlorophenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3613389, 2-Amino-4-Nitrophenol.
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- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(Benzyloxy)phenol, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 4-(Benzyloxy)phenol, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Aminophenols
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of aminophenols. This guide is designed for researchers, scientists, and drug development professionals who encounter chromatographic challenges with this specific class of compounds. Aminophenols, while crucial in many pharmaceutical and chemical applications, present a unique set of analytical hurdles due to their chemical properties. Their basicity, polarity, and propensity for metal chelation often lead to frustrating peak shape issues such as tailing, fronting, and splitting.
This resource provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format. We will move beyond simple checklists to explain the underlying chemical principles, empowering you to not only solve current problems but also to develop more robust and reliable methods for the future.
Section 1: The Root of the Problem - Understanding Aminophenol Chemistry in HPLC
Before diving into specific problems, it's crucial to understand why aminophenols are challenging analytes. Three core properties are responsible for most peak shape issues:
-
Basicity (pKa): Aminophenols contain an amino group, which is basic. At a mobile phase pH near the pKa of the amino group, the compound can exist in both ionized and non-ionized forms, leading to split or broadened peaks. More critically, the protonated (ionized) form can interact strongly and undesirably with the stationary phase.
-
Silanol Interactions: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. These silanols are acidic and can become deprotonated (Si-O⁻) at pH levels above ~3.5. The positively charged, protonated aminophenol can then undergo strong secondary ionic interactions with these negative sites, causing significant peak tailing.
-
Metal Chelation: The hydroxyl and amino groups on the aminophenol ring form a perfect "claw" (chelate) for binding with metal ions.[1][2] Trace metals present in the HPLC system—from stainless steel frits, tubing, the column itself, or even the sample matrix—can interact with the analyte, leading to severe peak tailing or even complete loss of the peak.[3][4]
Understanding these three factors is the key to diagnosing and solving your peak shape problems.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common peak shape problems encountered during aminophenol analysis.
FAQ 1: My aminophenol peak is severely tailing. What's causing this and how can I fix it?
Peak tailing is the most frequent issue for basic compounds like aminophenols. It's characterized by an asymmetric peak where the latter half is broader than the front half. This is almost always caused by unwanted secondary interactions.
Caption: Troubleshooting workflow for aminophenol peak tailing.
This occurs when the protonated amine group on your analyte sticks to deprotonated silanol groups on the column packing.
-
Solution 1: Adjust Mobile Phase pH. The goal is to ensure the analyte or the silanol groups are in a single, non-interactive state.[5]
-
Low pH (2.5-3.0): At this pH, residual silanol groups are protonated (Si-OH), neutralizing their negative charge and preventing ionic interactions with the positively charged analyte. This is often the most effective solution. Use a buffer like phosphate or formate.[6]
-
High pH (9-10.5): At high pH, the aminophenol is deprotonated and neutral, preventing ionic interactions. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica dissolves above pH 8.[7][8]
-
-
Solution 2: Use a Modern, High-Purity, End-Capped Column. Older columns (Type A silica) have a higher concentration of acidic silanols. Modern columns (Type B) are made from high-purity silica and are "end-capped" (reacting silanols with a small silylating agent) to shield them, dramatically reducing tailing for basic compounds.
-
Solution 3: Add a Competing Base. Add a small amount (e.g., 0.1%) of an amine like Triethylamine (TEA) to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from your aminophenol analyte.
If the above solutions don't work, metal interaction is the likely culprit. The aminophenol binds to trace metal ions in your system, creating a secondary retention mechanism that causes severe tailing.[9]
-
Solution 1: Add a Chelating Agent to the Mobile Phase. Introduce a stronger chelating agent into your mobile phase to bind up stray metal ions.[1] Ethylenediaminetetraacetic acid (EDTA) is highly effective for this.[10][11][12]
-
Protocol: Prepare your aqueous mobile phase and add a very low concentration of EDTA, typically 5-15 µM (micromolar).[10] This is usually sufficient to chelate active metal sites without affecting chromatography.
-
-
Solution 2: Passivate the HPLC System. Passivation is a chemical cleaning process to remove metallic contaminants from the surfaces of your HPLC system and column frits.[13]
FAQ 2: My aminophenol peak is fronting. What does this mean?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but points to a different set of problems.
You are injecting too much sample mass onto the column.[16][17][18] This saturates the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, resulting in a fronting peak.[19]
-
Solution: Systematically reduce the concentration of your sample or decrease the injection volume.[18][19] If the peak shape becomes symmetrical at a lower load, you have confirmed the issue.
This happens when the solvent your sample is dissolved in is significantly stronger (more eluting power) than your mobile phase.[20][21][22] The strong sample solvent carries the analyte band down the column inlet too quickly, distorting the peak shape.[21]
-
Solution: The best practice is to always dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still dissolves the sample.[23] For reversed-phase, this means using a solvent with a lower percentage of organic modifier than the mobile phase.
FAQ 3: My aminophenol peak is splitting into two or is shouldered. What is happening?
Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.
If all peaks in your chromatogram are split or distorted, the problem is likely physical and located at the very top of the column.[24]
-
Cause: A partially blocked inlet frit from sample debris or mobile phase precipitates, or a void/channel has formed in the column packing bed.[20][24] This disruption causes the sample to flow through different paths, leading to split peaks.[20]
-
Solution:
This is an extreme case of the solvent incompatibility described in FAQ 2.[20] If the sample is dissolved in a very strong solvent (e.g., 100% acetonitrile for a mobile phase starting at 10% acetonitrile), it can cause significant peak distortion and splitting, especially for early-eluting peaks.
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.[21] If you must use a strong solvent for solubility, inject the smallest possible volume.[23]
It's possible the split peak is actually two different, unresolved compounds.[25]
-
Solution: Inject a smaller volume of your sample. If the split becomes two more distinct peaks, you likely have a co-elution issue that requires further method development to improve resolution (e.g., changing mobile phase composition, gradient, or column chemistry).[25]
Section 3: Proactive Strategies for Robust Method Development
Avoid these issues from the start by making informed choices during method development.
Table 1: Column Selection Guide for Aminophenol Analysis
| Column Type | Description | Pros for Aminophenols | Cons for Aminophenols |
| High-Purity, End-Capped C18 | Modern Type B silica with minimal silanol activity. | Excellent starting point. Good retention and significantly reduced tailing compared to older columns. | May still show some tailing without mobile phase optimization. |
| Polar-Embedded C18 | C18 phase with a polar group (e.g., amide, carbamate) embedded in the alkyl chain. | Provides alternative selectivity and can offer better peak shape for bases due to shielding of silanols. | Retention characteristics differ from standard C18. |
| Phenyl-Hexyl | Stationary phase with phenyl rings. | Offers pi-pi interactions which can be beneficial for aromatic aminophenols, providing unique selectivity. | May not be as robust or universally applicable as C18. |
| Hybrid Silica (e.g., BEH, XBridge) | Silica-polymer hybrid particles. | Stable across a very wide pH range (1-12), allowing for high-pH methods where aminophenols are neutral and peak shape is excellent.[7] | Higher initial cost. |
| Mixed-Mode | Combines reversed-phase and ion-exchange characteristics. | Can provide excellent retention and selectivity for polar, ionizable compounds like aminophenols.[26] | Method development can be more complex. |
Experimental Protocol: HPLC System Passivation
This protocol is a general guideline for passivating a stainless steel HPLC system to remove metal ion contamination. CRITICAL: Always remove the column before starting. Consult your instrument manufacturer's documentation for specific recommendations.
Reagents:
-
Reagent 1: 20-30% Nitric Acid (v/v) in HPLC-grade water. Caution: Strong acid.
-
Reagent 2: HPLC-grade water.
-
Reagent 3: HPLC-grade Isopropanol or Methanol.
Procedure:
-
System Preparation: Remove the analytical column and any guard columns. Replace with a union or a piece of PEEK tubing.
-
Initial Flush: Flush all pump lines with HPLC-grade water for 15-20 minutes to remove any buffered mobile phases.
-
Acidic Passivation: Introduce the nitric acid solution to the system. Flush all pump lines at a low flow rate (e.g., 0.1-0.2 mL/min) for 60-90 minutes.
-
Thorough Water Rinse: Replace the acid solution with HPLC-grade water. Flush the entire system at a normal flow rate (e.g., 1.0 mL/min) for at least 60 minutes, or until the eluent flowing to waste is pH neutral. This step is critical to remove all traces of acid.
-
Organic Flush: Flush the system with isopropanol or methanol for 20-30 minutes to remove the water. The system is now passivated and ready for your mobile phase.
References
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]
- McMasters, D. R. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns.
- Shulpina, L., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. PMC - NIH.
-
MicroSolv Technology Corporation. (2025, June 21). Purge metals from HPLC system using EDTA. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of 4-aminophenol. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are some common causes of peak fronting?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. Retrieved from [Link]
- Apak, R., et al. (2022).
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). EDTA by Anion Exchange HPLC. Retrieved from [Link]
-
uHPLCs. (2023, March 11). How to solve the “solvent effect”. Retrieved from [Link]
-
Chromatography Forum. (2017, September 1). does anyone know how to separate 4-aminophenol from paracetamol using RP HPLC?. Retrieved from [Link]
-
Welch Materials. (2024, July 9). Cleaning and Passivation of Liquid Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatographic conditions. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method For Analysis Of EDTA and Maleic Acid. Retrieved from [Link]
- Deacon, M. (n.d.). Metal Chelation in Separation Science. DORAS | DCU Research Repository.
-
Science.gov. (n.d.). hplc mobile phase: Topics. Retrieved from [Link]
- Dolan, J. W. (n.d.). Peak Fronting . . . Some of the Time.
- Bell, D. S. (n.d.). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. Retrieved from [Link]
-
BGB Analytik. (n.d.). Measuring EDTA using HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
- Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Kushwah, D. K., et al. (2009). A Validated Method for the Estimation of EDTA in Drug Substances and their Intermediates by using Reversed Phase High Performance Liquid Chromatography. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Ebrahimzadeh, M. A., et al. (2022).
-
ResearchGate. (2025, August 6). Column Watch: Methods for the Passivation of HPLC Instruments and Columns. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. doras.dcu.ie [doras.dcu.ie]
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- 4. researchgate.net [researchgate.net]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 11. HPLC Method For Analysis Of EDTA and Maleic Acid | SIELC Technologies [sielc.com]
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- 17. support.waters.com [support.waters.com]
- 18. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 19. acdlabs.com [acdlabs.com]
- 20. agilent.com [agilent.com]
- 21. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
minimizing side reactions during the nitration of benzyloxyphenol
Technical Support Center: Nitration of Benzyloxyphenol
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of benzyloxyphenol. As a key intermediate in various synthetic pathways, achieving high yield and purity in this transformation is critical. However, the reaction is often plagued by side reactions that can complicate synthesis and purification.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and minimize the formation of unwanted byproducts.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during the nitration of benzyloxyphenol. Each Q&A entry explores the root cause of the issue and provides actionable solutions.
Q1: My reaction mixture turned dark brown/black, and the yield of the desired nitrated product is very low. What is happening?
A1: Root Cause Analysis & Solution
This is a classic sign of oxidation and decomposition . The benzyloxyphenol substrate, while more stable than free phenol, is still highly susceptible to oxidation by strong nitrating agents. Traditional nitrating mixtures, such as concentrated nitric and sulfuric acids, are potent oxidants that can lead to the formation of colored, polymeric, or tar-like byproducts, including benzoquinone derivatives.[1]
Immediate Corrective Actions:
-
Lower the Reaction Temperature: Perform the reaction at 0°C or even lower (e.g., -10°C to 5°C).[2] Low temperatures decrease the rate of oxidation side reactions more significantly than the desired nitration.
-
Use a Milder Nitrating Agent: Avoid the aggressive nitric acid/sulfuric acid mixture. Opt for systems known for their selectivity with activated aromatic rings.
-
Control the Rate of Addition: Add the nitrating agent dropwise to the substrate solution. This maintains a low instantaneous concentration of the nitrating species, preventing localized overheating and reducing over-nitration and oxidation.
Recommended Milder Nitrating Systems:
| Nitrating System | Solvent(s) | Typical Temperature | Key Advantages & Considerations |
| Dilute Nitric Acid | Water, Acetic Acid | 0 - 20°C | Reduces oxidative side reactions significantly.[3] May require longer reaction times. |
| Acetyl Nitrate (from HNO₃/Ac₂O) | Acetic Anhydride, CH₂Cl₂ | 0 - 10°C | Generally provides clean mono-nitration. The reagent is generated in situ. |
| Sodium Nitrite (NaNO₂) / Oxidant | Dichloromethane (CH₂Cl₂) | Reflux | Operates under neutral, aprotic conditions, which is excellent for sensitive substrates.[4] |
| Ammonium Nitrate (NH₄NO₃) / KHSO₄ | Acetonitrile (CH₃CN) | Reflux | A mild and regioselective system, often favoring the ortho isomer.[5] |
Below is a troubleshooting workflow to address oxidation issues.
Caption: Troubleshooting workflow for oxidation side reactions.
Q2: I am getting a mixture of ortho- and para-nitrobenzyloxyphenol. How can I improve the regioselectivity for the para isomer?
A2: Controlling Regioselectivity
The benzyloxy group is an ortho, para-director. Achieving high regioselectivity depends on carefully managing electronic and steric factors.[5] The bulky benzyloxy group naturally provides some steric hindrance to the ortho positions, but this can be insufficient to guarantee high para selectivity.
Strategies to Enhance para-Selectivity:
-
Utilize a Bulky Nitrating Agent: Sterically demanding electrophiles will preferentially attack the less hindered para position. Using supported reagents or catalysts can also favor para substitution.[5]
-
Employ Zeolite Catalysis: Performing the nitration within the constrained environment of zeolite cages can significantly enhance para-selectivity. The shape-selective nature of the zeolite channels sterically disfavors the formation of the bulkier ortho transition state.[6]
-
Solvent Effects: The choice of solvent can influence the effective size of the solvated electrophile and the substrate, thereby altering the ortho:para ratio. Non-polar solvents may enhance steric effects.
Q3: My product analysis shows the presence of di-nitrated species and even some nitrated phenol (without the benzyl group). What causes this?
A3: Preventing Polynitration and Deprotection
The presence of these byproducts indicates that the reaction conditions are too harsh, leading to two distinct side reactions:
-
Polynitration: The initial mono-nitrated product is still an activated aromatic ring, susceptible to a second nitration if the reaction is not carefully controlled.
-
Deprotection: The benzyl ether linkage is labile under strongly acidic conditions. The classic HNO₃/H₂SO₄ mixture can readily cleave the protecting group, generating free phenol.[7] Phenol itself is extremely reactive towards nitration and oxidation, leading to a complex mixture of byproducts, including picric acid under harsh conditions.[3]
Mitigation Strategies:
-
Stoichiometry is Key: Use a slight excess (1.05-1.1 equivalents) of the nitrating agent. Avoid using a large excess, which drives polynitration.
-
Reverse Addition: Consider adding the substrate solution to the nitrating agent solution. This ensures the substrate is always the limiting reagent at any given time, minimizing its exposure to a high concentration of the nitrating species.
-
Avoid Strong Protic Acids: Steer clear of concentrated H₂SO₄. If an acid catalyst is needed, a milder one like acetic acid is preferable. The use of neutral systems like NaNO₂/TBAD completely avoids this issue.[4]
The following diagram illustrates the competing reaction pathways.
Caption: Competing reaction pathways in benzyloxyphenol nitration.
Frequently Asked Questions (FAQs)
Q: What are the most common side reactions during the nitration of benzyloxyphenol?
A: The primary side reactions are:
-
Oxidation: Degradation of the aromatic ring or benzylic position, leading to colored impurities like quinones and tars.[1]
-
Polynitration: Addition of more than one nitro group to the aromatic ring due to the high activation provided by the benzyloxy group.
-
Poor Regioselectivity: Formation of a mixture of ortho and para isomers, which can be difficult to separate.
-
Deprotection: Cleavage of the benzyl ether under harsh acidic conditions, yielding highly reactive phenol that undergoes further unwanted reactions.
Q: Why is direct nitration of phenol often avoided in favor of protecting it first?
A: The free hydroxyl group of phenol is a powerful activating group, making the aromatic ring extremely electron-rich.[8][9] Direct nitration, especially with strong reagents, is notoriously difficult to control. It often leads to a violent reaction, extensive oxidation, and the formation of polynitrated products like 2,4,6-trinitrophenol (picric acid).[3][10] Protecting the hydroxyl group as a benzyl ether moderates this reactivity, allowing for a more controlled and selective mono-nitration.
Q: How should I purify my crude nitrated benzyloxyphenol product?
A: Purification strategy depends on the main impurities.
-
For ortho/para isomer mixtures: Fractional crystallization is often effective due to differences in polarity and crystal packing. Column chromatography on silica gel is also a standard method.
-
To remove acidic byproducts (like nitrated phenols from deprotection): A wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up can extract these impurities into the aqueous layer.[11]
-
To remove non-polar byproducts: Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is typically the best approach.
Experimental Protocols
Protocol 1: Mild Nitration using Nitric Acid in Acetic Acid
This protocol is designed to minimize oxidation and deprotection.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyloxyphenol (1.0 eq.) in glacial acetic acid at room temperature.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with stirring.
-
Reagent Preparation: In the dropping funnel, prepare a solution of nitric acid (65-70%, 1.1 eq.) in glacial acetic acid.
-
Addition: Add the nitric acid solution dropwise to the stirred benzyloxyphenol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum. The product can then be purified further by recrystallization.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common choice for nitrated aromatics is an ethanol/water mixture.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Crystallization: Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and clarify the solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent (the same ethanol/water ratio), and dry under vacuum.
References
- Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions.Indian Academy of Sciences.
- Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy.Khan Academy.
- Phenol reaction with nitr
- What are the typical reaction conditions and mechanisms for the nitr
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.Master Organic Chemistry.
- Selective nitration of phenol derivatives.
- An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.DergiPark.
- Nitration of Phenol (A-Level Chemistry).YouTube.
- Nitr
- Is there any difference in the nitration mechanism of benzene and phenol?Quora.
- Method of purifying nitrated aromatic compounds
- Benzyl Ethers - Protecting Groups.Organic Chemistry Portal.
- Regioselective nitration of aromatic substrates in zeolite cages.Indian Academy of Sciences.
Sources
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- 2. CN1174829A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
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- 4. ias.ac.in [ias.ac.in]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. ias.ac.in [ias.ac.in]
- 7. Benzyl Ethers [organic-chemistry.org]
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- 10. m.youtube.com [m.youtube.com]
- 11. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-(benzyloxy)phenol
Welcome to the dedicated technical support guide for the synthesis of 2-Amino-4-(benzyloxy)phenol. This document is designed for researchers, chemists, and process development professionals who are navigating the challenges of synthesizing this key intermediate, from bench-scale experiments to pilot-scale production. As a molecule sensitive to oxidation and prone to specific side reactions, its synthesis requires careful control and a deep understanding of the underlying chemistry. This guide provides field-proven insights and systematic troubleshooting protocols to ensure a robust, scalable, and reproducible process.
The most common and logical synthetic pathway proceeds in three main stages, starting from hydroquinone. This guide is structured around the specific issues that may arise at each of these critical junctures.
Overall Synthetic Workflow
The synthesis is typically approached as a three-step sequence starting from hydroquinone. Each step presents unique challenges that must be carefully managed for a successful scale-up.
Caption: Three-step synthesis of this compound.
Troubleshooting Guide: A Step-by-Step Analysis
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Step 1: Mono-Benzylation of Hydroquinone
Question 1: My reaction yields a significant amount of 1,4-bis(benzyloxy)benzene and unreacted hydroquinone, with very little of the desired mono-substituted product. How can I improve the selectivity?
Answer: This is a classic selectivity problem in bifunctional molecules. The formation of the di-substituted byproduct competes directly with the desired mono-substitution.
-
Causality: Once the first hydroxyl group reacts to form the mono-ether, the remaining hydroxyl group is still available for reaction. If reaction conditions are not carefully controlled, or if the stoichiometry is not optimized, the formation of the di-substituted product is highly probable. A known method for synthesizing 4-benzyloxyphenol involves reacting hydroquinone with benzyl bromide[1].
-
Troubleshooting Protocol:
-
Adjust Stoichiometry: Use a molar excess of hydroquinone relative to the benzyl halide (e.g., 1.5 to 2.0 equivalents of hydroquinone to 1.0 equivalent of benzyl halide). This statistically favors the reaction of the benzyl halide with an unreacted hydroquinone molecule over reaction with a mono-substituted molecule.
-
Control Reagent Addition: Add the benzyl halide slowly to a solution of hydroquinone and the base. This maintains a low instantaneous concentration of the electrophile, further enhancing selectivity for mono-alkylation.
-
Monitor Closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of the benzyl halide. Stop the reaction as soon as the limiting reagent is consumed to prevent further reaction towards the di-substituted product.
-
Base Selection: Use a moderate base like potassium carbonate (K₂CO₃). Stronger bases (e.g., NaOH, NaH) can lead to faster reaction rates but may decrease selectivity.
-
Question 2: The reaction mixture turns dark brown or black, and my final 4-(benzyloxy)phenol product is discolored. What is causing this, and how can I prevent it?
Answer: The discoloration is a clear sign of oxidation. Hydroquinones are highly susceptible to oxidation, especially under basic conditions, to form quinones and other colored polymeric byproducts.
-
Causality: Atmospheric oxygen readily oxidizes the hydroquinone anion (phenoxide) formed in the presence of a base. This is a common issue when scaling up syntheses involving easily oxidized phenols[2].
-
Troubleshooting Protocol:
-
Inert Atmosphere: This is non-negotiable for scale-up. Conduct the entire reaction under a strictly inert atmosphere of nitrogen or argon. Ensure all solvents are thoroughly degassed prior to use by sparging with N₂ or via freeze-pump-thaw cycles for smaller scales.
-
Antioxidant Addition (Optional): A small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) can sometimes be added to the reaction mixture to quench dissolved oxygen, but this can complicate workup.
-
Temperature Control: While the reaction requires heat, avoid excessive temperatures, which can accelerate both the desired reaction and oxidative side reactions.
-
Step 2: Regioselective Nitration
Question 3: My nitration of 4-(benzyloxy)phenol is giving me a mixture of products, including dinitrated compounds and potentially the wrong isomer. How do I ensure nitration occurs only at the C2 position?
Answer: This is a regioselectivity issue governed by the directing effects of the existing substituents and the reaction conditions.
-
Causality: Both the hydroxyl (-OH) and benzyloxy (-OBn) groups are ortho-, para-directing and activating. However, the hydroxyl group is a more powerful activating group. Therefore, nitration should preferentially occur ortho to the -OH group. The formation of byproducts is typically due to overly harsh reaction conditions.
-
Troubleshooting Protocol:
-
Mild Nitrating Agent: Avoid using aggressive nitrating mixtures like concentrated H₂SO₄/HNO₃. A solution of nitric acid in glacial acetic acid is a much milder and more controllable system for this substrate.
-
Strict Temperature Control: This is the most critical parameter. The reaction should be maintained at a low temperature, typically between 0 °C and 5 °C, using an ice-salt or acetone-dry ice bath. Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation.
-
Monitor Reaction: Follow the reaction by TLC. The product, 4-(benzyloxy)-2-nitrophenol, is typically a yellow solid and will have a different Rf from the starting material. Stop the reaction once the starting material is consumed to prevent over-nitration.
-
Step 3: Nitro Group Reduction
Question 4: During the catalytic hydrogenation of 4-(benzyloxy)-2-nitrophenol using Palladium on Carbon (Pd/C), I am losing the benzyl protecting group, resulting in 2,4-dihydroxyaniline. How can I avoid this debenzylation?
Answer: This is a very common and significant side reaction. The benzyl ether bond is susceptible to cleavage under standard catalytic hydrogenation conditions (hydrogenolysis), especially with a palladium catalyst.
-
Causality: Palladium catalysts are highly effective at catalyzing the hydrogenolysis of benzyl ethers. The same conditions that reduce the nitro group can also cleave the C-O bond of the ether, liberating toluene and the unprotected phenol. This is a known challenge in multi-step synthesis[3].
-
Troubleshooting Protocol:
-
Change the Reduction Method: This is the most reliable solution. Move away from catalytic hydrogenation to a chemical reduction method that does not affect the benzyl ether.
-
Catalyst Screening: If hydrogenation is required, screen other catalysts. Platinum on carbon (Pt/C) is sometimes reported to be less harsh towards benzyl ethers than Pd/C, but this must be experimentally verified for your specific substrate[4].
-
Additive/Modifier: Some literature suggests adding a catalyst modifier or "poison" like triethylamine or ethylenediamine, which can sometimes selectively inhibit hydrogenolysis while still allowing for nitro reduction. This requires careful optimization.
-
Caption: Decision workflow for the nitro group reduction step.
| Reductant | Typical Conditions | Pros | Cons |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | High yield, selective for nitro | Generates tin waste, workup can be tedious |
| Sodium Dithionite | aq. MeOH or aq. THF, often with a base (NH₄OH) | Mild, avoids acidic conditions | Can require large excess, aqueous workup |
| Iron Powder / HCl | Acetic Acid or Ethanol/Water, heat | Inexpensive, effective | Generates iron sludge, acidic, workup can be cumbersome |
| Pd/C, H₂ | Methanol or Ethanol, RT, 1-4 atm H₂ | Clean, high atom economy | High risk of debenzylation , catalyst cost, safety |
Table 1: Comparison of common reducing agents for the conversion of an aromatic nitro group to an amine.
Question 5: My final product, this compound, is initially a light-colored solid but rapidly darkens upon standing, even after careful purification. How can I improve its stability?
Answer: Aminophenols as a class of compounds are notoriously unstable and prone to air oxidation. The electron-donating nature of both the amino and hydroxyl groups makes the aromatic ring highly susceptible to oxidation.
-
Causality: The product can be oxidized by atmospheric oxygen to form highly colored quinone-imine type structures, which can further polymerize. This process is often accelerated by light and trace metal impurities[2].
-
Troubleshooting Protocol:
-
Inert Workup and Isolation: After the reaction is complete, conduct all workup procedures (filtration, extraction, concentration) under an inert atmosphere.
-
Purification: Recrystallization is often an effective method for purification. Use degassed solvents and perform the recrystallization under a nitrogen blanket. A common procedure for related aminophenols involves dissolving the crude product in boiling water (or an alcohol/water mixture), optionally treating with activated carbon (Norit) to remove colored impurities, filtering hot, and cooling to crystallize[5].
-
Storage: The final, dry product must be stored under nitrogen or argon in an amber vial or a container protected from light. Storage in a freezer (-20 °C) is highly recommended to slow decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A: Each step has distinct hazards.
-
Benzylation: Benzyl halides are lachrymators and irritants. Ensure proper ventilation and personal protective equipment (PPE).
-
Nitration: Handling nitric acid requires extreme caution. The reaction is highly exothermic and can run away if cooling is insufficient. Use a blast shield and have a quenching agent (e.g., a large volume of cold water or ice) ready.
-
Reduction: If using catalytic hydrogenation, hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and purged, and use hydrogen detectors. If using metal/acid reducers, the reaction can be vigorous and produce large volumes of hydrogen gas.
Q2: What analytical techniques are best for monitoring reaction progress and purity? A: A combination of techniques is ideal.
-
TLC: Excellent for rapid, qualitative in-process checks at all stages.
-
HPLC: The preferred method for quantitative analysis of reaction conversion, purity of intermediates, and final product assay. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
NMR (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the products.
Q3: Are there alternative synthetic routes to consider? A: Yes, though they may have their own challenges. One alternative involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized ring, for instance, reacting 2-amino-4-chlorophenol with sodium benzoxide. However, SNAr reactions on chlorophenols can be difficult and may require high temperatures or phase-transfer catalysts. The described hydroquinone route is generally more reliable and scalable.
References
- CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl)
-
2-amino-4-nitrophenol - Organic Syntheses Procedure. [Link]
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines . [Link]
-
Improved Processes For Preparing 4 Chloro 2 Amino Phenol And - Quick Company. [Link]
-
Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC - PubMed Central. [Link]
- JPH085832B2 - Method for producing 4-benzyloxyphenol - Google P
-
Poly-2-[(4-methylbenzylidene)amino]phenol: Investigation of thermal degradation and antimicrobial properties | Request PDF - ResearchGate. [Link]
-
Two-Phase Total Synthesis of Taxanes: Tactics and Strategies | The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
- 1. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Workup Procedures for Reactions Involving 2-Amino-4-(benzyloxy)phenol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-Amino-4-(benzyloxy)phenol. It is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges encountered during the workup of reactions involving this versatile intermediate.
Introduction to this compound
This compound is a bifunctional organic compound featuring an amine, a phenol, and a benzyl ether. This unique combination of functional groups makes it a valuable building block in the synthesis of a wide range of molecules, particularly in the pharmaceutical and materials science sectors. However, the presence of both acidic (phenolic hydroxyl) and basic (amino) groups, along with the lability of the benzyl ether under certain conditions, can present specific challenges during reaction workup and purification. This guide aims to provide a clear and logical framework for navigating these complexities.
Core Molecular Features and Their Implications for Workup:
-
Amphoteric Nature: The presence of both a weakly acidic phenol (pKa ~10) and a weakly basic aniline-type amine (pKa of conjugate acid ~5) means the compound's solubility is highly pH-dependent.[1] This property can be exploited for purification but can also lead to issues like emulsion formation or product loss if not managed correctly.
-
Benzyl Ether Protecting Group: The benzyloxy group is a common protecting group for phenols. It is generally stable to many reaction conditions but can be cleaved by strong acids or through catalytic hydrogenation.[2][3][4] Awareness of the stability limits of this group is crucial to prevent unintended deprotection during workup.
-
Oxidation Sensitivity: Aminophenols can be susceptible to oxidation, especially when exposed to air, which can lead to the formation of colored impurities.[5] This necessitates careful handling and, in some cases, the use of inert atmospheres or antioxidants.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound has turned dark brown/black upon exposure to air. What is happening and how can I prevent it?
A1: The discoloration is likely due to the oxidation of the aminophenol moiety.[5] Aniline and phenol derivatives, especially when substituted with electron-donating groups, are susceptible to air oxidation, which forms highly colored polymeric byproducts.
-
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium sulfite or sodium dithionite to the aqueous phase during workup can mitigate oxidation.[6]
-
Q2: I am performing an aqueous workup and my product seems to be partitioning between the organic and aqueous layers, resulting in low recovery. What is the cause and how can I improve my extraction efficiency?
A2: This is a common issue stemming from the amphoteric nature of this compound and its derivatives. At neutral pH, the compound can exist in both its free form and as a salt, leading to partial solubility in both aqueous and organic phases.
-
Solution: pH Adjustment for Extraction
-
To Extract into the Organic Layer: Adjust the pH of the aqueous layer to a basic pH (e.g., pH 9-10) using a mild base like sodium bicarbonate or sodium carbonate solution. This will deprotonate the phenolic hydroxyl group, but the amine will be in its free base form, making the molecule more soluble in common organic solvents like ethyl acetate or dichloromethane.
-
To Remove Acidic Impurities: A wash with a dilute basic solution can also serve to remove any acidic byproducts from the organic layer.
-
To Remove Basic Impurities: Conversely, a wash with a dilute acidic solution (e.g., 1M HCl or saturated ammonium chloride) will protonate the amino group, forming a salt that is soluble in the aqueous phase. This is an effective way to remove unreacted starting material or other basic impurities. Be cautious with strong acids, as they can potentially cleave the benzyl ether.[2][7]
-
Q3: During my extractive workup, I am observing a significant emulsion. How can I break it?
A3: Emulsion formation is common when working with compounds that have surfactant-like properties, which can be the case for aminophenols and their salts.
-
Troubleshooting Emulsions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by decreasing the solubility of the organic component in the aqueous phase.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to break up the emulsion.
-
Patience and Gentle Agitation: Sometimes, simply allowing the mixture to stand for an extended period can lead to phase separation. Gentle swirling of the separatory funnel, as opposed to vigorous shaking, can also help prevent emulsion formation in the first place.
-
Troubleshooting Guide for Common Reactions
Scenario 1: N-Acylation or N-Alkylation
In this type of reaction, the amino group of this compound is modified.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low yield of the desired N-substituted product. | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] |
| Product loss during workup. | Optimize the pH of the aqueous washes to ensure the product remains in the organic phase. A final wash with brine will help to remove residual water from the organic layer. | |
| Presence of O-acylated or O-alkylated byproduct. | The phenolic hydroxyl group is also nucleophilic and can react with the electrophile. | Use a base that is strong enough to deprotonate the amine for the reaction but not the phenol. Weaker bases like triethylamine or diisopropylethylamine are often suitable.[9] For complete selectivity, consider protecting the phenolic hydroxyl group prior to the reaction if the reaction conditions are harsh. |
| Cleavage of the benzyl ether protecting group. | The reaction or workup conditions are too acidic. | Avoid the use of strong acids during workup. If an acidic wash is necessary, use a milder option like saturated ammonium chloride solution.[2] |
Scenario 2: Reactions Involving the Phenolic Hydroxyl Group (e.g., Williamson Ether Synthesis)
Here, the phenolic hydroxyl is the reactive site.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low yield of the desired ether product. | Incomplete deprotonation of the phenol. | Use a sufficiently strong base to deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetone are commonly used.[10] |
| Side reaction at the amino group. | The amino group can be protected prior to the reaction. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which are stable to the basic conditions of ether synthesis.[11] | |
| Product is difficult to purify from starting material. | Similar polarities of the starting material and product. | Utilize the pH-dependent solubility to your advantage. An acidic wash can remove the unreacted this compound by forming its water-soluble salt, leaving the desired product in the organic phase. |
Experimental Protocols
Standard Extractive Workup for a Neutral Product
This protocol is a good starting point for the workup of a reaction where this compound has been converted to a neutral product (e.g., after N-acylation).
-
Quenching: Cool the reaction mixture to room temperature and quench the reaction by adding water or an appropriate aqueous solution.
-
Solvent Addition: Add an immiscible organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted this compound and other basic impurities.
-
Wash with a dilute base (e.g., saturated NaHCO3 solution) to remove any acidic byproducts.
-
Wash with brine to remove the majority of the dissolved water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: The crude product can then be purified by techniques such as recrystallization or column chromatography.
Visualization of the Workup Logic
The following diagram illustrates the decision-making process for an extractive workup based on the properties of the desired product and impurities.
Caption: Decision workflow for a standard extractive workup.
Concluding Remarks
A successful workup procedure for reactions involving this compound hinges on a solid understanding of its chemical properties. By carefully considering its amphoteric nature, the stability of the benzyl ether, and its susceptibility to oxidation, researchers can design robust and efficient purification strategies. This guide provides a foundation for troubleshooting common issues, but as with any chemical synthesis, careful observation and methodical optimization are key to achieving high yields and purity.
References
-
PubChem. (n.d.). 2-Amino-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Patil, S. A., et al. (2007). Variations in product in reactions of naphthoquinone with primary amines. Journal of Chemical Sciences, 119(5), 447-453. Retrieved from [Link]
-
Koval'skaya, N. A., et al. (2007). Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. Russian Journal of General Chemistry, 77(8), 1337-1340. Retrieved from [Link]
- Google Patents. (n.d.). JPH085832B2 - Method for producing 4-benzyloxyphenol.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols. Retrieved from [Link]
-
Harada, S., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(8), 759-763. Retrieved from [Link]
-
Chemcess. (2023). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]
-
Munson, M. C., & Barany, G. (1993). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 115(22), 10203-10210. Retrieved from [Link]
-
Quora. (n.d.). How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
-
University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]
- Google Patents. (n.d.). CN102311357B - The preparation method of 2-hydroxyl-4-aminobenzoic acid.
-
National Institutes of Health. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
-
Journal of Chemical Education. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
-
PubChem. (n.d.). 2-(Benzylideneamino)phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Autech Industry. (n.d.). Understanding 4-(Benzyloxy)phenol: Properties, Applications, and Market Insights. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzyl Ethers [organic-chemistry.org]
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- 5. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protective Groups [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Amino-4-(benzyloxy)phenol for Pharmaceutical Research and Development
Introduction: The Significance of 2-Amino-4-(benzyloxy)phenol in Drug Discovery
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature, possessing both a reactive amino group and a protected phenol, makes it a versatile building block for constructing complex molecular architectures. The strategic placement of the amino and hydroxyl functionalities on the aromatic ring allows for the regioselective introduction of substituents, a critical aspect in the structure-activity relationship (SAR) studies that are fundamental to modern drug development. This guide provides a comprehensive comparison of the most common synthetic routes to this key intermediate, offering field-proven insights and experimental data to aid researchers in selecting the optimal pathway for their specific needs.
The primary and most established synthetic approach to this compound involves a two-step sequence: the electrophilic nitration of 4-(benzyloxy)phenol to introduce a nitro group, followed by the reduction of this nitro functionality to the desired primary amine. The efficiency and success of this overall synthesis are heavily reliant on the methodologies chosen for each of these distinct transformations. This guide will delve into the nuances of these steps, comparing different reagents and catalytic systems for both the nitration and reduction stages.
PART 1: Synthesis of the Key Intermediate: 2-Nitro-4-(benzyloxy)phenol
The synthesis of this compound commences with the regioselective nitration of 4-(benzyloxy)phenol. The hydroxyl and benzyloxy ether groups are both ortho-, para-directing activators. However, the hydroxyl group is a more powerful activating group, and its directing effect, in concert with the steric bulk of the benzyloxy group, favors the introduction of the nitro group at the position ortho to the hydroxyl group.
Mechanism of Electrophilic Nitration
The electrophilic nitration of a phenol involves the attack of a nitronium ion (NO₂⁺) on the electron-rich aromatic ring. The nitronium ion is typically generated in situ from nitric acid, often with the aid of a stronger acid like sulfuric acid, which protonates the nitric acid, facilitating the loss of a water molecule.[1] The hydroxyl group of the phenol strongly activates the ring towards electrophilic attack, particularly at the ortho and para positions, through resonance stabilization of the intermediate carbocation (the sigma complex).
Caption: Mechanism of Electrophilic Nitration of Phenols.
Experimental Protocol: Nitration of 4-(Benzyloxy)phenol
This protocol is a representative procedure for the synthesis of 2-nitro-4-(benzyloxy)phenol.
Materials:
-
4-(Benzyloxy)phenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Ice
-
Deionized Water
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(benzyloxy)phenol (1 equivalent) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) with cooling.
-
Add the cold nitrating mixture dropwise to the solution of 4-(benzyloxy)phenol over 30 minutes, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-nitro-4-(benzyloxy)phenol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: 70-85%. The regioselectivity is generally good, with the 2-nitro isomer being the major product.[2]
PART 2: Comparative Analysis of Reduction Routes for 2-Nitro-4-(benzyloxy)phenol
The reduction of the nitro group in 2-nitro-4-(benzyloxy)phenol to a primary amine is a critical step that can be achieved through various methods. The choice of the reduction strategy depends on factors such as the desired yield, purity, scalability, cost, and the presence of other functional groups that might be sensitive to the reducing conditions. This section compares three common and effective methods: catalytic hydrogenation with Palladium on Carbon (Pd/C), catalytic hydrogenation with Raney Nickel, and chemical reduction with iron in acidic medium.
Route 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation using palladium on carbon is a widely employed and highly efficient method for the reduction of aromatic nitro compounds.[3] It is known for its high yields, clean reaction profiles, and the relative ease of product isolation.
The mechanism of catalytic hydrogenation of a nitro group on a metal surface like palladium is a complex multi-step process. It is generally accepted to proceed through the formation of nitroso and hydroxylamine intermediates.[2] Hydrogen gas is adsorbed onto the catalyst surface and dissociates into atomic hydrogen. The nitro compound also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the adsorbed hydrogen atoms until the final amine is formed and desorbs from the surface.
Caption: General mechanism for catalytic hydrogenation of a nitro group.
Materials:
-
2-Nitro-4-(benzyloxy)phenol
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve 2-nitro-4-(benzyloxy)phenol (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing hydrogen uptake.
-
Once the reaction is complete (typically 2-6 hours), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.
Route 2: Catalytic Hydrogenation with Raney Nickel
Raney Nickel is another effective and widely used catalyst for the hydrogenation of nitro compounds. It is generally more reactive than Pd/C and can sometimes be used under milder conditions. However, it may be less chemoselective and can sometimes lead to over-reduction of other functional groups.
Materials:
-
2-Nitro-4-(benzyloxy)phenol
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol or Methanol
-
Hydrogen Gas
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve 2-nitro-4-(benzyloxy)phenol (1 equivalent) in ethanol or methanol.
-
Carefully add Raney Nickel (typically a small scoop of the slurry).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 3-5 atm) and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).[4]
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 4-24 hours), carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Route 3: Chemical Reduction with Iron in Acidic Medium
Reduction using iron metal in the presence of an acid (e.g., acetic acid or hydrochloric acid) is a classic and cost-effective method for converting aromatic nitro compounds to anilines. This method is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of sensitive functional groups.
Materials:
-
2-Nitro-4-(benzyloxy)phenol
-
Iron powder
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Bicarbonate
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, create a suspension of 2-nitro-4-(benzyloxy)phenol (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water.
-
Heat the mixture to reflux.
-
Slowly add glacial acetic acid (a catalytic amount to 1 equivalent) to the refluxing mixture.
-
Continue refluxing and stirring for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Neutralize the remaining aqueous solution with sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization if necessary.
PART 3: Performance Comparison and Data Summary
The choice of a synthetic route is often a trade-off between yield, reaction time, cost, and safety. The following table summarizes the key performance indicators for the described methods for the synthesis of this compound.
| Parameter | Route 1: Pd/C Hydrogenation | Route 2: Raney Nickel Hydrogenation | Route 3: Iron/Acetic Acid Reduction |
| Typical Yield | >95% | 75-90%[4][5] | 80-90% |
| Reaction Time | 2-6 hours | 4-24 hours[4] | 2-4 hours |
| Temperature | Room Temperature | Room Temperature to 60 °C[4] | Reflux |
| Pressure | 1-4 atm H₂ | 3-5 atm H₂[4] | Atmospheric |
| Advantages | High yield, clean reaction, mild conditions, recyclable catalyst. | Effective, can be used at lower pressures. | Cost-effective, no special pressure equipment needed, tolerant of some functional groups. |
| Disadvantages | Cost of catalyst, potential for debenzylation at higher temperatures/pressures, requires specialized equipment. | Longer reaction times, potentially less chemoselective, pyrophoric catalyst requires careful handling. | Stoichiometric amounts of iron required, generation of iron waste, product may require more extensive purification. |
Conclusion and Recommendations
For the synthesis of this compound, catalytic hydrogenation using Palladium on Carbon (Pd/C) generally emerges as the superior method for laboratory-scale and pilot-plant production where high purity and yield are paramount. The mild reaction conditions and clean conversion minimize the need for extensive purification, which is a significant advantage in multi-step syntheses.
Raney Nickel catalyzed hydrogenation offers a viable alternative, particularly if cost is a major concern or if specific reactivity is desired. However, researchers should be mindful of the longer reaction times and the pyrophoric nature of the catalyst.
The iron/acetic acid reduction remains a robust and economical choice, especially for large-scale industrial production where the cost of precious metal catalysts may be prohibitive. The trade-off is the generation of significant iron-containing waste and the potential need for more rigorous purification of the final product.
Ultimately, the optimal choice of synthetic route will depend on the specific requirements of the research or production campaign, including the scale of the reaction, the available equipment, and the desired purity of the final this compound.
References
- CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol - Google Patents.
-
Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC - PubMed Central. Available at: [Link]
- CN105566182B - A kind of 2 amino 4(Ethylsulfonyl)The synthetic method of phenol - Google Patents.
-
Nitro Reduction - Common Conditions. Available at: [Link]
- CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents.
-
Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. Available at: [Link]
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available at: [Link]
-
An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark. Available at: [Link]
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A Technical Guide to 2-Amino-4-(benzyloxy)phenol Versus Other Protected Aminophenols in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the judicious selection of protecting groups is paramount. Aminophenols, with their dual reactive sites—an amino group and a phenolic hydroxyl group—present a classic challenge that necessitates a strategic approach to selective functionalization. This guide provides an in-depth comparison of 2-Amino-4-(benzyloxy)phenol, a versatile intermediate, with other commonly employed protected aminophenols. We will delve into the synthetic nuances, compare experimental data, and provide field-proven insights to inform your selection of the optimal protecting group strategy.
The Strategic Importance of Protecting Aminophenols
Aminophenols are valuable building blocks in medicinal chemistry, appearing in the core structures of numerous bioactive molecules. However, the similar nucleophilicity of the amino and hydroxyl groups often leads to a lack of selectivity in reactions, resulting in undesired side products and diminished yields. Protecting groups serve as temporary masks for one of the functional groups, directing the reactivity to the desired site. An ideal protecting group strategy is characterized by:
-
Ease of introduction and removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not compromise the integrity of the rest of the molecule.
-
Stability: The protecting group must be robust enough to withstand a variety of reaction conditions planned for other parts of the molecule.
-
Orthogonality: In complex syntheses, it is often necessary to deprotect one functional group while others remain protected. Orthogonal protecting groups can be removed under distinct conditions, allowing for sequential and selective deprotection.
This guide will focus on 2-amino-4-hydroxyphenol as a model scaffold to compare different protection strategies.
In Focus: this compound
This compound, where the phenolic hydroxyl group is protected as a benzyl ether, is a widely used intermediate. The benzyl group offers a good balance of stability and ease of removal, making it a popular choice in many synthetic campaigns.
Synthesis of this compound
A common and efficient route to this compound begins with the commercially available 2-amino-4-nitrophenol. This two-step process involves the selective O-benzylation of the phenolic hydroxyl group, followed by the reduction of the nitro group to an amine.
Caption: Synthetic route to this compound.
Step 1: Selective O-Benzylation
The selective benzylation of the phenolic hydroxyl group in the presence of an amino group is achieved under basic conditions. The phenoxide is a stronger nucleophile than the aniline-type amine, allowing for preferential reaction with benzyl bromide.
Step 2: Reduction of the Nitro Group
The nitro group of 4-(Benzyloxy)-2-nitrophenol is then reduced to the corresponding amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.
Comparative Analysis of Protected Aminophenols
The choice of protecting group strategy for 2-amino-4-hydroxyphenol depends on the planned synthetic route and the desired orthogonal deprotection scheme. Here, we compare the O-benzyl protection of the phenol with common N-protection strategies for the amino group, namely tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).
Orthogonal Protection Strategies
A key advantage of using different types of protecting groups is the ability to deprotect them selectively. This is known as an orthogonal protection strategy.[1] For 2-amino-4-hydroxyphenol, we can envision several orthogonal schemes:
Caption: Orthogonal protection and deprotection of 2-amino-4-hydroxyphenol.
As illustrated, the combination of an N-Boc and an O-Bn protecting group offers excellent orthogonality. The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), leaving the benzyl ether intact.[2][3] Conversely, the benzyl ether can be removed by catalytic hydrogenation, which typically does not affect the Boc group.[4]
The combination of N-Cbz and O-Bn presents a greater challenge as both are susceptible to removal by catalytic hydrogenation. However, selective deprotection can sometimes be achieved by carefully controlling the reaction conditions, as N-Cbz groups are often more readily cleaved than O-benzyl ethers.
Performance Comparison: A Data-Driven Perspective
To provide a clear comparison, the following table summarizes typical experimental outcomes for different protection strategies on the 2-amino-4-hydroxyphenol scaffold. The data is compiled from various literature sources and aims to provide a representative overview.
| Protection Strategy | Reagents and Conditions | Typical Yield | Deprotection Conditions | Key Advantages | Key Disadvantages |
| O-Benzylation | BnBr, K2CO3, Acetone, reflux | ~85-95% | H2, Pd/C, Ethanol, rt | Stable, good yield, orthogonal to Boc | Requires catalytic hydrogenation for removal |
| N-Boc Protection | (Boc)2O, Et3N, CH2Cl2, rt | >90% | TFA, CH2Cl2, rt or HCl/Dioxane | Mild protection/deprotection, orthogonal to Bn | Acid labile, may not be suitable for all substrates |
| N-Cbz Protection | Cbz-Cl, NaHCO3, Dioxane/H2O, 0°C to rt | ~80-90% | H2, Pd/C, Ethanol, rt | Stable to acidic and basic conditions | Less orthogonal to O-Bn protection |
| O-TBDMS Protection | TBDMSCl, Imidazole, DMF, rt | >90% | TBAF, THF, rt or mild acid | Easily introduced and removed, orthogonal to Boc and Cbz | Can be labile to some nucleophiles and strong acids |
Experimental Protocols
To further aid in the practical application of these strategies, detailed experimental protocols are provided below.
Protocol 1: Synthesis of this compound
Step A: 4-(Benzyloxy)-2-nitrophenol
-
To a solution of 2-amino-4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Heat the mixture to reflux and add benzyl bromide (1.1 eq) dropwise.
-
Continue refluxing for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(Benzyloxy)-2-nitrophenol. A typical yield is around 85%.
Step B: this compound
-
Dissolve 4-(Benzyloxy)-2-nitrophenol (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is typically sufficient).
-
Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. This reduction is typically quantitative.[5]
Protocol 2: N-Boc Protection of 2-Amino-4-hydroxyphenol
-
Suspend 2-amino-4-hydroxyphenol (1.0 eq) in dichloromethane (CH2Cl2).
-
Add triethylamine (Et3N) (1.2 eq) and stir until a clear solution is obtained.
-
Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-2-amino-4-hydroxyphenol. Typical yields are greater than 90%.
Protocol 3: N-Cbz Protection of 2-Amino-4-hydroxyphenol
-
Dissolve 2-amino-4-hydroxyphenol (1.0 eq) in a mixture of dioxane and water (1:1).
-
Cool the solution to 0°C in an ice bath and add sodium bicarbonate (NaHCO3) (2.0 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford N-Cbz-2-amino-4-hydroxyphenol. Typical yields are in the range of 80-90%.[6]
Conclusion: Making the Right Choice
The selection of a protecting group strategy for aminophenols is a critical decision that can significantly impact the efficiency and success of a synthetic route.
-
This compound is an excellent choice when the amino group needs to be free for subsequent reactions and a robust, yet removable, protection for the phenol is required. Its orthogonality with the N-Boc group makes it particularly valuable in complex syntheses.
-
N-Boc protected aminophenols are ideal when the phenol needs to be functionalized first, and a mild, acid-labile protection for the amine is desired.
-
N-Cbz protected aminophenols offer a stable protection for the amine that is resistant to both acidic and basic conditions, but its removal by hydrogenation requires careful consideration if other reducible functional groups, such as a benzyl ether, are present.
-
O-Silyl ethers provide a versatile alternative for phenol protection, with a range of stabilities available depending on the substituents on the silicon atom. They offer excellent orthogonality to both N-Boc and N-Cbz groups.
Ultimately, the optimal strategy will be dictated by the specific requirements of your synthetic target. By understanding the nuances of each protecting group, as outlined in this guide, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Khurana, J. M., & Sharma, P. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Monatshefte für Chemie - Chemical Monthly, 149(12), 2231–2235.
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Kagoshima, H., Ito, Y., & Saigo, K. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Tetrahedron Letters, 44(48), 8875-8877.
- Ouchi, H., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 56(17), 7047-7063.
-
The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]
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A Researcher's Guide to Orthogonal Protection Strategies for Aminophenols: Alternatives to Benzyl Groups
For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the aminophenol scaffold presents a unique challenge. This bifunctional starting material, containing both a nucleophilic amine and a phenolic hydroxyl group, requires a carefully orchestrated protection strategy to achieve selective transformations.[1] For decades, benzyl (Bn) and benzyloxycarbonyl (Cbz) groups have been workhorses for this purpose, prized for their robustness.[2][3] However, their reliance on harsh deprotection conditions—typically catalytic hydrogenolysis—can be incompatible with sensitive functional groups like alkenes, alkynes, or certain sulfur-containing moieties, and presents scalability challenges.[4][5][6][7]
This guide provides an in-depth comparison of modern, orthogonal alternatives to benzyl-based protectors for aminophenols. We will explore the strategic application of acid-labile, base-labile, and fluoride-labile protecting groups, supported by experimental data and detailed protocols, to empower researchers with the knowledge to select the optimal strategy for their synthetic goals.
The Challenge: Selectivity and Orthogonality
The core issue in aminophenol chemistry is achieving chemoselectivity.[8][9] The amine is generally more nucleophilic than the phenol, allowing for selective N-protection under carefully controlled conditions. However, protecting both groups with orthogonal protectors—groups that can be removed under distinct conditions without affecting each other—unlocks the full synthetic potential of the aminophenol core.[10][11] An ideal protecting group should be:
-
Easy to introduce in high yield.[12]
-
Stable to a wide range of reaction conditions.[12]
-
Selectively removable under mild conditions that do not affect other functional or protecting groups.[11][12]
The limitations of the Cbz group, primarily its removal by hydrogenolysis which can reduce other functional groups, necessitate the use of alternative, orthogonal strategies.[7]
Decision Framework for Aminophenol Protection
Choosing the correct protecting group is dictated by the planned synthetic route. The following diagram illustrates a logical workflow for selecting an appropriate strategy based on the stability of downstream reagents and intermediates.
Caption: Decision workflow for selecting protecting groups.
Key Orthogonal Protecting Groups for Aminophenols
tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, valued for its ease of introduction and clean, acid-catalyzed removal.[4]
-
Introduction: The amine of an aminophenol can be selectively protected by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base.[4][13] The reaction is typically high-yielding and can often be performed in aqueous media.[13]
-
Stability: The Boc group is stable to basic conditions, hydrogenolysis, and many nucleophiles, making it orthogonal to Cbz, Fmoc, and silyl ether groups.[14][15]
-
Deprotection: Removal is efficiently achieved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[4][15] The byproducts are volatile (isobutylene and CO₂), simplifying purification.[16]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Alternative
Primarily used in solid-phase peptide synthesis, the Fmoc group offers an excellent orthogonal option for amine protection, as it is cleaved under mild basic conditions.[17][18][19]
-
Introduction: Fmoc is typically introduced using Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium bicarbonate or triethylamine.[20][21]
-
Stability: It is stable to acidic conditions (allowing for the presence of Boc-protected groups) and catalytic hydrogenolysis.[14][22]
-
Deprotection: The Fmoc group is rapidly removed by treatment with a secondary amine, most commonly 20% piperidine in DMF.[15][17] This makes it fully orthogonal to acid-labile (Boc, t-Butyl) and hydrogenolysis-labile (Cbz, Bn) groups.[11]
Silyl Ethers: Versatile Protection for Phenols
Silyl ethers are the premier choice for protecting hydroxyl groups, including phenols.[23][24] Their stability can be tuned by varying the steric bulk of the alkyl substituents on the silicon atom.
-
Introduction: Phenols are readily silylated using a silyl chloride (e.g., TBDMS-Cl, TIPS-Cl) and a base like imidazole in an aprotic solvent.[25]
-
Stability: The stability of silyl ethers to acidic or basic conditions is highly dependent on their structure. For instance, tert-butyldimethylsilyl (TBDMS) ethers are generally stable to a wide range of non-acidic and non-fluoride conditions, while the bulkier triisopropylsilyl (TIPS) group offers even greater stability.[23][26]
-
Deprotection: The silicon-fluoride bond is exceptionally strong, making fluoride ion sources the preferred method for cleavage.[12] Reagents like tetra-n-butylammonium fluoride (TBAF) in THF provide mild and highly selective deprotection without affecting Boc, Fmoc, or Cbz groups.[26][27]
Other Notable Alternatives: Alloc and Teoc
-
Allyloxycarbonyl (Alloc): This group is stable to both acidic and basic conditions but is selectively removed using a palladium(0) catalyst.[28][29] This provides a third layer of orthogonality, useful in highly complex syntheses.[28] Deprotection involves reagents like Pd(PPh₃)₄ in the presence of a nucleophilic scavenger.[28]
-
2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Like silyl ethers, the Teoc group is cleaved by fluoride ions (e.g., TBAF).[30][31][32] It is stable to both acidic and reductive conditions, offering an alternative to silyl ethers for fluoride-based deprotection strategies.[30]
Comparative Data Summary
The table below summarizes the key characteristics and typical reaction yields for the discussed protecting groups in the context of aminophenol synthesis.
| Protecting Group | Target Functionality | Introduction Reagent | Deprotection Conditions | Orthogonal To | Typical Yield (Protection) |
| Boc | Amine | (Boc)₂O, Base | Strong Acid (TFA, HCl)[4] | Fmoc, Cbz, Silyl, Alloc | >95%[4] |
| Fmoc | Amine | Fmoc-Cl, Base | 20% Piperidine/DMF[15] | Boc, Cbz, Silyl, Alloc | >90%[20] |
| Cbz | Amine | Cbz-Cl, Base | H₂, Pd/C or HBr/AcOH[5][15] | Boc, Fmoc, Silyl, Alloc | >90%[7] |
| TBDMS | Phenol | TBDMS-Cl, Imidazole | TBAF, HF•Py[26][27] | Boc, Fmoc, Cbz, Alloc | >95% |
| Alloc | Amine | Alloc-Cl, Base | Pd(PPh₃)₄, Scavenger[28] | Boc, Fmoc, Cbz, Silyl | >90%[5] |
| Teoc | Amine | Teoc-OSu, Base | TBAF[30][32] | Boc, Fmoc, Cbz | >90% |
A Complete Orthogonal Strategy
The true power of these alternatives lies in their combined use. A robust and versatile strategy for manipulating aminophenols involves the protection of the amine with an acid-labile Boc group and the phenol with a fluoride-labile TBDMS group.
Caption: Orthogonal protection and deprotection workflow.
This strategy allows for the selective deprotection and subsequent modification of either the amine or the phenol, providing complete control over the synthetic pathway.
Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of a generic aminophenol. Researchers should optimize conditions for their specific substrate.
Protocol 1: Selective N-Boc Protection of 4-Aminophenol
-
Objective: To protect the amino group while leaving the phenolic hydroxyl free.
-
Causality: (Boc)₂O reacts preferentially with the more nucleophilic amine. Using a controlled amount of the reagent in a suitable solvent system ensures high selectivity.
-
Procedure:
-
Dissolve 4-aminophenol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) and stir the mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-4-aminophenol.
-
Protocol 2: O-TBDMS Protection of N-Boc-4-Aminophenol
-
Objective: To protect the remaining phenolic hydroxyl group.
-
Causality: TBDMS-Cl is a sterically hindered silylating agent that reacts cleanly with the phenol in the presence of imidazole, which acts as both a base and a catalyst.
-
Procedure:
-
Dissolve N-Boc-4-aminophenol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and stir until fully dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor by TLC. Upon completion, pour the reaction mixture into ice water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the fully protected aminophenol.
-
Protocol 3: Selective Deprotection of the N-Boc Group
-
Objective: To selectively remove the Boc group to liberate the free amine.
-
Causality: Strong acid protonates the carbamate, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation. The TBDMS ether is stable to these conditions for short reaction times.[16]
-
Procedure:
-
Dissolve the N-Boc, O-TBDMS protected aminophenol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10-20 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess TFA by pouring the mixture into a saturated aqueous solution of NaHCO₃.
-
Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the O-TBDMS protected aminophenol.
-
Protocol 4: Selective Deprotection of the O-TBDMS Group
-
Objective: To selectively remove the silyl ether to liberate the free phenol.
-
Causality: The high affinity of fluoride for silicon drives the cleavage of the Si-O bond. TBAF is a mild, organic-soluble fluoride source that does not affect the acid-stable Boc group.[30]
-
Procedure:
-
Dissolve the N-Boc, O-TBDMS protected aminophenol (1.0 eq) in anhydrous THF.
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at 0 °C.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the N-Boc protected aminophenol.
-
Conclusion
Moving beyond traditional benzyl protecting groups opens up a world of synthetic possibilities for researchers working with aminophenols. By embracing an orthogonal protection strategy utilizing acid-labile (Boc), base-labile (Fmoc), and fluoride-labile (silyl ether) groups, chemists can achieve unparalleled control over their synthetic routes. The selection of a specific group should always be guided by the downstream reaction conditions, as outlined in the decision framework. The protocols and data provided herein serve as a foundational guide for the rational design and execution of complex syntheses involving the versatile aminophenol scaffold.
References
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-
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13.10: Protecting Groups in Organic Synthesis . Chemistry LibreTexts. [Link]
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Cbz-Protected Amino Groups . Organic Chemistry Portal. [Link]
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Protecting group . Wikipedia. [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. [Link]
-
Protecting Groups in Peptide Synthesis | Request PDF . ResearchGate. [Link]
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Selective alkylation of aminophenols . ResearchGate. [Link]
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Fmoc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
Teoc Protecting Group . Chem-Station Int. Ed. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
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Application of Trimethylsilylethoxycarbonyl (teoc) Protecting Group . ACS. [Link]
-
Alcohol or phenol synthesis by silyl ether cleavage . Organic Chemistry Portal. [Link]
-
Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids . PubMed Central. [Link]
-
Chemoselective Boc protection of phenols and amino alcohols . ResearchGate. [Link]
-
Which exclusive protecting groups should I use for hydroxyl groups in amino acids? . ResearchGate. [Link]
-
Aminophenols | Request PDF . ResearchGate. [Link]
-
Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol . Chemistry. [Link]
-
Silyl ether . Wikipedia. [Link]
-
Boc Protecting Group for Amines . Chemistry Steps. [Link]
-
Adding Cbz Protecting Group Mechanism . YouTube. [Link]
-
Aminophenol – Knowledge and References . Taylor & Francis. [Link]
-
The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group . NIH. [Link]
-
Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 . YouTube. [Link]
-
16: Silylethers . Chemistry LibreTexts. [Link]
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media . The Royal Society of Chemistry. [Link]
-
Alloc Protecting Group: Alloc Protection & Deprotection Mechanism . Total Synthesis. [Link]
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What Are Fmoc Protecting Groups? . YouTube. [Link]
-
Cbz-Protected Amino Groups . Organic Chemistry Portal. [Link]
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comparative analysis of analytical techniques for aminophenol detection
An In-Depth Comparative Analysis of Analytical Techniques for the Detection of Aminophenol Isomers
This guide provides a comprehensive comparison of the primary analytical techniques for the detection and quantification of aminophenol isomers (ortho-, meta-, and para-aminophenol). As critical industrial intermediates and environmental contaminants, the accurate detection of these compounds is paramount. This document is intended for researchers, quality control analysts, and drug development professionals seeking to select the most appropriate analytical methodology for their specific application. We will delve into the core principles, performance characteristics, and practical considerations of each technique, supported by experimental data from peer-reviewed literature.
Introduction: The Significance of Aminophenol Detection
Aminophenols are a class of aromatic compounds with wide-ranging applications, from the synthesis of pharmaceuticals like paracetamol to their use in dyes and photographic developers. However, their toxicity and prevalence as environmental pollutants necessitate sensitive and reliable detection methods. The three isomers, ortho-aminophenol (OAP), meta-aminophenol (MAP), and para-aminophenol (PAP), often coexist in samples, presenting a significant analytical challenge due to their similar chemical structures and properties. This guide will focus on the comparative analysis of three major analytical techniques: High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Electrochemical Methods.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
HPLC is a cornerstone technique in analytical chemistry, renowned for its high resolution and quantitative accuracy. For aminophenol analysis, reverse-phase HPLC is the most common modality, offering excellent separation of the isomers.
Principle of Separation
In reverse-phase HPLC, a nonpolar stationary phase (typically C18) is used in conjunction with a polar mobile phase. The separation of aminophenol isomers is achieved based on their differential partitioning between the two phases. The elution order is dependent on the polarity of the isomers, with the most polar compound eluting first.
Typical Experimental Protocol: Reverse-Phase HPLC with UV Detection
The following is a representative protocol for the separation and quantification of aminophenol isomers.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of methanol and a buffer (e.g., 0.05 M sodium dihydrogen phosphate). A common starting point is a 30:70 (v/v) methanol:buffer ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 275 nm.
-
Injection Volume: 20 µL.
Workflow:
Caption: General workflow for electrochemical detection of aminophenols.
Performance and Considerations
Electrochemical methods offer excellent sensitivity, often reaching nanomolar detection limits. They are also rapid and can be adapted for in-situ measurements. The main challenge lies in the potential for electrode fouling and interference from other electroactive species in complex matrices. However, the development of novel electrode materials continues to address these limitations.
Comparative Performance Summary
The following table summarizes the key performance characteristics of the discussed analytical techniques for aminophenol detection. The values provided are representative and can vary depending on the specific experimental conditions and sample matrix.
| Parameter | HPLC-UV | Spectrophotometry | Electrochemical Methods (DPV) |
| Principle | Chromatographic Separation | Colorimetric Reaction | Electrochemical Oxidation |
| Selectivity | High (Isomer specific) | Low (Total aminophenols) | Moderate to High (Isomer specific) |
| Limit of Detection (LOD) | 10⁻⁶ - 10⁻⁷ M | 10⁻⁵ - 10⁻⁶ M | 10⁻⁷ - 10⁻⁹ M |
| Linear Range | Wide (2-3 orders of magnitude) | Narrow (1-2 orders of magnitude) | Wide (3-4 orders of magnitude) |
| Analysis Time | 15-30 min per sample | 5-10 min per sample | 2-5 min per sample |
| Cost | High | Low | Low to Moderate |
| Portability | Low | Moderate | High |
Conclusion and Recommendations
The choice of an analytical technique for aminophenol detection is highly dependent on the specific requirements of the application.
-
For applications requiring the highest accuracy and simultaneous quantification of all three isomers in complex matrices, HPLC is the recommended method. Its superior separation capabilities make it the gold standard for regulatory compliance and research applications where speciation is critical.
-
For rapid, high-throughput screening or in situations where cost is a major constraint, spectrophotometry is a viable option. However, its inability to differentiate between isomers must be taken into consideration.
-
For applications demanding high sensitivity, rapid analysis, and the potential for on-site monitoring, electrochemical methods are an excellent choice. The ongoing advancements in electrode materials are continually improving the selectivity and robustness of these techniques, making them increasingly attractive for environmental monitoring and point-of-care diagnostics.
Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable the researcher or analyst to make an informed decision and generate reliable and accurate data.
References
-
J. R. P. Carvalho, A. C. V. da Silva, L. M. de Oliveira, R. A. A. Muñoz, "Simultaneous determination of aminophenol isomers in river water and hair dye samples using batch injection analysis with multiple pulse amperometric detection," Microchemical Journal, 2021. [Link]
-
Y. Li, Y. Liu, Y. Liu, "Simultaneous determination of aminophenol isomers by CE with electrochemical detection at a carbon nanotube-ionic liquid composite electrode," Journal of Separation Science, 2008. [Link]
-
A. Babaei, M. Sohrabi, "Simultaneous determination of o-aminophenol, m-aminophenol and p-aminophenol by differential pulse voltammetry using a carbon paste electrode modified with multi-walled carbon nanotubes," Chinese Chemical Letters, 2012. [Link]
-
M. A. El-Ries, W. M. El-Kholy, F. M. Abdel-Gawad, "Simultaneous determination of aminophenol isomers in water samples by HPLC with a monolithic column and pre-column derivatization," Journal of Liquid Chromatography & Related Technologies, 2005. [Link]
-
S. K. Mittal, D. Kumar, A. Kumar, "A review on the analytical methods for the determination of aminophenols," Critical Reviews in Analytical Chemistry, 2016. [Link]
A Senior Application Scientist's Guide to the Structural Validation of 2-Amino-4-(benzyloxy)phenol
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the chemical structure of 2-Amino-4-(benzyloxy)phenol, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices and present a self-validating system of protocols, ensuring the highest degree of confidence in your synthesized material.
The Synthetic Context: Anticipating Impurities
Before delving into structural validation, it is crucial to understand the synthetic pathway, as it informs the potential impurities that may arise. A common and logical route to this compound (3) involves a two-step process starting from 4-hydroxyphenol (hydroquinone).
A plausible synthetic route is as follows:
-
Williamson Ether Synthesis: 4-Hydroxyphenol is first reacted with a benzyl halide (e.g., benzyl bromide) in the presence of a base to form 4-(benzyloxy)phenol.
-
Nitration: The resulting 4-(benzyloxy)phenol is then nitrated to introduce a nitro group at the 2-position, yielding 2-nitro-4-(benzyloxy)phenol.
-
Reduction: Finally, the nitro group is reduced to an amine, affording the target compound, this compound. The reduction of nitroarenes is a well-established industrial process.[1]
Primary Spectroscopic Validation Methods: A Triad of Confirmation
The initial and most powerful line of inquiry into the structure of a synthesized organic molecule relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution, providing detailed information about the carbon-hydrogen framework.[3] For this compound, both ¹H and ¹³C NMR are indispensable.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 9.0 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is acidic and its chemical shift is solvent-dependent. |
| ~7.3 - 7.5 | Multiplet | 5H | C₆H₅ -CH₂ | Protons of the benzyl ring. |
| ~6.5 - 6.8 | Multiplet | 3H | Ar-H | Protons on the substituted phenol ring. |
| ~5.0 | Singlet | 2H | O-CH₂ -Ph | Methylene protons of the benzyl group.[4] |
| ~4.4 | Singlet (broad) | 2H | NH₂ | Amine protons, often broad and can exchange with D₂O.[5] |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C -OH | Carbon attached to the hydroxyl group. |
| ~140 - 145 | C -NH₂ | Carbon attached to the amino group. |
| ~137 | Quaternary C | Quaternary carbon of the benzyl group. |
| ~127 - 129 | C H | Carbons of the benzyl ring. |
| ~115 - 120 | C H | Carbons of the substituted phenol ring. |
| ~70 | O-C H₂-Ph | Methylene carbon of the benzyl group. |
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.[6] For this compound, the IR spectrum will provide clear evidence for the hydroxyl, amino, and ether functionalities.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3400 - 3200 | Strong, Broad | O-H and N-H | Stretching |
| 3030 - 3100 | Medium | Aromatic C-H | Stretching |
| 2850 - 2960 | Medium | Aliphatic C-H | Stretching |
| 1600 - 1450 | Medium-Strong | C=C | Aromatic Ring Stretching |
| 1200 - 1300 | Strong | C-O | Phenolic C-O Stretching |
| 1000 - 1100 | Strong | C-O | Ether C-O Stretching |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.[3] For this compound (C₁₃H₁₃NO₂), the expected molecular weight is approximately 215.25 g/mol .
-
Molecular Ion (M⁺): A peak at m/z = 215 is expected, corresponding to the intact molecule.
-
Benzylic Cleavage: A prominent peak at m/z = 91 is anticipated, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by the cleavage of the benzylic C-O bond. This is a characteristic fragmentation for benzyl ethers.[7]
-
Loss of Benzyl Group: A peak at m/z = 124 ([M - C₇H₇]⁺) would correspond to the aminophenol fragment after the loss of the benzyl group.
Comparative Analysis with Alternative Validation Methods
While the triad of NMR, IR, and MS provides a robust primary validation, certain scenarios, particularly in regulated environments like drug development, may necessitate further, unequivocal proof of structure and purity. Here, we compare our primary methods with two such definitive techniques: Elemental Analysis and Single Crystal X-ray Crystallography.
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This technique is crucial for confirming the empirical and molecular formula.[8] For a new compound to be considered pure, the experimentally determined elemental composition should be within ±0.4% of the calculated values.[9][10]
-
Calculated for C₁₃H₁₃NO₂: C, 72.54%; H, 6.09%; N, 6.51%
-
Experimental Requirement: The obtained values must fall within C, 72.14-72.94%; H, 5.69-6.49%; N, 6.11-6.91%.
Single Crystal X-ray Crystallography: The Gold Standard
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule, confirming not only the connectivity of atoms but also their spatial arrangement.[11] It is considered the gold standard for structural determination.[12]
Summary of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity. | Unparalleled for detailed structural elucidation in solution. | Requires soluble sample, can be complex to interpret with impurities. |
| IR Spectroscopy | Presence of key functional groups. | Rapid, non-destructive, good for functional group identification. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Fragmentation can be complex, may not be suitable for thermally labile compounds. |
| Elemental Analysis | Percentage composition of C, H, N. | Confirms empirical and molecular formula, a key purity indicator.[8] | Does not provide structural information, requires a pure sample. |
| X-ray Crystallography | Unambiguous 3D molecular structure. | The "gold standard" for structural proof.[12] | Requires a high-quality single crystal, which can be difficult to obtain. |
Experimental Protocols
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of synthesized this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory.[6]
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.
Protocol 3: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: Ionize the sample using a standard electron impact (EI) energy of 70 eV.
-
Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structural features of the molecule.
Visualizing the Validation Workflow
References
-
Single Crystal X-ray Diffraction in Structural Analysis. (2020). MDPI. Retrieved from [Link]
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). U.S. Food and Drug Administration. Retrieved from [Link]
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Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved from [Link]
- Method for producing 4-benzyloxyphenol. (1996). Google Patents.
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Comparative Analysis of Spectroscopic Techniques. (n.d.). Solubility of Things. Retrieved from [Link]
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Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Retrieved from [Link]
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Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (2013). PubMed Central. Retrieved from [Link]
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X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]
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Analytical method validation: A brief review. (n.d.). ResearchGate. Retrieved from [Link]
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Structural Elucidation. (2018). Institut "Jožef Stefan". Retrieved from [Link]
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FTIR spectrum for 3-aminophenol. (n.d.). ResearchGate. Retrieved from [Link]
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Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers. Retrieved from [Link]
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Mass Spectrometry: Aromatic Compound Fragmentation. (2024). JoVE. Retrieved from [Link]
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Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (n.d.). RSC Publishing. Retrieved from [Link]
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Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. (2023). IUCr Journals. Retrieved from [Link]
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α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). (2016). YouTube. Retrieved from [Link]
- Synthetic method of 4-phenoxyphenol. (n.d.). Google Patents.
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a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). (n.d.). ResearchGate. Retrieved from [Link]
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Phenol, 4-amino-. (n.d.). NIST WebBook. Retrieved from [Link]
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3C-BZ. (n.d.). Wikipedia. Retrieved from [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn. Retrieved from [Link]
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Comparison of spectroscopic techniques for determination of protein secondary structure. (2025). ResearchGate. Retrieved from [Link]
- Process for the reduction of nitro derivatives to amines. (n.d.). Google Patents.
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Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. Retrieved from [Link]
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Supporting Information for Adjustable magnetoresistance in semiconducting carbonized phthalonitrile resin. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. Retrieved from [Link]
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2-amino-4-nitrophenol. (n.d.). Organic Syntheses. Retrieved from [Link]
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Mechanistic Insights into AsIII S-Adenosylmethionine Methyltransferase with Selenoimidazolium-Based Methylating Agents. (2026). ACS Publications. Retrieved from [Link]
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An International Study Evaluating Elemental Analysis. (2022). PubMed Central. Retrieved from [Link]
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Single-crystal x-ray diffraction structures of covalent organic frameworks. (2018). PubMed. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Supplementary Information. (n.d.). Universidade Federal de Santa Catarina. Retrieved from [Link]
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Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. (2018). MDPI. Retrieved from [Link]
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Elemental Analysis, Organic Compounds. (2003). ResearchGate. Retrieved from [Link]
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Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (n.d.). MDPI. Retrieved from [Link]
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Backbone and sidechain 1H, 15N and 13C resonance assignments of a multidrug efflux membrane protein using solution and solid-state NMR. (2025). PubMed Central. Retrieved from [Link]
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a) FTIR spectra of 3‐aminophenol and NGO‐4h. b) Comparative XRD pattern.... (n.d.). ResearchGate. Retrieved from [Link]
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The Mass Spectrometry of para-Substituted Benzyl Nitrates. (n.d.). Canadian Science Publishing. Retrieved from [Link]
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Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]
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Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan. (n.d.). MDPI. Retrieved from [Link]
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This guide provides an in-depth comparative analysis of the spectral data for 2-Amino-4-(benzyloxy)phenol and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document elucidates the distinct spectroscopic signatures arising from subtle molecular modifications. By systematically dissecting the contributions of individual functional groups—the amino, hydroxyl, and benzyloxy moieties—we aim to provide a robust framework for the identification and characterization of these and similar compounds. The causality behind spectral shifts and fragmentation patterns is explained, grounding the data in the principles of organic spectroscopy.
Introduction to the Comparative Cohort
The accurate structural elucidation of organic molecules is fundamental to chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are cornerstones of this process, each providing a unique piece of the structural puzzle. Our target molecule, this compound, contains a trifecta of common functional groups on a benzene ring, making it an excellent subject for a detailed spectroscopic study.
To understand its spectral characteristics, we will compare it against four related compounds, each chosen to isolate the influence of a specific structural feature.
Caption: Chemical structures of the comparative cohort.
Experimental Methodologies: Ensuring Data Integrity
The protocols outlined below represent standard, validated procedures for acquiring high-quality spectroscopic data for small organic molecules. Adherence to these methods ensures reproducibility and reliability of the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The choice to use deuterated solvents is critical; they are "invisible" in ¹H NMR spectra, preventing solvent signals from obscuring the analyte signals.[1] Furthermore, the deuterium signal provides a lock for the spectrometer's magnetic field, ensuring field stability over the course of the experiment.[2]
Caption: Standard workflow for solution-state NMR sample preparation.
Step-by-Step Protocol:
-
Sample Preparation : Weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[2]
-
Solvation : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[3] The choice of solvent is dictated by the sample's solubility.
-
Transfer : Once fully dissolved, transfer the solution into a standard 5 mm NMR tube. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Analysis : Cap the NMR tube, place it in a spinner turbine, and insert it into the NMR spectrometer. The instrument is then tuned, locked onto the deuterium signal, and shimmed to optimize magnetic field homogeneity before data acquisition.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) technique is often superior to traditional KBr pellet methods. ATR requires minimal to no sample preparation, reducing operator-dependent variability and ensuring better sample-to-sample consistency.[4][5]
Step-by-Step Protocol (ATR Method):
-
Background Scan : With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor), which will be automatically subtracted from the sample spectrum.[6]
-
Sample Application : Place a small amount of the solid powder directly onto the surface of the ATR crystal.
-
Apply Pressure : Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.[6]
-
Data Acquisition : Collect the sample spectrum. The infrared beam internally reflects within the crystal, creating an evanescent wave that penetrates a few microns into the sample, generating the absorption spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, causing reproducible fragmentation.[7][8] This fragmentation pattern serves as a molecular fingerprint, which is invaluable for structural confirmation and identification by comparison with spectral libraries.[7]
Step-by-Step Protocol (Direct Insertion EI-MS):
-
Sample Loading : Load a small quantity of the solid sample into a capillary tube.
-
Probe Insertion : Place the capillary tube into the tip of a direct insertion probe. Insert the probe into the mass spectrometer's ion source through a vacuum lock.[8]
-
Vaporization : Rapidly heat the probe to a temperature sufficient to vaporize the sample directly into the ion source.
-
Ionization & Analysis : The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9] The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Comparative Spectral Analysis
The following sections compare the ¹H NMR, ¹³C NMR, IR, and MS data for the selected compounds. Data for this compound is predicted based on the additive effects observed from the related compounds, a standard approach in spectroscopy for novel structures.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The key diagnostic signals are the benzylic protons (-CH₂-), the aromatic protons, and the exchangeable protons from the -NH₂ and -OH groups.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)
| Compound | Aromatic Protons | Benzylic (-CH₂) | -OH Proton | -NH₂ Protons |
|---|---|---|---|---|
| This compound | ~6.3-7.5 (m, 8H) | ~5.0 (s, 2H) | ~8.5-9.5 (br s, 1H) | ~4.5 (br s, 2H) |
| 4-Aminophenol [10] | 6.42-6.50 (m, 4H) | N/A | 8.37 (s, 1H) | 4.38 (s, 2H) |
| 2-Aminophenol | ~6.6-6.8 (m, 4H) | N/A | ~8.5-9.5 (br s, 1H) | ~4.6 (br s, 2H) |
| p-Benzyloxyphenol [11] | 6.8 (m, 4H), 7.4 (m, 5H) | 5.0 (s, 2H) | ~8.0 (br s, 1H) | N/A |
| Benzyl Phenyl Ether | 6.9-7.4 (m, 10H) | 5.1 (s, 2H) | N/A | N/A |
Analysis & Interpretation:
-
Benzylic Protons (-O-CH₂-Ar) : The characteristic singlet for the two benzylic protons appears around δ 5.0-5.1 ppm in both p-Benzyloxyphenol and Benzyl Phenyl Ether. We confidently predict a similar singlet for this compound in this region. This signal is a clear indicator of the benzyloxy group.
-
Aromatic Protons :
-
In 4-Aminophenol, the symmetry of the molecule results in two distinct signals for the four aromatic protons.[10]
-
Moving the amino group to the ortho position in 2-Aminophenol breaks this symmetry, leading to a more complex multiplet pattern for the four protons on that ring.
-
p-Benzyloxyphenol shows two sets of multiplets: one for the hydroxyphenyl ring (~δ 6.8 ppm) and one for the benzyl ring (~δ 7.4 ppm).
-
For This compound , we expect the most complex aromatic region. The protons on the substituted phenol ring will be strongly influenced by three different groups, leading to distinct signals, while the five protons of the benzyl group will appear as a multiplet further downfield, similar to p-Benzyloxyphenol.
-
-
Exchangeable Protons (-OH, -NH₂) : These signals are often broad and their chemical shift is highly dependent on solvent and concentration. The -OH proton of phenols typically appears far downfield (δ 8-10 ppm), while the -NH₂ protons are usually more upfield (δ 4-5 ppm).[10] The presence of both signals is a key feature for identifying this compound.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy maps the carbon framework of a molecule. Key signals include the benzylic carbon, the aromatic carbons, and the carbons directly attached to heteroatoms (O, N), which are significantly deshielded.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm)
| Compound | Aromatic C | Aromatic C-O | Aromatic C-N | Benzylic (-CH₂) |
|---|---|---|---|---|
| This compound | ~100-130 | ~140-155 | ~135-145 | ~70 |
| 4-Aminophenol [10] | 113.2, 131.8 | 168.1 | 153.7 | N/A |
| Phenol (for reference) [12] | 115.5, 121.0, 129.9 | 155.7 | N/A | N/A |
| p-Benzyloxyphenol | ~115-130 | ~150-155 | N/A | ~70 |
| Benzyl Phenyl Ether | 114.8, 121.0, 129.5, 127.4, 127.9, 128.5 | 158.8 | N/A | 69.8 |
Analysis & Interpretation:
-
Benzylic Carbon : The benzylic carbon (-CH₂-) consistently appears around δ 70 ppm . This is a highly reliable diagnostic peak for the benzyloxy moiety.
-
Carbons Bonded to Oxygen (C-O) : Carbons directly attached to an oxygen atom are significantly deshielded and appear far downfield. In phenol, the C-OH appears at δ 155.7 ppm.[12] In ether linkages, this effect is similar or slightly enhanced. We predict two such signals for this compound: one for the C-OH and one for the C-O-CH₂Ph, both expected in the δ 140-155 ppm range.
-
Carbon Bonded to Nitrogen (C-N) : The carbon attached to the amino group is also deshielded, though typically less so than C-O. In 4-Aminophenol, the C-N is at δ 153.7 ppm.[10] A similar downfield shift is expected for the C-NH₂ in this compound. The presence of three distinct downfield carbons (C-OH, C-OR, C-NH₂) would be a unique signature for our target compound.
IR Spectroscopy
IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.
Table 3: Key Comparative IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C-H (sp²) Aromatic | C-O Stretch (Ether/Phenol) |
|---|---|---|---|---|
| This compound | ~3300-3500 (broad) | ~3300-3400 (two sharp) | ~3030-3100 | ~1200-1250 and ~1020-1050 |
| 4-Aminophenol [13] | ~3200-3600 (broad) | ~3300 & ~3375 (two sharp) | ~3030 | ~1230 |
| 2-Aminophenol | ~3200-3600 (broad) | ~3300 & ~3380 (two sharp) | ~3040 | ~1250 |
| p-Benzyloxyphenol [14] | ~3200-3500 (broad) | N/A | ~3030 | ~1230 and ~1010 |
| Benzyl Phenyl Ether | N/A | N/A | ~3030-3060 | ~1240 (asym) and ~1040 (sym) |
Analysis & Interpretation:
-
O-H and N-H Region (3200-3600 cm⁻¹) : This region is highly diagnostic.
-
Phenolic O-H groups produce a characteristic strong, broad absorption due to hydrogen bonding.
-
Primary amines (-NH₂) show two distinct, sharp peaks in this region, corresponding to the symmetric and asymmetric stretching modes.
-
This compound is unique in this cohort as it is the only compound that will exhibit both the broad O-H stretch and the two sharp N-H stretches simultaneously. This is its most definitive feature in an IR spectrum.
-
-
C-O Stretches (1000-1300 cm⁻¹) :
-
Aryl ethers, like Benzyl Phenyl Ether, show a strong asymmetric C-O-C stretch around 1240 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.
-
Phenols show a strong C-O stretch around 1230 cm⁻¹.
-
Compounds with a benzyloxy group will display both the aryl-O stretch and the alkyl-O stretch, confirming the ether linkage.
-
Mass Spectrometry
Mass spectrometry provides the molecular weight of a compound (from the molecular ion peak, M⁺) and structural information from its fragmentation pattern.
Caption: Predicted key fragmentation pathways for this compound.
Table 4: Comparative Mass Spectrometry Data (Key Fragments, m/z)
| Compound | Mol. Weight | Molecular Ion (M⁺) | Key Fragment(s) |
|---|---|---|---|
| This compound | 215.25 | 215 | 91 (tropylium), 124 ([M-C₇H₇]⁺) |
| 4-Aminophenol [13] | 109.13 | 109 | 80 ([M-CHO]⁺) |
| 2-Aminophenol | 109.13 | 109 | 80 ([M-CHO]⁺), 65 |
| p-Benzyloxyphenol | 200.23 | 200 | 91 (tropylium), 109 ([M-C₇H₇]⁺) |
| Benzyl Phenyl Ether | 184.23 | 184 | 91 (tropylium), 94 ([C₆H₅OH]⁺˙), 77 ([C₆H₅]⁺) |
Analysis & Interpretation:
-
Molecular Ion (M⁺) : The molecular ion peak directly confirms the molecular weight of each compound. For this compound, this peak is expected at m/z 215 .
-
The Tropylium Ion (m/z 91) : The most significant and ubiquitous fragment for any compound containing a benzyl group (not attached to a highly electron-withdrawing group) is the peak at m/z 91 . This is due to the cleavage of the benzylic C-O bond followed by rearrangement to the highly stable, aromatic tropylium cation ([C₇H₇]⁺). The presence of a strong peak at m/z 91 is definitive evidence for the benzyl moiety. We see this in p-Benzyloxyphenol and Benzyl Phenyl Ether, and it is predicted to be the base peak for This compound .
-
Other Fragments : The loss of the benzyl group from the parent molecule provides further structural clues. For instance, the M-91 fragment for p-Benzyloxyphenol appears at m/z 109, corresponding to the aminophenol radical cation. For this compound, the corresponding fragment ([M-C₇H₇]⁺) would be at m/z 124.
Conclusion
The structural identity of this compound can be unequivocally confirmed by a synergistic interpretation of its spectroscopic data. The analysis of its structural analogues provides a clear rationale for predicting its key spectral features:
-
¹H NMR : A characteristic singlet around δ 5.0 ppm for the benzylic protons and a complex aromatic region, alongside broad signals for both -NH₂ and -OH groups.
-
¹³C NMR : A diagnostic benzylic carbon signal near δ 70 ppm and three distinct deshielded aromatic carbons (C-N, C-OH, C-OR) above δ 135 ppm.
-
IR Spectroscopy : The simultaneous presence of a broad O-H absorption and two sharp N-H stretches between 3200-3500 cm⁻¹ is the most definitive feature.
-
Mass Spectrometry : A molecular ion at m/z 215 and a base peak at m/z 91, confirming the molecular weight and the presence of the benzyl group.
This guide demonstrates how a comparative, systematic approach allows for the confident characterization of a multifunctional organic compound, providing researchers with a clear roadmap for spectral interpretation.
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A Comparative Guide to Purity Assessment: Unveiling the Power of Quantitative NMR for 2-Amino-4-(benzyloxy)phenol
In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers and drug development professionals, the selection of an appropriate analytical technique for purity determination is a critical decision with far-reaching implications. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical methods for assessing the purity of 2-Amino-4-(benzyloxy)phenol, a key intermediate in the synthesis of various pharmaceutical compounds. Through a blend of theoretical principles and practical, data-driven insights, we will explore why qNMR is emerging as a powerful and reliable tool in the pharmaceutical analytical toolkit.
The Principle of Quantitative NMR: A Foundation of Accuracy
At its core, the quantitative nature of NMR spectroscopy is elegantly simple and powerful: the area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[1][2] This fundamental principle allows for the determination of the absolute purity of a substance without the need for a calibration curve or a reference standard of the analyte itself.[3][4] This is a significant advantage over many chromatographic techniques, which often rely on the availability of a pure reference standard for the impurity .
qNMR is recognized as a primary ratio method of measurement, meaning it can determine the ratio of two substances with high metrological quality without reference to a standard of the same kind.[2] This inherent accuracy and traceability to the International System of Units (SI) through certified reference materials (CRMs) are key reasons for its growing acceptance by regulatory bodies like the United States Pharmacopeia (USP).[2][5][6][7][8]
Comparative Analysis: qNMR vs. Traditional Purity Assessment Methods
While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the workhorses of purity analysis, qNMR offers a unique set of advantages, particularly for complex molecules and in situations where reference standards are scarce.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Signal intensity proportional to molar concentration | Separation based on differential partitioning, detection by UV, MS, etc. | Separation based on volatility, detection by FID, MS, etc. | Chemical reaction with a standardized solution |
| Reference Standard | Analyte-specific standard not required; uses a certified internal standard[2][3] | Analyte and impurity standards typically required for accurate quantification | Analyte and impurity standards typically required | Standardized titrant required |
| Selectivity | High; distinguishes between structurally similar isomers | High; dependent on column chemistry and mobile phase | High; dependent on column and temperature program | Low; may react with multiple components |
| Sample Throughput | Moderate; sample preparation is straightforward | High; well-suited for automated, high-throughput screening | Moderate to high | Low to moderate |
| Sample Consumption | Low (typically a few milligrams)[9] | Low (micrograms to milligrams) | Low (micrograms) | Moderate to high |
| Destructive | Non-destructive; sample can be recovered | Destructive | Destructive | Destructive |
| Universality | Applicable to any soluble compound with NMR-active nuclei | Broadly applicable, but detector-dependent | Limited to volatile and thermally stable compounds | Limited to compounds with a reactive functional group |
| Accuracy & Precision | High; low measurement uncertainty[6][10] | High, but dependent on the purity of reference standards | High, but dependent on the purity of reference standards | High, but can be affected by endpoint determination |
While HPLC offers excellent separation capabilities, its accuracy in purity determination is intrinsically linked to the availability and purity of reference standards for each impurity.[11] qNMR, on the other hand, can provide a more direct and absolute measure of purity with a single, well-characterized internal standard.[12] Studies have shown that qNMR can be as sensitive, precise, and accurate as HPLC for quantifying impurities, even at levels as low as 0.1%.[12]
Experimental Workflow: Purity Determination of this compound by qNMR
The following is a detailed, step-by-step protocol for assessing the purity of this compound using ¹H qNMR. The causality behind each step is explained to ensure a robust and self-validating system.
Diagram of the qNMR Experimental Workflow
Caption: Workflow for the purity assessment of this compound by qNMR.
Step-by-Step Methodology
1. Materials and Reagents:
-
Analyte: this compound (Molecular Weight: 215.24 g/mol )
-
Internal Standard (IS): Maleic Acid (NIST traceable, purity ≥ 99.5%) (Molecular Weight: 116.07 g/mol )
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)
-
Rationale: DMSO-d6 is an excellent solvent for many polar organic compounds, including phenols and amines. Its residual proton signal appears around 2.5 ppm, which is typically clear of the aromatic region where the analyte signals are expected.
-
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial using a microbalance with a readability of at least 0.01 mg.[9][13] Record the exact weight.
-
To the same vial, add approximately 5 mg of the maleic acid internal standard, accurately weighed. Record the exact weight.
-
Rationale: A mass ratio of approximately 3:1 (analyte:IS) is chosen to achieve a signal intensity ratio close to 1:1 for the integrated peaks, which improves the accuracy of integration.[9]
-
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Gently vortex or sonicate the vial until both the analyte and the internal standard are completely dissolved. A clear, homogeneous solution is crucial for high-resolution NMR spectra.[14][15]
-
Transfer the solution into a high-quality 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[9][12]
-
Probe Tuning and Matching: Tune and match the NMR probe to the ¹H frequency to ensure efficient transfer of radiofrequency power.
-
Locking and Shimming: Lock onto the deuterium signal of DMSO-d6 and perform automated or manual shimming to optimize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.
-
Pulse Calibration: Determine the 90° pulse width for the specific sample.
-
Relaxation Delay (D1): This is a critical parameter for accurate quantification. The relaxation delay plus the acquisition time must be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard signals being integrated. This ensures complete relaxation of the protons between scans, making the signal integrals directly proportional to the number of protons. A conservative D1 of 30 seconds is often a good starting point if T1 values are unknown.[12]
-
Acquisition Parameters:
-
Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.[13]
-
Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for the signals to be integrated).
-
Receiver Gain: Set the receiver gain to a level that avoids signal clipping of the most intense peaks (including the solvent peak).
-
4. Data Processing and Purity Calculation:
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.1-0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the S/N without significantly distorting the peak shape.
-
Phase and Baseline Correction: Carefully perform manual phase and baseline correction to ensure accurate integration.[9]
-
Integration:
-
Identify a well-resolved, characteristic signal for this compound. The aromatic protons are good candidates. For instance, the two protons on the benzyloxy ring or the three protons on the aminophenol ring.
-
Integrate the singlet from the two olefinic protons of maleic acid.
-
The integration region should be wide enough to encompass the entire peak, including the ¹³C satellites (at least 64 times the full width at half height).[9]
-
-
Purity Calculation: The purity of this compound is calculated using the following equation[9][16]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of the selected analyte signal
-
N_analyte: Number of protons corresponding to the integrated analyte signal
-
I_IS: Integral of the internal standard signal
-
N_IS: Number of protons corresponding to the integrated internal standard signal (2 for maleic acid)
-
MW_analyte: Molecular weight of the analyte (215.24 g/mol )
-
MW_IS: Molecular weight of the internal standard (116.07 g/mol )
-
m_analyte: Mass of the analyte
-
m_IS: Mass of the internal standard
-
P_IS: Purity of the internal standard (as a percentage)
-
Ensuring Trustworthiness: The Self-Validating System of qNMR
The protocol described above is designed to be a self-validating system. The key to its trustworthiness lies in the careful control of experimental parameters and the inherent nature of the qNMR experiment.
Logical Relationships in qNMR for Accurate Results
Caption: Key experimental parameters and their direct impact on the accuracy of qNMR results.
By adhering to these principles, the qNMR method provides a high degree of confidence in the calculated purity value. The method's validation can be further established according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[10][17]
Conclusion: Embracing qNMR for Robust Pharmaceutical Analysis
For the purity assessment of this compound and other pharmaceutical intermediates and APIs, quantitative NMR offers a compelling alternative to traditional chromatographic methods. Its foundation as a primary ratio method, its ability to provide accurate quantification without an analyte-specific reference standard, and its non-destructive nature make it an invaluable tool for drug development professionals.[3][18] While HPLC and GC remain essential techniques, the integration of qNMR into the analytical workflow can enhance the accuracy, reliability, and efficiency of purity determination, ultimately contributing to the development of safer and more effective medicines.
References
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comparison of 2-Amino-4-(benzyloxy)phenol reactivity with 4-amino-2-(benzyloxy)phenol
An In-Depth Comparative Guide to the Reactivity of 2-Amino-4-(benzyloxy)phenol and 4-amino-2-(benzyloxy)phenol
Introduction: A Tale of Two Isomers
In the landscape of medicinal chemistry and materials science, substituted aminophenols are invaluable building blocks. Their unique combination of nucleophilic amino and hydroxyl groups, coupled with an aromatic scaffold, offers a versatile platform for synthesizing a diverse array of complex molecules. Among these, this compound and 4-amino-2-(benzyloxy)phenol stand out as structurally similar yet distinct isomers. The subtle shift in the positions of their amino and benzyloxy groups profoundly impacts their electronic architecture and steric environment, leading to significant differences in their chemical reactivity.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the reactivity of these two isomers. We will dissect the underlying principles governing their behavior, supported by theoretical analysis and practical experimental protocols, to empower chemists with the predictive understanding needed for rational synthetic design.
Theoretical Framework: Decoding Isomeric Reactivity
The reactivity of any molecule is fundamentally governed by its electronic and steric properties. For our two isomers, the interplay between the electron-donating amino (-NH2) and hydroxyl (-OH) groups, and the somewhat bulky, electron-withdrawing (by induction) yet resonance-donating benzyloxy (-OCH₂Ph) group, is paramount.
Caption: Workflow for the comparative N-acetylation experiment.
Materials and Reagents
-
This compound
-
4-amino-2-(benzyloxy)phenol
-
Acetic Anhydride (reagent grade)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethyl Acetate (for TLC)
-
Hexanes (for TLC)
-
Standard laboratory glassware, TLC plates, magnetic stirrers
Step-by-Step Procedure
-
Preparation: In two separate, appropriately sized round-bottom flasks, place 1.0 mmol of this compound (Flask A) and 1.0 mmol of 4-amino-2-(benzyloxy)phenol (Flask B).
-
Dissolution: To each flask, add 5 mL of a 50% aqueous acetic acid solution. Stir at room temperature until all solids are dissolved.
-
Cooling: Place both flasks in an ice-water bath and allow the solutions to cool to 0-5 °C.
-
Acetylation: While stirring vigorously, add 1.1 mmol of acetic anhydride dropwise to each flask simultaneously (or in quick succession). Start a timer immediately after addition.
-
Reaction Monitoring (Causality Check): Every 15 minutes, withdraw a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate using a 1:1 mixture of ethyl acetate and hexanes. Visualize under UV light. The starting material will have a different Rf value than the N-acetylated product. This step is crucial for observing the reaction rate; a faster disappearance of the starting material spot indicates a higher reaction rate.
-
Work-up: After 60 minutes (or once TLC indicates completion in the faster reaction), slowly add 20 mL of cold deionized water to each flask to quench any unreacted acetic anhydride and precipitate the product.
-
Isolation: Collect the precipitated solid from each flask by vacuum filtration, washing the filter cake with a small amount of cold water.
-
Drying and Analysis: Dry the products in a vacuum oven at 50 °C to a constant weight. Record the final mass and calculate the yield for each reaction. Characterize the products by melting point and ¹H NMR to confirm the structure of the N-acetylated aminophenol.
Expected Results and Interpretation
Based on our theoretical analysis, the reaction in Flask A (this compound) is expected to proceed significantly faster and result in a higher isolated yield after 60 minutes. The TLC analysis should show a more rapid consumption of the starting material in Flask A compared to Flask B. This outcome would provide direct experimental validation of the principle that steric hindrance at the reaction center (as seen in the 4-amino isomer) plays a dominant role in determining the reaction rate.
Conclusion and Practical Recommendations
The positional isomerism of this compound and 4-amino-2-(benzyloxy)phenol is not a trivial structural change; it is a fundamental determinant of their chemical behavior.
-
This compound is the isomer of choice for reactions targeting the amino or hydroxyl groups , such as N/O-acylations and alkylations, due to its superior steric accessibility. Its aromatic ring is also highly activated for electrophilic substitution.
-
4-amino-2-(benzyloxy)phenol is characterized by significant steric hindrance around its functional groups, making it a more challenging substrate for direct modifications. Its inherent p-aminophenol structure makes it highly susceptible to oxidation , a critical consideration for its storage and handling. Researchers should employ inert atmospheres and consider the use of antioxidants when working with this isomer.
By understanding these intrinsic differences, chemists can make more informed decisions in synthetic planning, avoiding undesirable side reactions, improving yields, and ultimately accelerating the pace of discovery and development.
References
-
Ohtsu, Y., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 56(18), 7294-7305. Available from: [Link]
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de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(15), 4983. Available from: [Link]
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Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure. Available from: [Link]
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Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Available from: [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
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Wang, R., & Xu, J. (2007). Selective alkylation of aminophenols. Arkivoc, 2007(15), 292-298. Available from: [Link]
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Corbett, J. F. (1984). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (7), 1135-1139. Available from: [Link]
- Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols.
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Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]
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Li, X., et al. (2019). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry, 7, 85. Available from: [Link]
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Muhammad, N., et al. (2015). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Chemistry Central Journal, 9(1), 2. Available from: [Link]
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Carlton, J. K., & LeRosen, A. L. (1954). Chromatographic Study of Steric Hindrance in ortho-Substituted Alkyl Phenols. Analytical Chemistry, 26(8), 1373-1374. Available from: [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Available from: [Link]
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Juniper Publishers. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Analytical Chemistry: An Indian Journal. Available from: [Link]
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Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O. Available from: [Link]
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Liu, Y., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 722-728. Available from: [Link]
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Chemistry Steps. (n.d.). Ortho, Para, Meta. Available from: [Link]
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Carrillo, J. R., et al. (n.d.). A Simple Preparation of O-Substituted o-Aminophenols. Synthetic Communications. Available from: [Link]
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PubMed. (2025). Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages. Available from: [Link]
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Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Available from: [Link]
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Quora. (2022). What is the order of ortho, para and meta products for steric hinderance?. Available from: [Link]
- Google Patents. (n.d.). US4474985A - Purification of N-acetyl aminophenols.
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Rane, S. Y., et al. (2007). Variations in product in reactions of naphthoquinone with primary amines. Journal of Chemical Sciences, 119(5), 455-463. Available from: [Link]
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Reddit. (2025). Progress on N-alkylation of o-aminophenol. Available from: [Link]
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YouTube. (2017). Part 6 of 6: Acetaminophen from p-aminophenol. Available from: [Link]
-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Amino-4-(benzyloxy)phenol
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-4-(benzyloxy)phenol, grounded in established safety and regulatory principles. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant outcome.
Hazard Identification: Understanding the "Why"
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, and related aminophenol compounds, are not benign. The primary risks associated with this class of chemicals drive the stringent disposal requirements. The rationale for careful handling is clear: preventing accidental exposure during the disposal process.
Key hazards include the potential to cause serious eye irritation and allergic skin reactions[1][2]. Symptoms of an allergic reaction can encompass rash, itching, swelling, and other systemic effects[1]. Furthermore, related aminophenols are classified as harmful if swallowed or inhaled[3][4]. This toxicological profile necessitates that the compound be treated as hazardous waste.
Table 1: Hazard Profile for this compound and Related Compounds
| Hazard Type | Description | Primary Concern During Disposal | Source |
| Eye Irritation | Causes serious eye irritation. | Preventing dust or splashes from contacting the eyes. | [1][2][5] |
| Skin Sensitization | May cause an allergic skin reaction. | Avoiding direct skin contact with the solid or contaminated materials. | [1][2] |
| Acute Toxicity (Oral) | Harmful if swallowed. | Preventing ingestion through contaminated hands. | [3][4][5] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | Minimizing the generation of airborne dust. | [3][4] |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Given the identified hazards, a robust PPE protocol is the first line of defense. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE[6]. For handling this compound waste, the following should be considered standard practice.
Required PPE for Waste Handling:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When handling larger quantities or fine powders where dust is likely, chemical splash goggles are required[1].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation or punctures before use. After handling waste, wash gloves before removal and dispose of them as contaminated waste[7].
-
Body Protection: A standard laboratory coat must be worn and fully buttoned. Ensure it is removed promptly if significant contamination occurs[7].
-
Respiratory Protection: While routine handling in a well-ventilated area may not require a respirator, one should be used if there is a risk of generating dust, such as during a spill cleanup. All respirator use must be part of a formal respiratory protection program compliant with OSHA 29 CFR 1910.134[6][8].
Disposal Workflow: A Step-by-Step Guide
The fundamental principle for disposing of this compound is that it must not enter the general trash or be discharged into the sewer system[9][10]. It must be collected, properly labeled, and transferred to a licensed hazardous waste disposal facility[1][3][5]. The most common and effective disposal method for phenolic compounds is controlled incineration by a licensed facility[9][11].
Workflow Visualization
The following diagram outlines the decision-making process for managing different types of waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste streams.
Protocol A: Unused Solid & Spill Cleanup Material
This protocol applies to pure, unused, or expired this compound and the absorbent materials used to clean up spills.
-
Work Area Preparation: Conduct all waste handling within a certified chemical fume hood to minimize inhalation exposure[7].
-
Spill Containment (If Applicable): For spills, do not use dry sweeping, as this generates dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). If the material is a solid, it can be carefully scooped[2].
-
Collection: Carefully transfer the solid waste or spill cleanup material into a chemically compatible, sealable container (e.g., a wide-mouth polyethylene or glass jar)[9]. Ensure the container is clean and dry before use.
-
Labeling: Immediately label the container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no formulas or abbreviations)[12].
-
The associated hazards (e.g., "Irritant," "Sensitizer").
-
The accumulation start date.
-
-
Storage: Tightly seal the container and store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents and strong bases[1]. The SAA must be under the control of the operator and at or near the point of generation.
Protocol B: Contaminated Labware
This protocol is for disposable items that have come into direct contact with this compound, such as gloves, weigh paper, and pipette tips.
-
Segregation: Collect all contaminated disposable items at the point of use. Do not mix them with regular trash.
-
Containment: Place the items in a designated, labeled plastic bag or container. For added safety, it is best practice to double-bag this waste.
-
Labeling: Clearly label the outer bag as "Hazardous Waste" with the chemical name of the contaminant.
-
Storage: Once the bag is full, seal it and move it to the Satellite Accumulation Area for scheduled pickup by your institution's Environmental Health and Safety (EHS) department.
Protocol C: Empty Container Disposal
An "empty" container that held a hazardous chemical is not truly empty and must be decontaminated before disposal.
-
Decontamination: The standard procedure is to triple-rinse the container. The first rinse must be collected and disposed of as hazardous waste[12][13].
-
Choose a solvent that readily dissolves this compound (e.g., acetone or methanol).
-
Add a small amount of the solvent to the container, securely cap it, and rinse thoroughly.
-
Pour the solvent (now considered hazardous rinsate) into the waste container designated for solid/spill material (Protocol A).
-
Repeat this process two more times. Subsequent rinses may be collected as hazardous waste or managed according to institutional policy.
-
-
Final Disposal: After triple-rinsing and allowing the container to air dry completely in a fume hood, the original manufacturer's label must be completely removed or defaced[13]. The clean, de-labeled container can then be disposed of in the appropriate receptacle for glass or plastic waste.
Regulatory Framework: Adherence to EPA and OSHA Standards
All disposal activities are governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[14]. Your laboratory is considered a hazardous waste generator, and it is your responsibility to correctly identify, manage, and dispose of waste[15][16].
Furthermore, OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to have a written Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical handling and waste disposal[8][17][18]. The protocols described in this guide should be incorporated into your laboratory's specific CHP.
By adhering to these detailed procedures, you build a system of safety and compliance that protects you, your colleagues, and the integrity of your research institution.
References
-
Northwestern University. (2023). Hazardous Waste Disposal Guide - Research Safety. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]
-
Chemistry For Everyone. (2025). How Do You Dispose Of Phenol Safely?[Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratories - Overview. [Link]
-
Suvchem Laboratory Chemicals. Safety Data Sheet - 3-AMINO PHENOL. [Link]
-
U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
National Center for Biotechnology Information (NCBI). OSHA Laboratory Standard. [Link]
-
Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Phenol. [Link]
-
Biochem Chemopharma. SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. [Link]
-
AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. [Link]
-
Chemistry For Everyone. (2024). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?[Link]
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Navigating the Uncharted: A Practical Guide to Safely Handling 2-Amino-4-(benzyloxy)phenol
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the novelty of a compound often means that comprehensive safety data is not yet available. This is the case for 2-Amino-4-(benzyloxy)phenol, a compound for which a specific Safety Data Sheet (SDS) is not readily accessible. In such instances, a proactive and conservative approach to safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, drawing upon expert analysis of structurally similar aromatic amines and phenols to ensure a high margin of safety.
Hazard Analysis: An Expert Assessment Based on Analogous Compounds
In the absence of a specific SDS for this compound, we must infer its potential hazards from related molecules. Structurally, the compound combines an aminophenol core with a benzyl ether group. Analysis of SDSs for compounds like 4-Benzyloxyphenol, 2-Amino-4-(methylsulfonyl)phenol, 2-Amino-4-chlorophenol, and 2-Amino-4-nitrophenol reveals a consistent pattern of potential hazards.
Key Anticipated Hazards:
-
Skin and Eye Irritation: Like most phenols and aromatic amines, direct contact is likely to cause irritation to the skin and serious irritation to the eyes[1][2][3][4].
-
Skin Sensitization: There is a potential for allergic skin reactions upon repeated contact[1][3][4].
-
Harmful if Swallowed or Inhaled: These classes of compounds can be harmful if ingested or if the dust is inhaled[2][5].
-
Potential for Genetic Defects: Some related aminophenols are suspected of causing genetic defects[4][5].
Given these potential risks, it is crucial to handle this compound with the assumption that it possesses these hazards.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is your first and most critical line of defense. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant risk of dust generation. | Double-gloving with nitrile or neoprene gloves. | A fully buttoned laboratory coat. | Work in a certified chemical fume hood or a ventilated balance enclosure. |
| Dissolution and Solution Handling | Chemical splash goggles. | Chemical-resistant gloves (neoprene or butyl rubber recommended for extended contact). | A fully buttoned laboratory coat. Consider a chemical-resistant apron if splashing is likely. | Work in a certified chemical fume hood. |
| Reaction Workup and Purification | Chemical splash goggles and a face shield. | Chemical-resistant gloves (neoprene or butyl rubber). | A fully buttoned laboratory coat and a chemical-resistant apron. | All operations should be conducted within a certified chemical fume hood. |
Causality Behind PPE Choices:
-
Double-Gloving: This provides an extra layer of protection against potential pinholes or rapid breakthrough of the chemical.
-
Chemical-Resistant Gloves (Neoprene/Butyl Rubber): While nitrile gloves offer good initial protection, neoprene and butyl rubber generally provide superior resistance to a broader range of organic chemicals, which is a prudent choice when specific compatibility data is unavailable.
-
Fume Hood: The primary engineering control to prevent inhalation of potentially harmful dusts or vapors. All manipulations of this compound should occur within a properly functioning fume hood.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure. The following diagram and procedural steps outline a safe handling process from receipt of the chemical to its disposal.
Experimental Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Methodology:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling (Inside a Chemical Fume Hood):
-
Weighing: Carefully weigh the solid compound on weighing paper or in a tared container. Avoid creating dust.
-
Transfer: Use a spatula to transfer the solid. If transferring to a flask, use a powder funnel.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing.
-
Reaction: Perform all subsequent reaction steps within the fume hood.
-
-
Cleanup:
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical. A triple rinse with an appropriate solvent is recommended. Collect the rinsate as hazardous waste.
-
Surface Cleaning: Wipe down the work surface in the fume hood with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
-
Personal Decontamination:
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper waste disposal is a critical final step in the safe handling of any chemical.
Waste Segregation and Disposal:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, gloves, bench paper, contaminated silica gel) should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound (e.g., reaction mixtures, chromatographic fractions, rinsates) should be collected in a separate, clearly labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste[6]. The defaced, rinsed container can then be disposed of as regular laboratory glass or plastic waste.
Never dispose of this compound or its waste down the drain or in the regular trash. All waste should be disposed of through your institution's hazardous waste management program[7].
Emergency Procedures: Preparedness is Key
Spills:
-
Minor Spill (inside a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office.
-
Prevent others from entering the area.
-
Follow your institution's emergency response procedures.
-
Exposures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing[1]. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2].
By adhering to these conservative and well-reasoned safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
-
Biochem Chemopharma. (n.d.). Safety Data Sheet SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6. Retrieved from [Link]
-
Protocols.io. (2020, September 9). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of California, Berkeley, Environment, Health & Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-(Benzyloxy)phenol, 500g. Retrieved from [Link]
-
ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]
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- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

